Imidazole-4-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYTUZCWBJRHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231619 | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-55-9 | |
| Record name | 1H-Imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD0132T507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imidazole-4-methanol CAS number 822-55-9
An In-depth Technical Guide to Imidazole-4-methanol (CAS: 822-55-9)
Foreword: The Versatile Scaffold
To the dedicated researcher, the practicing scientist, and the innovator in drug development, certain molecules present themselves not merely as reagents, but as platforms for discovery. This compound, with the CAS registry number 822-55-9, is one such cornerstone. This seemingly simple heterocyclic alcohol is a critical starting material and structural motif in a vast array of pharmacologically active compounds.[1][2] Its unique arrangement—a five-membered aromatic ring with two nitrogen atoms, functionalized with a reactive hydroxymethyl group—offers a confluence of desirable properties: hydrogen bonding capability, metabolic stability, and versatile chemical handles for synthetic elaboration.[3]
This guide is structured to provide a holistic and practical understanding of this compound. We will move from its fundamental physicochemical properties to a detailed exploration of its synthesis, reactivity, and analytical characterization. The protocols and insights contained herein are designed to be immediately applicable in a laboratory setting, providing not just the "how" but the critical "why" behind methodological choices.
Core Identity and Physicochemical Properties
This compound is a member of the imidazole class of compounds, specifically 1H-imidazole substituted by a hydroxymethyl group at the 4-position.[4][5] Due to tautomerism, it can also be named 1H-Imidazole-5-methanol, and is often referred to as 4(5)-(Hydroxymethyl)imidazole.[5][6] Understanding its fundamental properties is the prerequisite to its effective use in any research or development context.
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and application in various solvent systems. The compound is a solid at room temperature with moderate solubility in water.
| Property | Value | Source(s) |
| Melting Point | 88-92 °C | [4][7] |
| Boiling Point | 393.7 ± 17.0 °C (at 760 mmHg) | [8] |
| Density | 1.3 ± 0.1 g/cm³ | [8] |
| Form | Solid / Crystalline Powder | |
| Solubility | Soluble in water (50 mg/mL) |
Synthesis Methodologies: Pathways to a Core Building Block
The synthesis of this compound can be approached from several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The following protocols represent validated and commonly employed routes in synthetic chemistry.
Pathway A: Condensation of 1,3-Dihydroxyacetone
This is an effective method that builds the imidazole ring from acyclic precursors. The reaction involves the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of an oxidizing agent. The choice of ceric ammonium nitrate as the oxidant is strategic for driving the reaction towards the desired aromatic imidazole core.
Experimental Protocol: Synthesis from 1,3-Dihydroxyacetone [9]
-
Reactor Setup: Charge a suitable reactor with a 2:1 (v/v) mixture of acetonitrile and ethanol.
-
Reagent Addition: Add 1,3-dihydroxyacetone (100 mmol) and formaldehyde (200 mmol) sequentially to the solvent mixture. Stir until complete dissolution.
-
Oxidation: Introduce ceric ammonium nitrate (100 mmol) as the oxidizing agent.
-
Basification: Slowly add a solution of sodium ethanolate dropwise to adjust the reaction pH to 10. Maintain the temperature at 60°C.
-
Catalysis: Add the catalyst (15 mmol) and maintain stirring under these conditions for 8 hours.
-
Salt Formation & Isolation: Upon reaction completion, cool the mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 2. This precipitates the hydrochloride salt.
-
Purification: Collect the precipitate by filtration. Wash the solid with a saturated sodium chloride solution, followed by recrystallization from ethanol.
-
Drying: Dry the final product under vacuum to yield (1H-Imidazol-4-yl)methanol hydrochloride. A reported yield for this process is 87.5%.[9]
Pathway B: Reduction of Imidazole-4-carbaldehyde
This is a more direct functional group interconversion. The aldehyde group at the 4-position is selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for aldehydes and ketones over other reducible groups, and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride.
Experimental Protocol: Reduction of Imidazole-4-carbaldehyde [9]
-
Dissolution: Dissolve Imidazole-4-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio should be carefully controlled (typically 1.0-1.5 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Extraction & Purification: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9]
Pathway C: Electrolytic Reduction of Imidazole-4-carboxylic acid
An alternative green chemistry approach involves the electrochemical reduction of the corresponding carboxylic acid. This method avoids the use of stoichiometric metal hydride reagents.
Experimental Protocol: Electrolytic Reduction [10]
-
Electrolytic Cell Setup: Place a solution of Imidazole-4-carboxylic acid (0.56 g) in 25% v/v sulfuric acid (25 cc) into the cathodic compartment of an electrolytic vessel. The anodic compartment should contain 25% v/v sulfuric acid.
-
Electrolysis: Conduct the electrolysis for approximately 3.5 hours under appropriate conditions of voltage and current.
-
Neutralization: Following electrolysis, transfer the solution from the cathodic compartment and neutralize it with potassium carbonate (18.5 g).
-
Isolation: Evaporate the neutralized mixture to dryness.
-
Extraction & Purification: Extract the solid residue with hot isopropanol (200 cc). Evaporate the isopropanol extract to yield an oil, which is then crystallized from ether to give the final product.[10]
Chemical Reactivity and Synthetic Utility
The utility of this compound in drug discovery stems from its versatile reactivity. The hydroxymethyl group and the imidazole ring itself provide multiple sites for chemical modification.
-
Oxidation: The primary alcohol can be readily oxidized to form Imidazole-4-carbaldehyde or Imidazole-4-carboxylic acid, depending on the oxidant and reaction conditions. This opens pathways to a wide range of derivatives, such as imines, amides, and esters.[11]
-
Substitution/Esterification: The hydroxyl group can undergo standard reactions of primary alcohols, such as esterification or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.
-
Ring N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated, allowing for the introduction of diverse substituents to modulate properties like solubility, lipophilicity, and target binding.[12]
This molecule is a crucial intermediate for synthesizing a variety of therapeutic agents, including antifungal compounds, anticancer drugs, and enzyme inhibitors.[3][13][14] For instance, it has been used in the structure-based design of peptidomimetic inhibitors of protein farnesyltransferase, a key target in cancer therapy.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
| Technique | Key Observables | Source(s) |
| ¹H NMR | Signals corresponding to the two aromatic protons on the imidazole ring and the methylene protons of the -CH₂OH group. The N-H proton may also be visible. | [15] |
| ¹³C NMR | Resonances for the three distinct carbons in the imidazole ring and the carbon of the hydroxymethyl group. | [5][6] |
| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 98 or 99). Characteristic fragmentation patterns can also be observed. | [5][6][16] |
| Infrared (IR) | A broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol, and characteristic peaks for C-H, C=N, and C-N bonds of the imidazole ring. | [5] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.
General Protocol: HPLC-UV Purity Analysis [17][18]
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column (e.g., C8 or C18, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) is common.[18][19] The pH of the aqueous phase can be adjusted to optimize peak shape.
-
Detection: UV detection is performed at a wavelength where the imidazole chromophore absorbs, typically around 215-230 nm.[19]
-
Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration. Purity is determined by the relative area percentage of the main peak.
For more complex matrices or trace-level analysis, coupling liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity.[20]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.[22]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21]
-
Skin Contact: Wash off immediately with soap and plenty of water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[21]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion: An Indispensable Tool
This compound (CAS 822-55-9) is far more than a simple entry in a chemical catalog. It is a versatile and indispensable building block that serves as a gateway to molecular complexity and therapeutic innovation. Its robust synthesis routes, predictable reactivity, and foundational role in medicinal chemistry underscore its importance. For the researchers and scientists working at the frontier of drug discovery, a thorough understanding of this scaffold—from its synthesis in the flask to its characterization by modern analytical techniques—is not just beneficial, it is essential for progress.
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An In-depth Technical Guide to Imidazole-4-methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry
In the landscape of modern drug discovery, the imidazole ring stands as a ubiquitous and indispensable heterocyclic scaffold.[1][2] Its unique aromatic structure, containing two nitrogen atoms, imparts a desirable combination of properties: high stability, aqueous solubility, and the capacity for hydrogen bonding, which is critical for molecular recognition at biological targets.[2] Imidazole-4-methanol, also known as 4-(hydroxymethyl)imidazole, is a simple yet profoundly important derivative. It serves not merely as a chemical curiosity but as a pivotal building block—a foundational intermediate for synthesizing a range of pharmacologically active agents.[3] This guide provides an in-depth examination of this compound, from its core physicochemical properties and synthesis to its strategic application in the development of landmark pharmaceuticals.
Core Molecular and Physical Properties
This compound (C₄H₆N₂O) is a primary alcohol derivative of 1H-imidazole.[4] Due to tautomerism, the hydroxymethyl group can be considered at position 4 or 5, leading to the common synonym 4(5)-(Hydroxymethyl)imidazole.[4][5] This structural nuance is critical, as the molecule's reactivity and biological interactions are governed by the properties of the entire heterocyclic system. For practical laboratory use, it is often supplied as a more stable hydrochloride salt.
The fundamental properties of this compound and its hydrochloride salt are summarized below for easy reference.
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O · HCl[6] |
| Molecular Weight | 98.10 g/mol [4] | 134.56 g/mol [6] |
| CAS Number | 822-55-9[4] | 32673-41-9[6] |
| Appearance | Solid[5] | Solid[6] |
| Melting Point | 88-92 °C[5] | 108-111 °C[6] |
| Solubility | Soluble in water[7] | Soluble in water (50 mg/mL)[6] |
| IUPAC Name | (1H-Imidazol-4-yl)methanol[4] | (1H-Imidazol-4-yl)methanol hydrochloride |
Synthesis Methodologies: Building the Core Scaffold
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two common, validated protocols.
Synthesis via Reduction of Imidazole-4-Carboxylic Acid
This method represents a direct functional group transformation, converting a carboxylic acid to a primary alcohol. The choice of reducing agent is critical for the success and safety of the reaction.
Experimental Protocol: Reduction with Sulfuric Acid and Electrolysis
-
Reaction Setup: A solution of 4-imidazolecarboxylic acid (0.56 g) in 25% v/v sulfuric acid (25 cc) is placed in the cathodic compartment of an electrolysis vessel. The anodic compartment is filled with 25% v/v sulfuric acid.[8]
-
Electrolysis: The mixture is electrolyzed for approximately 3.5 hours under standard conditions suitable for aqueous electrolysis.[8]
-
Neutralization and Workup: The solution from the cathodic compartment is carefully neutralized with potassium carbonate (18.5 g). The resulting mixture is then evaporated to dryness under reduced pressure.[8]
-
Extraction: The solid residue is extracted with hot isopropanol (200 cc). This step is crucial as isopropanol selectively dissolves the organic product, leaving behind inorganic salts.[8]
-
Isolation and Purification: The isopropanol extract is evaporated to yield an oil, which is subsequently crystallized from diethyl ether to afford the final product, 4-(hydroxymethyl)imidazole.[8]
Causality and Expertise: The choice of an electrolytic reduction in sulfuric acid is an older but effective method for this specific transformation. It avoids the use of metal hydrides, which can be pyrophoric and require strictly anhydrous conditions. The neutralization with potassium carbonate is a key step to deprotonate the imidazole nitrogen and the product's hydroxyl group, facilitating its extraction into a moderately polar solvent like isopropanol. The final crystallization from ether purifies the product from any remaining soluble impurities.
Synthesis from 1,3-Dihydroxyacetone and Formaldehyde
This approach builds the imidazole ring itself through a condensation reaction, simultaneously installing the required hydroxymethyl group.
Experimental Protocol: Ring Formation and Condensation
-
Solvent and Reactant Preparation: A solvent mixture of acetonitrile and ethanol (2:1 v/v) is added to a reactor. 1,3-dihydroxyacetone (100 mmol) and formaldehyde (200 mmol) are added and stirred until fully dissolved.[9]
-
Oxidation and pH Adjustment: Ceric ammonium nitrate (100 mmol) is introduced as an oxidizing agent. The pH of the reaction is critical and must be adjusted to 10 by the slow, dropwise addition of a sodium ethanolate solution at 60°C.[9]
-
Catalysis and Reaction: A suitable catalyst (15 mmol) is added, and the reaction is stirred for 8 hours to yield 4-hydroxymethylimidazole.[9]
-
Salt Formation (Optional): To prepare the hydrochloride salt, concentrated hydrochloric acid is added dropwise to the reaction solution to adjust the pH to 2.[9]
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with a saturated sodium chloride solution, recrystallized from ethanol, and dried under vacuum to yield pure (1H-Imidazol-4-yl)methanol hydrochloride.[9]
Causality and Expertise: This method is a powerful example of convergent synthesis. The condensation reaction forms the imidazole core, while the specific choice of starting materials directly incorporates the hydroxymethyl side chain. The use of ceric ammonium nitrate as an oxidizing agent facilitates the cyclization and aromatization process. Controlling the pH is paramount; the basic conditions (pH 10) are required for the initial condensation, while the subsequent acidification (pH 2) is necessary to protonate the basic nitrogen atoms, forming the hydrochloride salt which readily precipitates for easy isolation.
Spectroscopic and Analytical Characterization
Validation of the molecular structure and assessment of purity are non-negotiable in drug development workflows. For this compound, standard spectroscopic techniques provide a definitive fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would characteristically show signals for the two non-equivalent protons on the imidazole ring, a singlet for the -CH₂- group adjacent to the hydroxyl, and a broad signal for the -OH proton.
-
¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the imidazole ring and a key signal for the hydroxymethyl (-CH₂OH) carbon.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band characteristic of the O-H stretching of the alcohol group. Additional peaks corresponding to C-H, C=N, and C-N stretching within the aromatic ring confirm the structure.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak (M⁺) corresponding to 98.10 Da for the free base.[4]
These analytical methods, when used in conjunction, provide a self-validating system, confirming that the target molecule has been synthesized successfully and meets the purity standards required for subsequent applications.
Application in Drug Development: The Cimetidine Case Study
The true significance of this compound is illuminated by its role as a precursor in the synthesis of major pharmaceuticals. Its most notable application is in the lineage of Cimetidine (Tagamet®) , a revolutionary drug that marked the dawn of histamine H₂-receptor antagonist therapy for peptic ulcers.[12]
The discovery of H₂-receptor antagonists was a landmark achievement, stemming from the insight that histamine's effects on gastric acid secretion were mediated by a different receptor (H₂) than its allergic effects (H₁).[12] The research goal was to design a molecule that could block this H₂-receptor. The imidazole ring of histamine itself was identified as a crucial feature for receptor affinity.[13]
While the commercial synthesis of Cimetidine has evolved, a foundational pathway highlights the utility of an imidazole-methanol intermediate.
Conceptual Synthesis Pathway to Cimetidine
-
Precursor Formation: A substituted this compound derivative, such as 4-hydroxymethyl-5-methylimidazole, is synthesized. This can be achieved by reducing the corresponding carbethoxy group with sodium in liquid ammonia.[13]
-
Side Chain Introduction: The hydrochloride of this alcohol is reacted with 2-mercaptoethylamine hydrochloride. This step involves a nucleophilic substitution where the hydroxyl group is replaced by the sulfur-containing side chain, forming a key thioether linkage.[13][14]
-
Guanidine Moiety Formation: The resulting intermediate, an aminomethyl-thiomethyl-imidazole, is then reacted with a cyanoguanidine derivative (e.g., N-cyanoimido-S,S-dimethylamine) to construct the final N-cyanoguanidine tail of the Cimetidine molecule.[13]
Expertise and Rationale: This pathway demonstrates a masterful application of functional group interconversion. The initial imidazole-methanol provides a reactive "handle" (the -CH₂OH group) that can be readily converted into a leaving group to allow for the introduction of the thioether side chain. This side chain is meticulously designed to mimic aspects of histamine while incorporating the polar cyanoguanidine group, which was found to be critical for potent H₂-antagonist activity.
Broader Significance and Future Outlook
The story of this compound and Cimetidine is a microcosm of a larger principle in medicinal chemistry: the power of the imidazole scaffold. This heterocyclic core is a privileged structure, appearing in a vast array of therapeutic agents beyond H₂-antagonists, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[1][15] Its ability to engage in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it an exceptionally versatile pharmacophore.[15]
As drug development moves towards more complex and targeted therapies, the demand for high-purity, versatile building blocks like this compound will only intensify. Its proven utility and straightforward reactivity ensure its continued place in the synthetic chemist's toolbox, enabling the creation of novel molecular architectures to address the medical challenges of the future.
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- Ota, A., et al. (2018). Importance of the Azole Moiety of Cimetidine Derivatives for the Inhibition of Human Multidrug and Toxin Extrusion Transporter 1 (hMATE1). Chemical and Pharmaceutical Bulletin, 66(11), 1059-1065.
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- Gaba, M., & Mohan, C. (2016). Imidazole-based H2-receptor antagonists and discovery of cimetidine. ResearchGate.
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- SpectraBase (n.d.). 4-Imidazolemethanol hydrochloride - Optional[FTIR] - Spectrum.
- Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).
- Shalmali, N., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 25(15), 1766-1793.
- Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 22-31.
- Wang, J., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3221.
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Spectroscopic Data of Imidazole-4-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key spectroscopic data for Imidazole-4-methanol (CAS No. 822-55-9), a vital heterocyclic building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this compound is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the rationale behind the experimental choices and detailed protocols for data acquisition.
Introduction to this compound
This compound, also known as 4-(hydroxymethyl)imidazole, is a primary alcohol derivative of imidazole. The imidazole ring is a prominent feature in many biologically active molecules, including the amino acid histidine. The presence of both a hydroxyl group and the imidazole moiety makes this compound a versatile precursor in the synthesis of pharmaceuticals and functional materials. Its structural characterization is therefore of paramount importance.
Below is the chemical structure of this compound:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals for the protons of the imidazole ring, the methylene group, and the hydroxyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | s | 1H | H-2 |
| ~6.8 - 6.9 | s | 1H | H-5 |
| ~4.4 - 4.5 | s | 2H | -CH₂- |
| ~5.0 - 5.2 | t | 1H | -OH |
| ~11.8 - 12.0 | br s | 1H | N-H |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The hydroxyl and N-H protons are exchangeable with D₂O.
Interpretation and Experimental Rationale:
-
Choice of Solvent: DMSO-d₆ is a common choice for polar molecules like this compound due to its excellent solvating power. It is also useful for observing exchangeable protons (like -OH and N-H), which often appear as broad signals.
-
Signal Assignment:
-
The downfield singlet at ~7.5-7.6 ppm is characteristic of the C-2 proton of the imidazole ring, which is deshielded by the two adjacent nitrogen atoms.
-
The singlet at ~6.8-6.9 ppm corresponds to the C-5 proton.
-
The singlet at ~4.4-4.5 ppm is assigned to the methylene protons (-CH₂-), which are adjacent to the electron-withdrawing imidazole ring and the hydroxyl group.
-
The triplet for the hydroxyl proton arises from coupling with the adjacent methylene protons. This coupling is often not observed in other solvents due to rapid exchange.
-
The broad singlet in the far downfield region (~11.8-12.0 ppm) is characteristic of the N-H proton of the imidazole ring.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-2 |
| ~127 | C-4 |
| ~116 | C-5 |
| ~55 | -CH₂- |
Interpretation and Experimental Rationale:
-
The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are in the expected aromatic region. C-2 is the most downfield due to the influence of the two nitrogen atoms.
-
The signal for the methylene carbon (-CH₂-) appears at a higher field, consistent with an sp³-hybridized carbon attached to an oxygen and an aromatic ring.
Caption: A typical workflow for acquiring NMR spectra.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3400 | Broad, Strong | O-H and N-H stretching |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~2850-2950 | Medium | C-H stretching (aliphatic -CH₂-) |
| ~1600-1650 | Medium | C=N stretching (imidazole ring) |
| ~1450-1550 | Medium | C=C stretching (imidazole ring) |
| ~1050-1150 | Strong | C-O stretching (primary alcohol) |
Interpretation and Experimental Rationale:
-
KBr Pellet Method: For solid samples like this compound, the KBr pellet technique is a standard method. The compound is finely ground with potassium bromide and compressed into a transparent disk, which allows for transmission IR analysis.
-
Vibrational Assignments:
-
The broad, intense band in the 3100-3400 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations, confirming the presence of the alcohol and imidazole functionalities.
-
The absorptions around 3100 cm⁻¹ and in the 1450-1650 cm⁻¹ region are typical for the imidazole ring C-H, C=N, and C=C stretching modes.
-
The peaks in the 2850-2950 cm⁻¹ range are due to the symmetric and asymmetric stretching of the methylene C-H bonds.
-
A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching of a primary alcohol.
-
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet)
-
Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water.
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Key Mass Spectral Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M-H]⁺ |
| 81 | High | [M-OH]⁺ |
| 69 | Moderate | [M-CH₂OH]⁺ |
| 54 | Moderate | [C₃H₄N]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method and energy.
Interpretation and Fragmentation Pathway:
-
The molecular ion peak at m/z 98 confirms the molecular weight of this compound (C₄H₆N₂O).[1]
-
The base peak is often observed at m/z 97, corresponding to the loss of a hydrogen atom.
-
A significant fragment at m/z 81 is due to the loss of a hydroxyl radical (-OH).[1]
-
The peak at m/z 69 results from the cleavage of the C-C bond between the imidazole ring and the methanol group, leading to the loss of the hydroxymethyl radical (-CH₂OH).
-
The fragment at m/z 54 can be attributed to further fragmentation of the imidazole ring.[1]
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Employ a temperature program to ensure good separation and peak shape, for example, starting at 50°C and ramping up to 250°C.
-
-
Mass Spectrometry:
-
The EI source energy is typically set to 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a thorough structural elucidation, confirming the presence of the key functional groups and the overall molecular framework. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this important chemical entity, ensuring reliable and reproducible data acquisition.
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Introduction: The Structural Imperative of Imidazole-4-methanol in Pharmaceutical Science
An In-Depth Technical Guide to the NMR Spectral Analysis of Imidazole-4-methanol
This compound, also known as 4(5)-(hydroxymethyl)imidazole, is a pivotal structural motif and synthetic intermediate in medicinal chemistry and drug development. Its prevalence in biologically active molecules, including blockbuster drugs, necessitates a profound understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation and characterization of this and related heterocyclic compounds.
This guide provides an in-depth analysis of the NMR spectroscopy of this compound, moving beyond a simple recitation of spectral data. As a self-validating framework, it is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and protocols. We will explore the critical roles of tautomerism, solvent effects, and pH, and detail the application of both one- and two-dimensional NMR experiments for complete spectral assignment.
The Central Challenge: Prototropic Tautomerism in this compound
The imidazole ring exists in a dynamic equilibrium between two tautomeric forms. This is the single most important factor governing its NMR spectrum. The proton on the nitrogen can reside on either N1 or N3, leading to two distinct, rapidly interconverting species: (1H-imidazol-4-yl)methanol and (1H-imidazol-5-yl)methanol.
On the NMR timescale, if this exchange is rapid, the spectrum will show an average of the two forms. If the exchange is slow, or if one tautomer is significantly favored by environmental factors (like solvent or pH), the signals will reflect that specific state. This dynamic is the reason the compound is often referred to as 4(5)-(hydroxymethyl)imidazole.[1][2][3] Understanding this equilibrium is fundamental to interpreting the spectra correctly.
Caption: Prototropic tautomeric equilibrium of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum provides critical information on the electronic environment of the C-H and N-H protons. The choice of solvent profoundly impacts the observed chemical shifts and even the visibility of certain protons.
Causality of Solvent Choice:
-
Aprotic Polar Solvents (e.g., DMSO-d₆): These are often the solvent of choice. They solubilize the compound well and, crucially, allow for the observation of exchangeable protons like N-H and O-H.[4] In DMSO-d₆, these protons exchange slowly, appearing as distinct, often broad, signals.
-
Protic Solvents (e.g., D₂O, Methanol-d₄): In these solvents, the acidic N-H and O-H protons rapidly exchange with the deuterium of the solvent. This causes their signals to disappear from the spectrum, a useful diagnostic experiment to confirm their identity.
Typical ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | ~11.9 | Broad singlet | - | Highly dependent on concentration and temperature. Disappears upon D₂O exchange. |
| H2 | ~7.55 | Singlet | - | Proton on the carbon between the two nitrogens. Typically the most downfield ring proton. |
| H5(4) | ~6.85 | Singlet | - | Due to rapid tautomerism, the H4 and H5 protons are often averaged, appearing as a single signal. |
| O-H | ~5.0 | Triplet | ~5.5 | Coupling to the adjacent CH₂ protons. Disappears upon D₂O exchange. |
| CH₂ | ~4.40 | Doublet | ~5.5 | Coupled to the O-H proton. Will collapse to a singlet if the O-H exchange rate is high or in D₂O. |
Note: Data synthesized from spectral databases and literature examples.[4][5]
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon.
Impact of Tautomerism on ¹³C Signals: Similar to the proton spectrum, rapid tautomerism averages the environments of C4 and C5.[1][3] This results in a single signal for these two carbons. If the equilibrium were frozen or heavily biased, two distinct signals would be observed. The chemical shift of C2 is typically the most deshielded among the ring carbons due to its position between two electronegative nitrogen atoms.
Typical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C4/C5 (Aromatic) | ~135.5 | The position of the hydroxymethyl group. Often appears as a single averaged signal. |
| C2 (Aromatic) | ~135.0 | Carbon situated between the two nitrogen atoms. |
| C5/C4 (Aromatic) | ~116.5 | The second ring carbon, typically more shielded. |
| CH₂ | ~54.0 | The hydroxymethyl carbon. |
Note: Data synthesized from spectral databases.[5][6]
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D spectra provide the foundation, complex molecules or mixtures demand two-dimensional techniques for definitive structural confirmation. These experiments reveal through-bond and through-space correlations between nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for assigning the carbon spectrum. It directly correlates each proton with the carbon it is attached to.[7][8] For this compound, it would show cross-peaks connecting the H2 signal to C2, the H5(4) signal to C5(4), and the CH₂ proton signal to the CH₂ carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[7][9] It is exceptionally powerful for establishing connectivity across quaternary carbons or heteroatoms. Key expected correlations for this compound include:
-
CH₂ protons to C4 and C5, confirming the attachment point of the side chain.
-
H2 proton to C4 and C5.
-
-
COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. For this molecule, its primary use would be to confirm the coupling between the O-H and CH₂ protons in a non-exchanging solvent system.
Experimental Protocols: A Self-Validating Workflow
Adherence to a robust protocol ensures reproducibility and accuracy. The following outlines a standard workflow for the NMR analysis of this compound.
A. Protocol: Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a clean pipette.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.[10]
B. Protocol: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-5 seconds.
-
Perform a D₂O exchange experiment: Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to identify exchangeable N-H and O-H protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~240 ppm) is required. Due to the lower sensitivity, a greater number of scans (from hundreds to thousands) and a shorter relaxation delay (e.g., 2 seconds) are typically used.
-
-
2D NMR Acquisition (HSQC/HMBC):
-
Utilize standard, pre-optimized parameter sets provided by the spectrometer software for gs-HSQC and gs-HMBC experiments. These experiments are significantly longer, ranging from 30 minutes to several hours depending on sample concentration and desired resolution.
-
Caption: Standardized workflow for NMR-based structural elucidation.
Conclusion
The NMR spectral analysis of this compound is a clear illustration of how fundamental chemical principles—namely tautomerism and solute-solvent interactions—are directly manifested in spectroscopic data. A superficial reading of the spectra can be misleading; however, by applying a systematic approach that includes careful solvent selection, D₂O exchange, and the strategic use of 2D correlation experiments, a complete and unambiguous structural assignment is readily achievable. This robust analytical framework is indispensable for quality control, reaction monitoring, and the characterization of novel derivatives in the pharmaceutical pipeline.
References
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- Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
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- Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations Source: ResearchG
- Title: Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids Source: ResearchG
- Title: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information Source: Royal Society of Chemistry URL:[Link]
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- Title: ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) Source: TÜBİTAK Academic Journals URL:[Link]
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- Title: Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids Source: Chemistry & Physics of Chemistry URL:[Link]
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- Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR...
- Title: 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides Source: PubMed URL:[Link]
- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL:[Link]
- Title: HSQC and HMBC Source: NMR Core Facility - Columbia University URL:[Link]
- Title: Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots Source: PMC - N
- Title: Leveraging the HMBC to Facilitate Metabolite Identification Source: PMC - N
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FT-IR spectrum of Imidazole-4-methanol
An In-depth Technical Guide to the FT-IR Spectrum of Imidazole-4-methanol
Abstract
This compound, a key heterocyclic compound featuring both an imidazole ring and a primary alcohol, holds significant interest in pharmaceutical and biochemical research. Its structural complexity, arising from the interplay of aromaticity, hydrogen bonding capabilities, and distinct functional groups, can be effectively probed using Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides a comprehensive analysis of the , offering researchers and drug development professionals a detailed interpretation of its vibrational modes, a robust experimental protocol for spectral acquisition, and insights into its practical applications. The narrative is grounded in established spectroscopic principles to ensure technical accuracy and field-proven utility.
Introduction: The Vibrational Signature of a Bio-Relevant Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with a sample. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of radiation absorbed correspond to the vibrational frequencies of the molecule's bonds. An FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a unique molecular "fingerprint," revealing the functional groups present within the structure.
This compound (C₄H₆N₂O) is a bifunctional molecule of considerable importance.[1][2] The imidazole ring is a core component of essential biological molecules like the amino acid histidine, making its derivatives vital for studying enzymatic mechanisms and designing novel therapeutics.[3] The addition of a hydroxymethyl group introduces a primary alcohol functionality, enhancing its polarity and hydrogen bonding capacity. Understanding the is therefore crucial for its identification, purity assessment, and the study of its molecular interactions.
This guide deconstructs the spectrum by correlating specific absorption bands with the vibrational modes of its constituent parts: the N-H, O-H, and C-H stretching vibrations in the high-frequency region; the C=C and C=N ring stretches; and the complex C-O, C-N, and bending vibrations that dominate the fingerprint region.
// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; H_N1 [label="H", pos="0,1.8!", fontcolor="#202124"]; H_C2 [label="H", pos="-1.5,0.8!", fontcolor="#202124"]; H_C5 [label="H", pos="1.5,0.8!", fontcolor="#202124"]; C_sub [label="C", pos="0,-2!", fontcolor="#202124"]; H_sub1 [label="H", pos="-0.7,-2.5!", fontcolor="#202124"]; H_sub2 [label="H", pos="0.7,-2.5!", fontcolor="#202124"]; O_sub [label="O", pos="0,-3!", fontcolor="#202124"]; H_O [label="H", pos="0.7,-3.5!", fontcolor="#202124"];
// Define edges for bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N1 [label=""]; C2 -- H_C2 [label=""]; C5 -- H_C5 [label=""]; C4 -- C_sub [label=""]; C_sub -- H_sub1 [label=""]; C_sub -- H_sub2 [label=""]; C_sub -- O_sub [label=""]; O_sub -- H_O [label=""];
// Add double bonds (rendered as thicker lines or labels if needed) edge [style=double]; C2 -- N1 [style=invis]; // Helper for positioning N3 -- C4 [style=solid]; C5 -- N1 [style=invis]; edge [style=solid]; C2 -- N3 [style=double]; C4 -- C5 [style=double]; }
Figure 1: Molecular Structure of this compound.
Decoding the Spectrum: A Region-by-Region Analysis
The is best interpreted by dividing it into distinct regions, each corresponding to the vibrations of specific functional groups. The solid-state nature of the compound promotes extensive intermolecular hydrogen bonding, which significantly influences the position and shape of the N-H and O-H absorption bands.
The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of light atoms bonded to hydrogen (O-H, N-H, C-H).
-
O-H Stretching (Alcohol): A very prominent, strong, and broad absorption band is expected between 3200 cm⁻¹ and 3600 cm⁻¹ .[4][5][6] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a neat, solid sample, nearly all hydroxyl groups are engaged in such bonding, leading to a wide distribution of vibrational frequencies and thus a broad peak.[5][7]
-
N-H Stretching (Imidazole Ring): The N-H bond of the imidazole ring also gives rise to a stretching vibration in the 3000 cm⁻¹ to 3500 cm⁻¹ range.[3] This band is often broad due to hydrogen bonding with the nitrogen atoms of neighboring imidazole rings or the oxygen of the methanol group. It frequently overlaps with the much stronger O-H absorption, appearing as a shoulder or contributing to the overall broadness of the main peak.[8][9]
-
C-H Stretching (Aromatic & Aliphatic):
-
Aromatic C-H Stretch: The C-H bonds on the imidazole ring exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100 cm⁻¹ to 3150 cm⁻¹ region.[3][10] These peaks are usually of weak to medium intensity.
-
Aliphatic C-H Stretch: The methylene (-CH₂-) group connecting the ring to the hydroxyl function shows asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, generally in the 2850 cm⁻¹ to 2960 cm⁻¹ range.[11]
-
The Double-Bond Region (1700 cm⁻¹ - 1400 cm⁻¹)
This region provides key information about the aromatic imidazole ring.
-
C=C and C=N Ring Stretching: The imidazole ring contains conjugated C=C and C=N bonds. Their stretching vibrations give rise to a series of medium to strong absorption bands typically found between 1400 cm⁻¹ and 1650 cm⁻¹ .[3][12][13] These bands are highly characteristic of the heterocyclic ring structure and are crucial for confirming its presence.
The Fingerprint Region (1400 cm⁻¹ - 400 cm⁻¹)
This region contains a wealth of complex, overlapping peaks arising from bending and stretching vibrations, making it a unique identifier for the molecule.
-
C-O Stretching (Primary Alcohol): One of the most diagnostic peaks in the fingerprint region is the strong C-O stretching vibration from the primary alcohol group. This band is typically observed in the range of 1050 cm⁻¹ to 1260 cm⁻¹ .[4][5] For a primary alcohol like this compound, it is expected to appear near 1050 cm⁻¹ .
-
O-H Bending: The in-plane bending of the O-H bond gives rise to a broad, weak to medium absorption between 1220 cm⁻¹ and 1440 cm⁻¹ , which can often be obscured by other peaks in this crowded region.[7]
-
C-N Stretching: The stretching vibrations of the C-N single bonds within the imidazole ring appear in this region, often coupled with other modes. Bands in the 1225 cm⁻¹ to 1486 cm⁻¹ range have been attributed to C-N stretching in imidazole and its derivatives.[3][14][15]
-
Ring and C-H Bending Modes: The remainder of the fingerprint region is populated by numerous absorptions corresponding to in-plane and out-of-plane bending of the C-H bonds and complex vibrations of the entire imidazole ring skeleton.[16][17] These collective vibrations are highly specific to the overall molecular structure.
Summary of Key Vibrational Assignments
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Characteristics |
| 3600 - 3200 | O-H Stretch (H-bonded) | Strong | Very Broad |
| 3500 - 3000 | N-H Stretch (H-bonded) | Medium | Broad, often overlapped |
| 3150 - 3100 | C-H Stretch (Aromatic) | Weak to Medium | Sharp |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Medium | Sharp |
| 1650 - 1400 | C=C and C=N Ring Stretches | Medium to Strong | Multiple Sharp Bands |
| 1260 - 1050 | C-O Stretch (Primary Alcohol) | Strong | Sharp |
| 1440 - 1220 | O-H Bend | Weak to Medium | Broad, may be obscured |
| < 1400 | Ring Vibrations, C-H Bends, C-N Stretches | Variable | Complex, multiple bands |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Obtaining a clean, reproducible FT-IR spectrum is paramount for accurate analysis. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet technique is a well-established and reliable method.[3][18][19][20]
Methodology: KBr Pellet Preparation
Causality: The objective is to disperse the solid sample uniformly within an IR-transparent matrix (KBr) to minimize light scattering (Mie scattering) from particles and create a solid solution that can be analyzed via transmission.
Required Materials:
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Step-by-Step Protocol:
-
Drying: Gently heat the KBr powder in an oven (e.g., at 100-110 °C) for several hours and store it in a desiccator. This is a critical step to remove adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum.
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample to a very fine, consistent powder.
-
Mixing: Add approximately 100-200 mg of the desiccated KBr powder to the mortar. Mix and grind the sample and KBr together for several minutes until the mixture is homogeneous and has a flour-like consistency.[18] Proper mixing ensures uniform sample distribution.
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. The applied pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded first.
subgraph "cluster_Prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="1. Grind Sample\n(1-2 mg)"]; Mix [label="2. Mix with KBr\n(100-200 mg)"]; Load [label="3. Load into Die"]; }
subgraph "cluster_Press" { label = "Pressing"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Press [label="4. Apply Pressure\n(7-10 tons)"]; Form [label="5. Form Pellet"]; }
subgraph "cluster_Analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mount [label="6. Mount in Holder"]; Scan [label="7. Acquire Spectrum"]; }
Grind -> Mix [label="Homogenize"]; Mix -> Load; Load -> Press [lhead=cluster_Press]; Press -> Form; Form -> Mount [lhead=cluster_Analysis, label="Transparent Disc"]; Mount -> Scan; }
Figure 2: Workflow for KBr Pellet Sample Preparation.
Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is a simpler alternative that requires minimal sample preparation.[18][20][21] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied with a clamp to ensure good contact. This method is faster but may result in minor spectral differences compared to the transmission (KBr) method.
Applications in Scientific and Industrial Contexts
The detailed interpretation of the provides a foundation for several critical applications in research and industry.
-
Quality Control and Structural Verification: For chemists synthesizing this compound or its derivatives, FT-IR serves as a rapid and reliable first-pass analysis. The presence of the characteristic O-H, N-H, C=N, and C-O bands confirms the successful incorporation of all required functional groups. Conversely, the absence of peaks from starting materials (e.g., a carbonyl peak from an aldehyde precursor) validates the completion of the reaction.
-
Studying Molecular Interactions: The positions and shapes of the O-H and N-H stretching bands are highly sensitive to their hydrogen-bonding environment.[7] In drug development, this sensitivity can be exploited to study the interaction of an imidazole-containing drug candidate with its target receptor. A shift in these bands upon binding can provide direct evidence of hydrogen bond formation, a key driver of molecular recognition and binding affinity.
-
Purity Assessment: The presence of unexpected absorption bands in the spectrum can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. For example, a sharp peak around 1700 cm⁻¹ could suggest contamination with a carbonyl-containing compound.
-
Reaction Monitoring: FT-IR spectroscopy can be used to monitor the progress of a chemical reaction in real-time. By tracking the decrease in the intensity of a reactant's characteristic peak and the corresponding increase in a product's peak, researchers can optimize reaction conditions and determine endpoints.
Conclusion
The is a rich source of structural information, providing a definitive fingerprint of its molecular architecture. The strong, broad absorptions in the high-frequency region confirm the presence of hydrogen-bonded hydroxyl and amine groups, while the characteristic bands between 1400-1650 cm⁻¹ and near 1050 cm⁻¹ verify the imidazole ring and primary alcohol C-O bond, respectively. By following a systematic experimental protocol, researchers can acquire high-quality spectra that are indispensable for structural elucidation, purity analysis, and investigating the intermolecular interactions that govern its biological function. This guide equips scientists and professionals with the foundational knowledge to confidently employ FT-IR spectroscopy in their work with this important heterocyclic compound.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Cataliotti, R., & Paliani, G. (1976). An infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451–2456.
- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
- Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols.
- Ramasamy, V. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.
- Kakaei, S., et al. (2019). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... [Diagram]. ResearchGate.
- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi.
- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Wolff, H., & Müller, H. (1974). Substructure of the NH stretching vibrational band of imidazole. The Journal of Chemical Physics, 60(7), 2938–2939.
- Unsal, E., et al. (2018). FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. [Diagram]. ResearchGate.
- Pathreeker, S., & Hosein, I. (2022). Deconvoluted FTIR spectra representing the CN stretching bond of the imidazole ring seen at... [Diagram]. ResearchGate.
- Almeataq, M. S., et al. (2022). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. [Diagram]. ResearchGate.
- Balamurugan, A., & Pundir, C. S. (2012). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel B) regions of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid and (b) [MmIm]4[SiW12O40] hybrid molecular material... [Diagram]. ResearchGate.
- Sajan, D., et al. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Chemistry, 63A, 33-41.
- Vorobyova, S. S., et al. (2018). An expanded view of the free NH vibrational stretching region of higher... [Diagram]. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. In PubChem Compound Database.
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Mass spectrometry fragmentation of Imidazole-4-methanol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Imidazole-4-methanol
Introduction
This compound (C₄H₆N₂O, Mol. Wt.: 98.10 g/mol ) is a pivotal structural motif found in biologically significant molecules, including the amino acid histidine and purine nucleosides.[1] As a versatile building block in pharmaceutical and materials science, the unambiguous characterization of its derivatives is paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through controlled fragmentation.
This guide provides a detailed exploration of the fragmentation behavior of this compound under two of the most common ionization regimes: energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). By understanding these distinct fragmentation pathways, researchers can leverage mass spectrometry for robust structural elucidation, impurity profiling, and metabolic studies involving this important chemical entity.
Electron Ionization (EI) Fragmentation of this compound
Electron Ionization is a high-energy process that imparts significant internal energy to the analyte molecule, resulting in the formation of a radical cation (M⁺•) and subsequent, often extensive, fragmentation. This technique is particularly valuable for generating a reproducible "fingerprint" spectrum for library matching and for revealing the core structural components of a molecule.
The fragmentation of substituted imidazoles under EI is known to proceed through characteristic pathways, including cleavage of the imidazole ring and losses of small neutral species.[2][3] The presence of the hydroxymethyl substituent at the C4 position introduces specific fragmentation channels that are diagnostic for this structure.
Key Fragmentation Pathways under Electron Ionization
Upon electron impact, this compound (m/z 98) undergoes several competing fragmentation reactions. The primary cleavages are centered around the functionalized side chain, which dictates the initial steps of the fragmentation cascade.
-
Loss of a Hydroxyl Radical (•OH): A facile cleavage of the C-O bond results in the loss of a hydroxyl radical (17 Da), leading to the formation of a highly stabilized imidazolyl-methyl cation at m/z 81 . This ion benefits from resonance delocalization across the imidazole ring.
-
Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da). This pathway produces the imidazole radical cation at m/z 68 .
-
Ring Fragmentation - Loss of HCN: The imidazole ring itself is susceptible to fragmentation. A characteristic loss for imidazoles is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion, yielding an ion at m/z 71 .[2][4][5] This process can also occur after initial side-chain fragmentation. For example, the m/z 81 ion can lose HCN to produce a fragment at m/z 54 .
Proposed EI Fragmentation Scheme
The interplay of these pathways results in the characteristic EI mass spectrum of this compound. The major fragmentation routes are visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Key EI Fragment Ions
| m/z | Proposed Formula | Identity/Origin |
| 98 | [C₄H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 81 | [C₄H₅N₂]⁺ | [M - •OH]⁺ |
| 71 | [C₃H₅NO]⁺• | [M - HCN]⁺• |
| 68 | [C₃H₄N₂]⁺• | [M - CH₂O]⁺• (Imidazole radical cation) |
| 54 | [C₃H₄N]⁺ | [m/z 81 - HCN]⁺ |
| 41 | [C₂H₃N]⁺• | [m/z 68 - HCN]⁺• |
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6][7] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated precursor ion is mass-selected and subjected to collision-induced dissociation (CID), causing it to fragment in a controlled manner.
The fragmentation of the [M+H]⁺ ion of this compound (m/z 99) is driven by proton mobility and the stability of the resulting product ions and neutral losses.
Key Fragmentation Pathways under ESI-MS/MS
The protonated molecule is relatively stable, and fragmentation requires sufficient collisional energy. The primary fragmentation pathways involve the loss of small, stable neutral molecules.
-
Loss of Water (H₂O): The most prominent fragmentation pathway for the protonated molecule is the facile loss of a neutral water molecule (18 Da) from the protonated hydroxymethyl group. This results in the formation of a resonance-stabilized carbenium ion at m/z 81 . This ion is identical in mass to a key fragment in the EI spectrum, but its formation mechanism via a neutral loss from a closed-shell ion is distinct.
-
Loss of Ammonia (NH₃): Following the initial loss of water, the resulting m/z 81 ion can undergo further fragmentation. A plausible subsequent fragmentation is the loss of a neutral ammonia molecule (17 Da), leading to a product ion at m/z 64 . This suggests a significant rearrangement of the ring structure prior to dissociation.
-
Combined Loss of Water and Carbon Monoxide (H₂O + CO): Another pathway observed involves the sequential loss of water followed by carbon monoxide (28 Da) from the m/z 81 precursor, yielding a fragment ion at m/z 53 .
Proposed ESI-MS/MS Fragmentation Scheme
The fragmentation cascade initiated by collision-induced dissociation of the protonated molecule is depicted below.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Summary of Key ESI-MS/MS Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Identity of Loss |
| 99 | 81 | 18 Da | H₂O |
| 81 | 64 | 17 Da | NH₃ |
| 81 | 53 | 28 Da | CO |
Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized as necessary based on the specific mass spectrometer used.
Protocol 3.1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is designed for the analysis of this compound to obtain its characteristic EI fragmentation pattern.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using ethyl acetate. This compound is highly polar; derivatization (e.g., silylation) may be required for improved peak shape and volatility, though direct injection is often feasible.[8]
-
-
GC Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent).
-
Oven Program: Initial temperature 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Protocol 3.2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is designed for sensitive detection and structural confirmation using ESI-MS/MS.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water/methanol (50:50 v/v).
-
Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.
-
-
LC Parameters:
-
Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion: m/z 99.1.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 15-30 eV to obtain a balanced spectrum of product ions. A starting point of 20 eV is recommended.[9]
-
Product Ion Scan Range: m/z 40-105.
-
Conclusion
The mass spectrometric fragmentation of this compound is highly dependent on the ionization technique employed. Electron ionization provides a detailed fragmentation fingerprint characterized by initial cleavages of the hydroxymethyl side chain (loss of •OH) and subsequent fragmentation of the imidazole ring (loss of HCN). In contrast, ESI-MS/MS of the protonated molecule is dominated by the facile neutral loss of water, yielding a stable product ion at m/z 81 that can be further fragmented for confirmation.
A proficient understanding of these distinct, reproducible pathways is essential for researchers in drug development and chemical analysis. By applying the methodologies and interpreting the fragmentation data as outlined in this guide, scientists can confidently identify and characterize this compound and its related analogues in a variety of complex matrices.
References
- American Chemical Society (ACS) Publications. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole | Journal of the American Society for Mass Spectrometry.
- PubMed. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
- PubMed. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters.
- ResearchGate. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
- ResearchGate. (PDF) Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
- National Institutes of Health (NIH). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC.
- ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles.
- ResearchGate. The mass spectra of imidazole and 1-methylimidazole.
- SciSpace. Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E).
- AIP Publishing. Electron impact partial ionization cross sections: R-carvone, 2-butanol, imidazole, and 2-nitroimidazole | The Journal of Chemical Physics.
- SpectraBase. This compound - Spectra.
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
- PubMed. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.
- National Institutes of Health (NIH). 4-Imidazolemethanol | C4H6N2O - PubChem.
- National Institute of Standards and Technology (NIST). 1H-Imidazole, 4-methyl- -- the NIST WebBook.
- YouTube. common fragmentation mechanisms in mass spectrometry.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- National Institute of Standards and Technology (NIST). 1H-Imidazole, 4-methyl- -- the NIST WebBook.
- National Institute of Standards and Technology (NIST). 1H-Imidazole, 2-ethyl-4-methyl- -- the NIST WebBook.
- National Institute of Standards and Technology (NIST). Imidazole, TMS derivative -- the NIST WebBook.
- PubMed. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry.
- ResearchGate. Electron Impact Ionisation and Fragmentation of Methanol and Ethanol.
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The Architectural Blueprint of a Key Biological Scaff: A Technical Guide to the Crystal Structure of Imidazole-4-methanol
For Immediate Release
Ewing, NJ – January 10, 2026 – This whitepaper provides an in-depth technical guide to the crystal structure of imidazole-4-methanol (C₄H₆N₂O), a pivotal molecular scaffold in medicinal chemistry and drug development. Synthesizing crystallographic data with procedural insights, this document serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical sciences. We will dissect the molecule's three-dimensional architecture, explore the nuanced intermolecular forces that govern its solid-state form, and provide a validated protocol for its structural determination.
Introduction: The Significance of this compound
This compound, a primary alcohol derivative of imidazole, is a fundamental building block in the synthesis of numerous biologically active compounds.[1] Its presence in essential biomolecules like the amino acid histidine and the neurotransmitter histamine underscores its biological relevance.[2] The precise spatial arrangement of its constituent atoms, elucidated through single-crystal X-ray diffraction, is paramount for understanding its reactivity, designing novel therapeutic agents, and controlling solid-state properties such as solubility and stability. This guide offers an authoritative look into the intricate crystalline framework of this important molecule.
Crystallographic Blueprint: Unveiling the Solid-State Structure
The definitive crystal structure of this compound was determined by Sanders et al. and is publicly available through the Cambridge Structural Database (CSD) under the deposition number 962146.[1] The compound crystallizes in the monoclinic system, a common crystal system for organic molecules, and its structure is characterized by a dense network of hydrogen bonds.
Core Crystallographic Data
The fundamental crystallographic parameters for this compound, determined at a temperature of 100 K using Mo Kα radiation, are summarized in the table below.[2] This data provides the essential geometric constants that define the repeating unit of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₄H₆N₂O |
| Formula Weight | 98.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 13.9180 (9) Å |
| b | 7.1980 (5) Å |
| c | 11.6509 (12) Å |
| α | 90° |
| β | 125.249 (1)° |
| γ | 90° |
| Volume | 953.20 (13) ų |
| Z | 8 |
Table 1: Crystallographic data for this compound.[2]
The Supramolecular Architecture: A Network of Hydrogen Bonds
The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds, which dictates the overall stability and physical properties of the crystalline solid.[2][3] Two primary hydrogen bonding interactions are observed:
-
Hydroxyl-Imidazole Interaction: The hydroxyl group's hydrogen atom of one molecule forms a hydrogen bond with the unprotonated nitrogen atom of the imidazole ring of an adjacent molecule.[2][3] This interaction has a measured bond length of 1.985 (8) Å.[2]
-
Imidazole-Hydroxyl Interaction: The hydrogen atom on the protonated nitrogen of the imidazole ring of one molecule interacts with the oxygen atom of the hydroxyl group of a neighboring molecule.[2][3] This hydrogen bond has a length of 1.921 (1) Å.[2]
These interactions collectively create a two-dimensional network that propagates parallel to the (10-1) crystallographic plane.[2][3] This intricate web of hydrogen bonds is a key determinant of the molecule's solid-state behavior.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through the robust technique of single-crystal X-ray diffraction. The following protocol outlines the critical steps and rationale for obtaining high-quality crystallographic data for a small organic molecule like this compound.
Step 1: Crystal Growth (The Art of Patience)
-
Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.
-
Methodology:
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., dioxane, isopropanol-ether) to create a saturated or near-saturated solution. The choice of solvent is critical and often determined empirically.
-
Employ a slow crystallization technique. Slow evaporation of the solvent at a constant temperature is a common and effective method. Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into the primary solvent, can yield high-quality crystals.
-
Allow the crystallization process to proceed undisturbed for several days to weeks. The slower the crystal growth, the higher the quality of the resulting crystals.
-
-
Rationale: Rapid precipitation leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow, controlled crystal growth allows for the orderly arrangement of molecules into a well-defined lattice.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Under a microscope, select a clear, well-formed crystal with dimensions typically in the range of 0.1-0.4 mm.
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil (e.g., Parabar oil) and a mounting loop (e.g., MiTeGen loop).
-
Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and more precise structural data. The goniometer allows for the precise orientation of the crystal in the X-ray beam to collect a complete dataset.
Step 3: Structure Solution and Refinement
-
Objective: To process the collected diffraction data to determine the unit cell parameters, space group, and ultimately, the atomic positions within the crystal.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell dimensions and the Bravais lattice from the positions of the diffraction spots.
-
Determine the space group based on the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Rationale: The diffraction pattern is a reciprocal space representation of the crystal lattice. Mathematical algorithms are used to translate this pattern back into a real-space model of the atomic arrangement. Refinement is an iterative process that improves the accuracy and precision of the final crystal structure.
Conclusion: From Structure to Function
The detailed crystallographic analysis of this compound provides an essential foundation for its application in drug discovery and materials science. A thorough understanding of its solid-state architecture, particularly the dominant hydrogen bonding network, allows for the rational design of new molecules with tailored properties. This guide provides both the foundational knowledge and the practical framework for researchers to confidently engage with the structural chemistry of this important imidazole derivative.
References
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- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol.
- Sanders, M. B., Farrokh, J. C., Hardie, J., & Chan, B. C. (2013). (1H-Imidazol-4-yl)methanol.
- Darby, W. J., Lewis, H. B., & Totter, J. R. (1942). The synthesis of (1H-imidazol-5-yl)methanol and its role in the synthesis of histidine and histamine. Journal of the American Chemical Society, 64(3), 463–466. (Note: While the original article is not directly linked, its citation in reference[2] confirms its relevance).
- Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(4), 377–380.
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An In-Depth Technical Guide to the Solubility of Imidazole-4-methanol in Organic Solvents
Abstract
Imidazole-4-methanol is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its role as a precursor in synthesizing a wide range of bioactive molecules.[1][2] Its processing, purification, and formulation are fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents, grounded in physicochemical principles. We delve into the molecular properties that dictate its solubility, offer predictive insights based on solvent-solute interactions, and present a robust, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize workflows involving this versatile intermediate.
Introduction: The Significance of this compound
This compound, also known as 4-(hydroxymethyl)imidazole, is a solid, crystalline compound featuring a polar imidazole ring functionalized with a hydroxymethyl group.[3] The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with biological targets.[4][5] Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, maximizing reaction rates and yields.
-
Crystallization and Purification: Designing effective purification strategies by identifying solvent systems where solubility is high at elevated temperatures and low at ambient or sub-ambient temperatures.
-
Formulation Development: Creating stable and bioavailable drug formulations, where solubility in various excipients and solvent systems is paramount.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or GC-MS.[3]
This guide provides the theoretical foundation and practical methodology to confidently approach these challenges.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The principle of "like dissolves like" serves as a valuable heuristic, suggesting that polar solutes dissolve best in polar solvents and nonpolar solutes in nonpolar solvents.[6][7]
Physicochemical Properties of this compound
To predict its solubility, we must first understand the molecule itself.
-
Structure and Polarity: this compound (C₄H₆N₂O, Molar Mass: 98.10 g/mol ) is an intrinsically polar molecule.[3] It possesses a rich electronic architecture with two nitrogen atoms in the aromatic imidazole ring and a primary alcohol functional group. This combination creates a significant dipole moment.
-
Hydrogen Bonding: The molecule is both a strong hydrogen bond donor (from the N-H of the imidazole ring and the O-H of the methanol group) and a hydrogen bond acceptor (at the unprotonated ring nitrogen and the hydroxyl oxygen).[3][8] This capacity for extensive hydrogen bonding is the single most dominant factor influencing its solubility.
-
Crystal Lattice Energy: In its solid state, this compound molecules are held in a crystalline lattice by a network of strong intermolecular hydrogen bonds.[8][9] The crystal structure reveals that the unprotonated imidazole nitrogen of one molecule interacts with the hydroxyl hydrogen of an adjacent molecule, forming a stable, two-dimensional network.[8] Dissolution requires providing sufficient energy from solute-solvent interactions to overcome this lattice energy.
The Role of Solvent-Solute Interactions
The interaction between this compound and a solvent determines its solubility. The strength of these interactions depends on the solvent's properties.
Figure 1: Predicted solvent-solute interactions governing the solubility of this compound.
Predictive Solubility in Common Organic Solvents
Based on the principles above, we can classify solvents and predict the solubility of this compound.
Table 1: Predicted Solubility of this compound in Various Solvent Classes
| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interaction | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding (Donor & Acceptor) | High | The solvent can fully participate in and disrupt the solute's hydrogen bond network, effectively solvating the molecule. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Dipole-Dipole, H-Bond Acceptor | Moderate to Low | These solvents can accept hydrogen bonds but cannot donate them, leading to less effective solvation compared to protic solvents. Solubility in ethers is generally lower than in alcohols.[10] |
| Nonpolar | Hexane, Toluene, Benzene | van der Waals forces (dispersion) | Very Low / Insoluble | The energy gained from weak van der Waals forces is insufficient to overcome the strong hydrogen bonding (lattice energy) of solid this compound. The parent imidazole shows slight solubility in benzene.[11] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate, actionable data. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the solubility of a solid in a solvent.[12]
Materials and Equipment
-
This compound (CAS 822-55-9), purity >98%[3]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Constant-temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Safety Precautions
Handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] this compound is classified as a skin and eye irritant.[3][14] Review the Safety Data Sheet (SDS) for each solvent before use.[13][15]
Experimental Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium saturation is achieved and measured.
Figure 2: Workflow for the isothermal shake-flask solubility determination method.
Causality Behind Key Protocol Steps:
-
Using Excess Solid (Step 1): This is critical to ensure that the solution reaches saturation. Without excess solid, you would only be measuring that the compound is soluble up to the concentration you prepared, not its limit.
-
Extended Equilibration (Step 2): Solubility is an equilibrium process. Insufficient agitation time can lead to an underestimation of the true solubility. Taking samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached when the concentration no longer increases.
-
Isothermal Conditions (Steps 2 & 4): Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and settling is crucial for reproducibility and accuracy.
-
Syringe Filtration (Step 5): This step is non-negotiable. It removes any microscopic, undissolved solid particles that would otherwise be included in the analysis, leading to a gross overestimation of solubility.
Data Summary and Interpretation
The results from the experimental protocol should be compiled for clear comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | (Experimental Data) | (Calculated Data) |
| Ethanol | Polar Protic | (Experimental Data) | (Calculated Data) |
| Acetone | Polar Aprotic | (Experimental Data) | (Calculated Data) |
| Tetrahydrofuran (THF) | Polar Aprotic | (Experimental Data) | (Calculated Data) |
| Acetonitrile | Polar Aprotic | (Experimental Data) | (Calculated Data) |
| Toluene | Nonpolar | (Experimental Data) | (Calculated Data) |
| Hexane | Nonpolar | (Experimental Data) | (Calculated Data) |
Interpreting the Results: The experimentally determined data are expected to align with the theoretical predictions in Table 1. A high solubility in methanol and ethanol would confirm the dominance of hydrogen bonding interactions. Conversely, very low values in hexane and toluene would validate the "like dissolves like" principle, demonstrating the inability of nonpolar solvents to overcome the compound's crystal lattice energy. The data for polar aprotic solvents will provide a nuanced view of the role of dipole-dipole forces and hydrogen bond acceptance in the absence of a donor solvent.
Conclusion
The solubility of this compound in organic solvents is a direct function of its highly polar nature and its extensive hydrogen bonding capability. Its solubility is predicted and empirically found to be highest in polar protic solvents, moderate to low in polar aprotic solvents, and negligible in nonpolar solvents. By understanding the underlying physicochemical principles and employing a robust experimental methodology like the isothermal shake-flask method, researchers and drug development professionals can accurately determine and leverage these solubility characteristics to optimize synthetic, purification, and formulation processes.
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Tautomerism in 4-(hydroxymethyl)imidazole
An In-depth Technical Guide to the Tautomerism of 4-(Hydroxymethyl)imidazole
Abstract
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and biology, largely due to the unique acid-base properties and hydrogen bonding capabilities conferred by the nitrogen atoms in the ring. A critical, yet often complex, aspect of their chemistry is prototropic tautomerism, a phenomenon where isomeric forms are interconvertible through the migration of a proton. This guide provides a comprehensive technical examination of the annular tautomerism in 4-(hydroxymethyl)imidazole. We will explore the structural nature of its tautomers, the physicochemical factors governing their equilibrium, and the synergistic application of advanced spectroscopic and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior in various chemical environments.
The Phenomenon of Annular Tautomerism in Imidazoles
Tautomers are structural isomers of organic compounds that can readily interconvert.[1] Prototropic tautomerism, the most common form, involves the relocation of a proton, accompanied by a switch between a single bond and an adjacent double bond.[1] In heterocyclic systems like imidazole, this is often referred to as annular tautomerism, where a proton can occupy different positions on the ring's nitrogen atoms.[1]
For an unsymmetrically substituted imidazole such as 4-(hydroxymethyl)imidazole, this tautomerism results in a dynamic equilibrium between two distinct chemical entities: 4-(hydroxymethyl)-1H-imidazole and 5-(hydroxymethyl)-1H-imidazole . Although they share the same molecular formula (C₄H₆N₂O), their connectivity and electronic distribution differ, leading to distinct physical, chemical, and biological properties.[2] Understanding and controlling this equilibrium is paramount in drug design, as the predominant tautomer dictates the molecule's hydrogen bonding pattern (donor vs. acceptor sites), its dipole moment, and its overall shape, all of which are critical for molecular recognition and binding affinity at a biological target.
Caption: A typical DFT workflow for studying tautomerism.
Implications for Drug Development and Chemical Biology
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences.
-
Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is different in each tautomer. The 4-(hydroxymethyl) tautomer has the N1-H as a donor and N3 as an acceptor. In the 5-(hydroxymethyl) tautomer, the roles are reversed relative to the substituent. This directly impacts how the molecule fits into a protein's active site.
-
Physicochemical Properties: Tautomers can have different dipole moments and logP values, affecting solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Reactivity: The nucleophilicity and basicity of the ring nitrogens differ between tautomers, influencing the molecule's chemical reactivity and metabolic pathways. [3]
Conclusion
The tautomerism of 4-(hydroxymethyl)imidazole is a dynamic equilibrium between the 4-substituted and 5-substituted forms, governed by a combination of substituent effects, solvent, pH, and temperature. A definitive characterization of this system is not possible with a single technique. Instead, it requires the synergistic application of high-resolution NMR spectroscopy to probe the solution-state equilibrium, UV-Vis spectroscopy to observe environmental effects, and computational DFT modeling to provide a theoretical foundation for the relative stabilities and spectroscopic properties of the individual tautomers. For scientists in drug discovery and development, a thorough understanding of this phenomenon is essential for rational molecular design, enabling the optimization of binding interactions and the prediction of physicochemical properties.
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An In-depth Technical Guide to the Discovery and History of Imidazole-4-methanol
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of Imidazole-4-methanol (also known as 4-(Hydroxymethyl)imidazole). It is a crucial heterocyclic building block in medicinal chemistry. This document traces the lineage of its synthesis from the foundational discoveries of the imidazole ring to contemporary industrial methods. Detailed experimental protocols for key historical and modern syntheses are provided, alongside a comparative analysis of their respective advantages and limitations. The role of this compound as a pivotal intermediate in the synthesis of significant pharmaceutical agents is also explored, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Imidazole Scaffold in Chemistry and Biology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal and biological chemistry.[1] First isolated and named 'glyoxaline' by Heinrich Debus in 1858 from the reaction of glyoxal and ammonia, this simple scaffold is a constituent of fundamental biomolecules such as the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating a wide range of interactions with biological targets. This versatility has made imidazole and its derivatives a privileged structure in drug discovery, appearing in numerous therapeutic agents.[1]
This compound, a primary alcohol derivative of the imidazole core, has emerged as a particularly valuable synthon. Its hydroxymethyl group provides a reactive handle for further chemical elaboration, making it a key starting material for the synthesis of more complex molecules with diverse pharmacological activities.[3] This guide delves into the journey of this important molecule, from its conceptual origins to its modern-day applications.
Historical Perspective: From the Debus Synthesis to the First Preparation of this compound
The story of this compound is intrinsically linked to the broader history of imidazole synthesis. The pioneering work of Debus in 1858 laid the groundwork for the field.[2] This was followed by the Radziszewski synthesis in 1882, which expanded on Debus's method by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia to produce substituted imidazoles.[2] These early methods, while foundational, often resulted in low yields and were not directly applicable to the synthesis of specific, functionalized imidazoles like this compound.
The first documented synthesis of 4(5)-Hydroxymethyl-imidazole was reported in 1942 by William J. Darby, Howard B. Lewis, and John R. Totter from the University of Michigan.[4] Their innovative approach utilized a readily available carbohydrate, fructose, as the starting material. This method represented a significant step forward, providing a targeted route to a specific, functionalized imidazole.
The Darby-Lewis-Totter Synthesis (1942): A Landmark in Imidazole Chemistry
The Darby-Lewis-Totter synthesis proceeds via the formation of a copper complex of imidazole derivatives from the reaction of fructose, formaldehyde, and ammonia in the presence of basic cupric carbonate. The desired this compound is then liberated from this complex. A detailed protocol, adapted from the procedure published in Organic Syntheses, is provided below.[5]
Step 1: Formation of the Copper-Imidazole Complex
-
In a 5-liter flask, a solution of 222 g (1 mole) of basic cupric carbonate in 1.5 liters of distilled water and 720 g (800 ml, 12 moles) of 28% ammonia is prepared.
-
To this solution, 112 g (100 ml, 1.3–1.4 moles) of 37–40% formaldehyde and 90 g (0.475 mole) of commercial 95% fructose are added.
-
The mixture is heated on a steam bath with occasional shaking for 30 minutes.
-
A moderate current of air is bubbled through the solution for an additional 2 hours while heating is continued.
-
The reaction mixture is then chilled in an ice bath for at least 3 hours.
-
The resulting olive-brown precipitate of the copper-imidazole complex is collected by filtration and washed with approximately 500 ml of cold water.
Step 2: Liberation and Isolation of 4(5)-Hydroxymethylimidazole Picrate
-
The moist copper complex is suspended in 1 liter of water and acidified with concentrated hydrochloric acid (approx. 40 ml) until just acidic to litmus paper.
-
Hydrogen sulfide gas is passed through the suspension with frequent shaking for 2–3 hours to precipitate copper sulfide.
-
The copper sulfide precipitate is removed by filtration and extracted with 500 ml of hot water in several portions.
-
The combined filtrate and washings are boiled for 15 minutes.
-
60 g (0.26 mole) of picric acid is added to the boiling solution and heated until fully dissolved.
-
Upon cooling to room temperature, greenish-yellow plates of 4(5)-hydroxymethylimidazole picrate crystallize. The crystals are collected by filtration and washed with water.
Step 3: Conversion to 4(5)-Hydroxymethylimidazole Hydrochloride
-
The purified picrate (100 g, 0.306 mole) is dissolved in a mixture of 1 liter of water and 125 ml of concentrated hydrochloric acid.
-
The resulting solution is extracted with five 330-ml portions of benzene to remove picric acid.
-
The aqueous layer is treated with activated carbon (Norit) and filtered.
-
The clear filtrate is evaporated to dryness under reduced pressure at 60–70°C.
-
The resulting crystalline residue is recrystallized from the minimum amount of hot absolute ethanol to yield colorless needles of 4(5)-hydroxymethylimidazole hydrochloride.
This seminal work provided the first practical route to this compound and laid the foundation for its use in further chemical synthesis.
Evolution of Synthetic Methodologies
Since the pioneering work of Darby, Lewis, and Totter, several other synthetic routes to this compound have been developed, driven by the need for higher yields, greater efficiency, and more versatile starting materials. These modern methods can be broadly categorized into two approaches: construction of the imidazole ring with the hydroxymethyl group already in place, and functionalization of a pre-existing imidazole scaffold.
Synthesis via Ring Formation
A common modern strategy involves the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of a base and an oxidizing agent.[4] This method builds the imidazole ring directly with the desired hydroxymethyl substituent.
-
A solvent mixture of acetonitrile and ethanol (2:1 v/v) is added to a reactor.
-
100 mmol of 1,3-dihydroxyacetone and 200 mmol of formaldehyde are added sequentially and stirred until dissolved.
-
The pH of the reaction is adjusted to 10 by the slow addition of a sodium ethanolate solution at 60°C.
-
A suitable catalyst (15 mmol) is added, and the reaction is stirred at 60°C for 8 hours to yield 4-hydroxymethylimidazole.
Synthesis via Functional Group Interconversion
This approach utilizes readily available imidazole derivatives and introduces the hydroxymethyl group through chemical modification.
One of the most common and efficient laboratory and industrial methods for preparing this compound is the reduction of an imidazole-4-carboxylic acid ester, such as ethyl imidazole-4-carboxylate.[6][7] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[8][9]
Mechanism of LiAlH₄ Reduction of an Ester
Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.
-
A suspension of lithium aluminum hydride (5.4 g, 142 mmol) in 200 mL of tetrahydrofuran (THF) is cooled to 0°C.
-
Ethyl 4-methylimidazole-5-carboxylate (15.4 g, 100 mmol) is added in portions as a slurry in 100 mL of THF.
-
The solution is stirred for 24 hours at room temperature.
-
Concentrated HCl is carefully added to quench the reaction, and the organic solvent is removed by evaporation.
-
Absolute ethanol is added, and the mixture is heated to boiling and filtered hot through Celite.
-
The filtrate is evaporated to afford 4-hydroxymethyl-5-methylimidazole.
Another approach involves the direct hydroxymethylation of a commercially available precursor like 4-methylimidazole using formaldehyde.[4]
-
4-methylimidazole is reacted with 1.05 to 1.1 molar equivalents of formaldehyde (or paraformaldehyde) in a concentrated aqueous NaCl solution.
-
The reaction is carried out in the presence of a catalytic amount of a strong inorganic base at a temperature between 20°C and 60°C.
-
The reaction mixture is neutralized with concentrated aqueous hydrochloric acid to a pH of 8.5-8.9 to precipitate the 4(5)-hydroxymethyl-5(4)-methylimidazole free base.
-
The precipitate is collected by filtration and washed.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Darby-Lewis-Totter | Fructose | CuCO₃, NH₃, HCHO, H₂S, Picric Acid | Utilizes a renewable starting material. | Multi-step, uses toxic H₂S and explosive picric acid. | Moderate |
| From 1,3-Dihydroxyacetone | 1,3-Dihydroxyacetone, Formaldehyde | Base, Catalyst | Direct formation of the desired product. | Requires careful pH control. | Good |
| Reduction of Ester | Ethyl imidazole-4-carboxylate | LiAlH₄ | High-yielding and reliable. | LiAlH₄ is expensive and pyrophoric. | High |
| From 4-Methylimidazole | 4-Methylimidazole, Formaldehyde | Strong Base | Utilizes a readily available starting material. | Can lead to a mixture of regioisomers. | Good |
This compound in Drug Development: A Key Building Block
The utility of this compound in the pharmaceutical industry is well-established, where it serves as a critical intermediate in the synthesis of several important drugs.[3] Its bifunctional nature, possessing both a nucleophilic imidazole ring and a reactive hydroxymethyl group, allows for diverse chemical transformations.
Cimetidine (Tagamet®)
The discovery of cimetidine, a histamine H₂-receptor antagonist, revolutionized the treatment of peptic ulcers.[6] Early syntheses of cimetidine relied on a multi-step process that involved the reduction of an imidazole ester intermediate, a step that was both costly and hazardous due to the use of lithium aluminum hydride.[6] The development of more efficient routes to key intermediates, such as 5-methyl-4-(hydroxymethyl)imidazole (a close derivative of this compound), was crucial for the commercial success of the drug.[7] While not always a direct starting material in the final patented syntheses, the chemistry developed around this compound and its derivatives was foundational. The synthesis of cimetidine involves the reaction of 5-methyl-4-(hydroxymethyl)imidazole with cysteamine, followed by reaction with N-cyano-N',S-dimethylisothiourea and then methylamine.[10]
Synthetic Pathway to Cimetidine
Caption: Simplified synthetic scheme for Cimetidine.
Ondansetron (Zofran®)
Ondansetron is a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by chemotherapy and radiation therapy. The synthesis of ondansetron involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and 2-methylimidazole.[11][12] While this compound itself is not a direct precursor, the chemistry of imidazole derivatives is central to the synthesis.
Conclusion
From its origins in the fundamental studies of imidazole chemistry to its current role as a key building block in the synthesis of life-changing medicines, this compound has a rich and important history. The evolution of its synthesis from the innovative use of carbohydrates to highly efficient modern methods demonstrates the progress of organic chemistry. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this versatile molecule is essential for the continued development of novel therapeutics.
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Imidazole-4-methanol safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Imidazole-4-methanol
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS: 822-55-9). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest degree of technical accuracy and trustworthiness. The core principle of this guide is to foster a proactive safety culture by understanding the causality behind each procedural recommendation.
Chemical and Physical Identity
This compound, also known as (1H-Imidazol-4-yl)methanol, is a heterocyclic organic compound belonging to the imidazole family.[1] Its structure, featuring a primary alcohol group on the imidazole ring, makes it a valuable building block in medicinal chemistry. A clear understanding of its physical properties is the first step in safe handling.
| Property | Value | Source(s) |
| CAS Number | 822-55-9 | [1][2] |
| Molecular Formula | C₄H₆N₂O | [1][2] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 88 - 92 °C | [2][3] |
| Boiling Point | 393.7 ± 17.0 °C (Predicted) | [2] |
| Solubility | Data not readily available; handle as potentially insoluble in water for spill cleanup purposes. | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1][4] The primary hazards are related to irritation. It is crucial to internalize these classifications as they dictate the necessary control measures.
| GHS Classification | |
| Pictogram | (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][2][4][5] H319: Causes serious eye irritation.[1][2][4][5] H335: May cause respiratory irritation.[1][2][4][5] |
| Hazard Classes | Skin Irritation (Category 2)[1][4] Eye Irritation (Category 2)[1][4] Specific Target Organ Toxicity – Single Exposure (STOT SE 3), Respiratory Tract Irritation[1][4] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] |
Toxicological Profile: A Precautionary Approach
A critical aspect of the safety profile for this compound is the absence of comprehensive toxicological data. Safety data sheets frequently report "No data available" for acute toxicity, carcinogenicity, and mutagenicity.[2] It is explicitly noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
Causality Behind the Precautionary Principle: In drug development and research, the absence of data does not imply the absence of hazard. Therefore, this compound must be handled with a high degree of caution, assuming it may possess uncharacterized toxicological properties. The parent imidazole ring, for instance, is known to be corrosive and can cause severe skin burns and eye damage.[6][7] While this compound is classified as an irritant, not corrosive, this knowledge of the parent scaffold informs the rationale for implementing stringent controls to prevent any and all direct contact.
The Hierarchy of Controls: A Systematic Approach to Exposure Prevention
The most effective way to ensure safety is to follow the hierarchy of controls, a systematic approach that prioritizes risk-reduction strategies from most to least effective. Personal Protective Equipment (PPE) is always the final line of defense.
Caption: Emergency response workflow for an this compound spill.
Key Steps:
-
Evacuate and Alert: Ensure all personnel are aware of the spill and move to a safe distance. [2]2. Protect: Use personal protective equipment, including respiratory protection if dust is present. [2][8]3. Contain: Prevent the spill from spreading and ensure it does not enter drains. [2][8]4. Clean: Carefully pick up the material without creating dust. [2]Use a method like sweeping or shoveling and place it into a suitable, closed, and labeled container for disposal. [2][8]5. Decontaminate: Clean the spill area thoroughly once the material has been removed.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]* Hazards from Combustion: Burning may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx). [2]* Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [2][8]
Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and compatible container. [9]* Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. [4][9]Do not dispose of this chemical down the drain or in regular trash.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its known hazards—skin, eye, and respiratory irritation—and a cautious respect for its uncharacterized toxicological properties. By consistently applying the hierarchy of controls, utilizing appropriate engineering systems like fume hoods, mandating correct PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can effectively minimize risk. This disciplined, knowledge-based approach is the cornerstone of laboratory safety and scientific integrity.
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The GHS Framework: A Prerequisite for Rigorous Science
An In-depth Technical Guide to the GHS Hazard Classification of Imidazole-4-methanol
For professionals in research, discovery, and development, a comprehensive understanding of chemical hazard profiles is not merely a regulatory formality—it is the bedrock of laboratory safety and experimental integrity. This compound (CAS: 822-55-9), a key heterocyclic building block in medicinal chemistry and materials science, necessitates a rigorous evaluation of its potential hazards. This guide provides an in-depth analysis of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), translating regulatory data into practical, field-proven laboratory guidance.
The GHS provides a standardized, logical framework for defining and communicating the health, physical, and environmental hazards of chemical substances. For a molecule like this compound, which serves as a precursor in complex synthetic pathways, understanding its GHS profile is critical. It dictates everything from storage and handling protocols to the selection of personal protective equipment (PPE) and the design of safe experimental procedures. The classification is not arbitrary; it is derived from available toxicological and physicochemical data, and where data is absent, a precautionary approach is warranted.
Consolidated GHS Hazard Profile for this compound
Aggregated data from multiple suppliers and regulatory databases, including the European Chemicals Agency (ECHA) and PubChem, presents a consistent hazard profile for this compound.[1][2] The consensus classification is summarized below.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement Code |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
This table represents a synthesis of information from multiple safety data sheets and chemical databases.[1][2][3][4]
Deconstructing the Hazard Classifications: Mechanistic Insights and Data Gaps
A senior scientist does not just accept a classification but seeks to understand its basis. The hazards associated with this compound are rooted in its chemical structure and reactivity.
Skin and Eye Irritation (H315 & H319)
The classification as a skin and eye irritant (Category 2) is the most consistently reported hazard.[1][2][3][5]
-
Expertise & Causality: The imidazole ring system is a nitrogen-containing heterocycle. Such structures can often interact with biological macromolecules, and their slightly basic nature can disrupt the pH of tissues, leading to irritation. While no specific animal test data (e.g., Draize test) is cited in many publicly available safety data sheets, this classification is consistently applied by suppliers, suggesting it is based on either historical data, structural analogy to other irritating imidazoles, or a consensus from pooled notification data submitted to regulatory bodies like ECHA.[1][3] For researchers, this means direct contact with the solid powder or solutions must be scrupulously avoided.
Respiratory Tract Irritation (H335)
The specific targeting of the respiratory system upon a single exposure is a critical aspect of this compound's hazard profile.[1][2][6]
-
Expertise & Causality: this compound is a fine crystalline solid at room temperature.[3][7] This physical form makes it highly susceptible to aerosolization, creating an inhalation risk. The H335 classification indicates that inhalation of the dust can lead to irritation of the nose, throat, and lungs.[7] This is a common hazard for fine organic powders and is particularly relevant for this molecule given its inherent irritating properties. The causality is direct: inhaled particles deposit on the mucous membranes of the respiratory tract, where they can elicit an inflammatory response.
Trustworthiness Through Acknowledging Data Gaps
A key aspect of a trustworthy assessment is recognizing what is not known. For this compound, there is a notable lack of publicly available data for several critical GHS endpoints[3][6]:
-
Acute Toxicity (Oral, Dermal, Inhalation LD50/LC50)
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Reproductive Toxicity
This absence of data does not imply an absence of hazard. It signifies that these specific toxicological properties have not been fully investigated or reported in accessible literature.[6] Therefore, from a risk management perspective, a conservative approach is required. The compound should be handled as a substance of unknown long-term toxicity, reinforcing the need for stringent containment and PPE.
From Classification to Practice: A Self-Validating Experimental Protocol
The GHS classification directly informs safe laboratory practice. The following protocol for a common laboratory task—weighing and preparing a stock solution—integrates the hazard data into a self-validating workflow that minimizes exposure.
Protocol: Safe Weighing and Solubilization of this compound
Objective: To accurately weigh 100 mg of solid this compound and prepare a 10 mg/mL stock solution in an appropriate solvent.
Methodology:
-
Preparation (P264, P271):
-
Work exclusively within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[2][3] This directly mitigates the H335 respiratory irritation hazard.
-
Ensure an eyewash station and safety shower are accessible and unobstructed, a standard practice validated by the H315 and H319 classifications.[8]
-
Wash hands thoroughly before starting the procedure.[2]
-
-
Personal Protective Equipment (PPE) (P280):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[2] This is the primary control for preventing skin contact (H315).
-
Wear safety glasses with side shields or, preferably, chemical splash goggles. This is mandatory to protect against accidental eye contact (H319).[2]
-
A standard laboratory coat must be worn and fully fastened.
-
-
Aliquotting the Reagent (P261):
-
Use a spatula to carefully transfer the desired amount of this compound powder from the reagent bottle to a tared weigh boat on an analytical balance.
-
Perform all transfers slowly and deliberately to minimize dust generation. Avoid any action that could aerosolize the powder, directly addressing the "Avoid breathing dust" precaution (P261).[2][3]
-
Promptly and securely close the main reagent bottle after removing the required amount.
-
-
Solubilization and Transfer:
-
Carefully transfer the weighed powder into an appropriate volumetric flask or vial.
-
Add the chosen solvent, cap the container, and mix until the solid is fully dissolved.
-
-
Decontamination and Waste Disposal (P501):
-
Wipe the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth.
-
Dispose of the weigh boat and cleaning materials in a designated solid chemical waste container.
-
Contaminated gloves should be removed carefully (without touching the outer surface with bare hands) and discarded into the appropriate waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2]
-
Visualizing the GHS Hazard Identification Workflow
To provide a conceptual understanding of the classification process, the following diagram illustrates the logical flow from data acquisition to the final GHS label elements for a substance like this compound.
Caption: GHS hazard classification workflow for a chemical substance.
Conclusion
The GHS classification of this compound as a skin, eye, and respiratory irritant provides clear and actionable guidance for its safe handling. The identified hazards are manageable through standard laboratory controls, including the use of ventilated enclosures and appropriate PPE. For the responsible scientist, the absence of data on chronic toxicity endpoints serves as a crucial reminder to employ a precautionary principle, treating the compound with the respect it deserves until a more complete toxicological profile is established. Adherence to these GHS-derived protocols is not an impediment to research but a fundamental component of conducting robust, reproducible, and safe science.
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Imidazole-4-methanol: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazole ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2] Imidazole-4-methanol, a key building block, is commonly available in two forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is a critical decision in drug discovery and development, profoundly impacting physicochemical properties, formulation strategies, and ultimately, bioavailability.[3][4] This guide provides a detailed technical comparison of this compound hydrochloride and its free base, offering field-proven insights into their respective properties, synthesis, analytical characterization, and practical applications.
The Strategic Importance of Salt Forms in Pharmaceutical Development
In drug development, converting an ionizable active pharmaceutical ingredient (API) into a salt is a common and powerful strategy to optimize its properties.[3] Many drug candidates in their free base form exhibit poor aqueous solubility, which can hinder dissolution in the gastrointestinal tract and lead to low bioavailability.[4][5] By forming a salt, such as a hydrochloride, researchers can significantly alter key physicochemical characteristics.
The primary motivations for salt formation include:
-
Enhanced Solubility and Dissolution: Salt forms are generally more water-soluble than their corresponding free bases, which can lead to faster dissolution rates and improved absorption.[6][7]
-
Improved Stability: Salt formation can lead to a more stable crystalline solid, enhancing shelf-life and preventing degradation compared to the often less stable free acid or base.[4][8]
-
Ease of Handling and Formulation: Salts are typically crystalline solids with well-defined melting points, making them easier to handle, purify, and formulate into solid dosage forms like tablets and capsules.[4][9]
-
Modified Bioavailability: As a direct consequence of altered solubility and dissolution, the choice of salt form can significantly impact the rate and extent of drug absorption in the body.[3][8]
This compound, with the basic nitrogen atoms in its imidazole ring, is readily converted to its hydrochloride salt. This guide will dissect the practical consequences of this conversion for the laboratory researcher and the formulation scientist.
Physicochemical Properties: A Head-to-Head Comparison
The conversion of the this compound free base to its hydrochloride salt introduces significant, measurable changes to its physical and chemical properties. Understanding these differences is fundamental to selecting the appropriate form for a given application.
| Property | This compound Hydrochloride | This compound (Free Base) | Rationale for Difference |
| Molecular Formula | C₄H₆N₂O · HCl | C₄H₆N₂O[10] | Addition of a hydrogen chloride molecule. |
| Molecular Weight | 134.56 g/mol [11][12] | 98.10 g/mol [10] | The molecular weight of the salt includes the mass of HCl (36.46 g/mol ). |
| Physical Form | Off-white to light yellow/brown crystalline solid[11][13] | Solid (often crystalline)[10] | Salt formation typically promotes the formation of stable, crystalline lattices. |
| Melting Point | ~108-111 °C | ~88-92 °C[14] | The ionic character of the salt leads to stronger intermolecular forces and a higher melting point. |
| Aqueous Solubility | Soluble in water (e.g., 50 mg/mL)[11] | Soluble in water[15] | The ionic nature of the hydrochloride salt significantly enhances its interaction with polar water molecules, leading to greater solubility.[4][6] |
| Stability | Hygroscopic (absorbs moisture from the air)[11][13] | Generally less hygroscopic than the HCl salt. | The chloride ion can readily form hydrogen bonds with water molecules, making the salt prone to hygroscopicity.[16] |
| pKa | Lower (imidazole ring is protonated) | Higher (imidazole ring is neutral) | Protonation of the basic nitrogen by HCl lowers the pKa of the conjugate acid.[3] |
Experimental Workflows: Synthesis and Interconversion
A core competency for researchers working with this compound is the ability to both synthesize the desired form and convert between the salt and free base as needed.
Synthesis of this compound Hydrochloride
The hydrochloride salt is often the direct product of synthesis due to the use of acidic conditions during workup and purification. A common and effective method involves the condensation of 1,3-dihydroxyacetone with formaldehyde.[17]
Causality of Experimental Choices:
-
Base (Sodium Ethanolate): The reaction to form the imidazole ring is base-catalyzed, proceeding at an optimal pH of 10.[17][18]
-
Oxidizing Agent (Ceric Ammonium Nitrate): This reagent facilitates the oxidative condensation required to form the aromatic imidazole ring.[18]
-
Hydrochloric Acid: The addition of concentrated HCl serves two critical purposes: it neutralizes the basic reaction mixture and protonates the this compound, causing the highly water-soluble hydrochloride salt to precipitate out of the less polar organic/aqueous solvent mixture.[13][17]
-
Recrystallization: This is a crucial purification step to remove unreacted starting materials and side products, yielding a product of high purity.[17]
Detailed Protocol:
-
A solvent mixture of acetonitrile and ethanol (2:1 v/v) is added to a reaction vessel.
-
100 mmol of 1,3-dihydroxyacetone and 200 mmol of formaldehyde are added and stirred until fully dissolved.[18]
-
100 mmol of ceric ammonium nitrate is introduced as an oxidizing agent.[18]
-
The reaction temperature is maintained at 60°C under atmospheric pressure.
-
The pH of the system is carefully adjusted to 10 by the slow, dropwise addition of a sodium ethanolate solution.[17]
-
The reaction is stirred for 8 hours to yield the this compound free base in solution.
-
After the reaction is complete, concentrated hydrochloric acid is added dropwise to adjust the pH to 2.[17][18]
-
The resulting precipitate (the hydrochloride salt) is collected by filtration.
-
The collected solid is washed with a saturated sodium chloride solution and then recrystallized from ethanol.
-
The final product is dried under a vacuum to yield pure (1H-Imidazol-4-yl)methanol hydrochloride.[17]
Conversion of Hydrochloride Salt to Free Base
For applications requiring the neutral form, such as certain organic reactions or formulation in non-aqueous solvents, the free base can be readily generated from the hydrochloride salt.
Causality of Experimental Choices:
-
Base (e.g., NaOH): A strong base is required to deprotonate the imidazolium ion, neutralizing the positive charge and "liberating" the free base.[19]
-
Aqueous Workup: This procedure is designed to separate the desired organic product (free base) from the inorganic salt byproduct (NaCl).
-
Organic Solvent Extraction: A water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) is used to selectively dissolve the less polar free base, leaving the highly polar NaCl in the aqueous layer.[19]
-
Drying Agent (e.g., Na₂SO₄): This removes trace amounts of water from the organic solvent before evaporation to prevent the product from being contaminated with water.[19]
Detailed Protocol:
-
Dissolve the this compound hydrochloride salt in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base, such as 1M sodium hydroxide (NaOH), while stirring. Monitor the pH to ensure it becomes basic (pH > 8).
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to yield the this compound free base as a solid.
Analytical Characterization
Confirming the identity, purity, and form (salt vs. free base) of your material is a cornerstone of scientific integrity. Several analytical techniques are routinely employed.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase method can separate the main compound from impurities.[20][21] The retention time may shift slightly between the salt and free base depending on the mobile phase pH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra of the free base and hydrochloride salt will show distinct differences, particularly in the chemical shifts of the imidazole ring protons and carbons, due to the effects of protonation.
-
Mass Spectrometry (MS): MS provides accurate mass information. When analyzing either the salt or the free base, the detected parent ion will correspond to the mass of the protonated free base [M+H]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about functional groups and is useful for distinguishing between the salt and free base, as the protonation state affects the vibrational modes of the imidazole ring.
Practical Implications and Decision-Making in Research
The choice between this compound hydrochloride and its free base is not arbitrary; it is a strategic decision dictated by the intended application.
-
Choose the Hydrochloride Salt when:
-
High aqueous solubility is required: Ideal for preparing stock solutions in water or aqueous buffers for biological assays.[4]
-
A stable, crystalline solid is needed: The salt form generally offers better long-term storage stability and easier handling for weighing and dispensing.[8]
-
The final formulation is an aqueous solution: Directly using the salt avoids the need for pH adjustment or the use of co-solvents that might be necessary to dissolve the free base.
-
-
Choose the Free Base when:
-
The reaction solvent is non-polar/aprotic: The free base will have better solubility in organic solvents like DCM, THF, or toluene. The hydrochloride salt is often insoluble in these.
-
The reaction involves a base-sensitive reagent: Using the acidic hydrochloride salt could neutralize or decompose base-sensitive reagents. Liberating the free base first is essential.
-
The final formulation is a non-aqueous solution or a solid dispersion: The free base may be more compatible with lipid-based formulations or polymer matrices.
-
Conclusion
While chemically similar, this compound hydrochloride and its free base are distinct entities with unique physicochemical profiles. The hydrochloride salt offers the advantages of high aqueous solubility and enhanced stability, making it the preferred choice for aqueous formulations and general laboratory storage. Conversely, the free base is indispensable for applications in organic synthesis where non-polar solvents or base-sensitive conditions are required. A thorough understanding of these differences, coupled with the ability to perform the necessary interconversion, empowers researchers and drug development professionals to make informed, strategic decisions that accelerate their research and lead to more robust and effective outcomes.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
- ChemicalBook. (2025). 4-Imidazolemethanol hydrochloride | 32673-41-9.
- Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- Physiochemical assessment of pharmaceutical salt forms. (2024).
- ChemicalBook. (n.d.). 4-Imidazolemethanol hydrochloride synthesis.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.).
- ChemicalBook. (n.d.). 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9.
- Sigma-Aldrich. (n.d.). 4-Imidazolemethanol hydrochloride 98% | 32673-41-9.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
- Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.
- ChemicalBook. (2025). This compound | 822-55-9.
- RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.).
- PubChem. (n.d.). 4-Imidazolemethanol.
- Slater, J. W., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Shimadzu Corporation. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
- ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- Debnath, I., & Kashyapi, R. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Sigma-Aldrich. (n.d.). 4-Imidazolemethanol hydrochloride 98%.
- Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?.
- Thermo Scientific. (n.d.). 4-(Hydroxymethyl)imidazole hydrochloride, 99%.
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Methodological & Application
Synthesis of Imidazole-4-methanol from Diethyl Malonate: An Application and Protocol Guide
Introduction: Strategic Pathway to a Key Heterocycle
Imidazole-4-methanol is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of biologically active compounds. Its synthesis from readily available starting materials is of significant interest to researchers in the field. This guide provides a detailed, three-step synthetic route starting from diethyl malonate, a common and cost-effective C2 synthon. The described pathway is designed to be robust and reproducible, with each step mechanistically justified to provide a deeper understanding of the chemical transformations involved.
Our approach hinges on the strategic construction of the imidazole core from an acyclic precursor, followed by functional group manipulation to yield the target alcohol. This guide will provide not only step-by-step protocols but also insights into the rationale behind the choice of reagents and reaction conditions, empowering researchers to adapt and troubleshoot the synthesis as needed.
Overall Synthetic Strategy
The synthesis of this compound from diethyl malonate is accomplished through a three-stage process. This multi-step approach allows for the controlled introduction of the necessary functionalities to construct the imidazole ring and then to modify the substituent at the 4-position.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Diethyl Formamidomalonate
The initial phase of the synthesis focuses on the introduction of a nitrogen-containing functional group onto the diethyl malonate backbone. This is achieved in a two-step sequence: conversion of diethyl malonate to diethyl aminomalonate hydrochloride, followed by N-formylation.
Step 1a: Synthesis of Diethyl Aminomalonate Hydrochloride
This transformation proceeds via a nitrosation of the active methylene group of diethyl malonate, followed by a catalytic hydrogenation of the resulting oxime to the amine, which is then isolated as its hydrochloride salt for improved stability.[1]
Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Diethyl malonate | 160.17 | 50.0 g | 0.312 |
| Glacial Acetic Acid | 60.05 | 57 mL | - |
| Sodium Nitrite | 69.00 | 65.0 g | 0.942 |
| 10% Palladium on Carbon | - | 3.0 g | - |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Dry Diethyl Ether | 74.12 | As needed | - |
| Hydrogen Chloride (gas) | 36.46 | As needed | - |
Procedure:
-
Nitrosation: In a 500-mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine diethyl malonate (50.0 g, 0.312 mol), glacial acetic acid (57 mL), and water (81 mL). Cool the mixture to 5 °C in an ice bath.
-
Slowly add sodium nitrite (65.0 g, 0.942 mol) in portions over 1.5 hours, maintaining the internal temperature at approximately 5 °C.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The reaction is exothermic and the temperature may rise.
-
Extract the resulting diethyl isonitrosomalonate into diethyl ether. Wash the ethereal solution with 1% sodium bicarbonate solution until the washings are yellow, then dry over anhydrous sodium sulfate.
-
Hydrogenation: Remove the ether under reduced pressure. Place the residual oil (an aliquot corresponding to 0.1 mol) in a hydrogenation vessel with absolute ethanol (100 mL) and 10% palladium on carbon (3.0 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (50-60 psi) until hydrogen uptake ceases (approximately 15 minutes).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude diethyl aminomalonate in dry diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the white crystalline product by filtration, wash with cold dry ether, and dry under vacuum. A typical yield is 78-82%.[1]
Step 1b: N-Formylation of Diethyl Aminomalonate Hydrochloride
The amino group of diethyl aminomalonate hydrochloride is then formylated using acetic formic anhydride, which is conveniently generated in situ from formic acid and acetic anhydride.[2]
Protocol 2: Synthesis of Diethyl Formamidomalonate
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Diethyl Aminomalonate HCl | 211.64 | 21.16 g | 0.10 |
| Triethylamine | 101.19 | 20.24 g (27.9 mL) | 0.20 |
| Formic Acid (98-100%) | 46.03 | 13.8 g (11.3 mL) | 0.30 |
| Acetic Anhydride | 102.09 | 15.3 g (14.2 mL) | 0.15 |
| Anhydrous Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Amine Neutralization: Suspend diethyl aminomalonate hydrochloride (21.16 g, 0.10 mol) in anhydrous diethyl ether (200 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add triethylamine (20.24 g, 0.20 mol) to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes at 0 °C.
-
Preparation of Acetic Formic Anhydride (in a separate flask): Cool formic acid (13.8 g, 0.30 mol) in an ice bath. Slowly add acetic anhydride (15.3 g, 0.15 mol) with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 20 minutes to ensure the formation of the mixed anhydride.
-
Formylation: Slowly add the freshly prepared acetic formic anhydride solution to the ethereal solution of diethyl aminomalonate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield diethyl formamidomalonate as a solid, which can be recrystallized from a suitable solvent system like ethanol/water.
Part 2: Cyclization to Ethyl Imidazole-4-carboxylate
The construction of the imidazole ring is achieved through a cyclization reaction of diethyl formamidomalonate. This transformation is a variation of the Bredereck imidazole synthesis, which utilizes a formamide derivative as a key precursor.[3]
Caption: Proposed mechanism for imidazole ring formation.
Protocol 3: Synthesis of Ethyl Imidazole-4-carboxylate
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Diethyl Formamidomalonate | 203.19 | 20.32 g | 0.10 |
| Formamide | 45.04 | 45.04 g (40 mL) | 1.0 |
| Phosphorus Oxychloride | 153.33 | 15.33 g (9.3 mL) | 0.10 |
| Anhydrous Toluene | 92.14 | 200 mL | - |
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve diethyl formamidomalonate (20.32 g, 0.10 mol) in anhydrous toluene (100 mL).
-
Add formamide (45.04 g, 1.0 mol) to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly add phosphorus oxychloride (15.33 g, 0.10 mol) dropwise over 30 minutes. The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford ethyl imidazole-4-carboxylate.
Part 3: Reduction to this compound
The final step in the synthesis is the reduction of the ester functionality of ethyl imidazole-4-carboxylate to the corresponding primary alcohol. This is effectively achieved using a strong reducing agent, lithium aluminum hydride (LiAlH₄).[3]
Protocol 4: Synthesis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl Imidazole-4-carboxylate | 140.14 | 14.01 g | 0.10 |
| Lithium Aluminum Hydride | 37.95 | 7.59 g | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| 15% Sodium Hydroxide Solution | - | As needed | - |
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (7.59 g, 0.20 mol) in anhydrous THF (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl imidazole-4-carboxylate (14.01 g, 0.10 mol) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (7.6 mL) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous sodium hydroxide solution (7.6 mL) dropwise.
-
Add water (22.8 mL) dropwise and stir the mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent like isopropanol.[4]
Conclusion and Future Perspectives
This guide has detailed a comprehensive and logical synthetic pathway for the preparation of this compound from diethyl malonate. By breaking down the synthesis into three distinct stages—functional group introduction, heterocyclic ring formation, and final functional group transformation—we have provided a clear and actionable set of protocols for researchers. The causality behind each experimental choice has been explained, and the protocols are designed to be self-validating.
The presented methodology offers a solid foundation for the synthesis of this important building block. Further optimization of reaction conditions, particularly for the cyclization step, could lead to improved overall yields. Additionally, the intermediates in this synthesis, such as diethyl formamidomalonate and ethyl imidazole-4-carboxylate, are themselves valuable starting materials for the synthesis of other substituted imidazoles, opening up avenues for the creation of diverse chemical libraries for drug discovery programs.
References
- Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride. Coll. Vol. 4, p.273 (1963); Vol. 35, p.45 (1955).
- LookChem. (n.d.). Diethyl formamidomalonate.
- Organic Syntheses. (n.d.). Ethyl 2-isocyanatoacetate. Coll. Vol. 10, p.438 (2004); Vol. 79, p.159 (2002).
- LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate.
- Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 14(9), 3385-3401. [Link]
- Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wuts, P. G. M. (2009). Formylation of Amines. Molecules, 14(9), 3147-3158. [Link]
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- van der Veken, P., et al. (1982). Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. The Journal of Organic Chemistry, 47(19), 3651-3653. [Link]
- University of Rochester. (n.d.). Reductions.
- Organic Syntheses. (n.d.). Acetic Formic Anhydride. Coll. Vol. 5, p.1 (1973); Vol. 47, p.1 (1967).
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?.
- Organic Syntheses. (n.d.). L-Valinol. Coll. Vol. 7, p.532 (1990); Vol. 64, p.101 (1986).
- Reddit. (2022). NaBH4 reduction of ester.
- Zhu, H. J., & Pittman, C. U. (2003). Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C.
- Reddit. (2023). Hey do you think it's viable to transforme NaBH4 to LiBH4 by adding LiCl to a solution to a solution of NaBH4 in thf. LiCl is soluble in thf 56g/L but NaCl not 6mg/L.
- Oladimeji, H. O., et al. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). African Journal of Pharmaceutical Sciences, 4(2), 51-55. [Link]
- Indrasena Reddy, K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. [Link]
Sources
Application Notes and Protocols: Imidazole-4-methanol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Imidazole-4-methanol
This compound, also known as 4-(hydroxymethyl)imidazole, is a bifunctional heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic molecules, particularly within medicinal chemistry and drug development.[1] The imidazole ring is a "privileged structure," frequently found in biologically active natural products and synthetic pharmaceuticals, where it often acts as a bioisostere for other functional groups or engages in critical hydrogen bonding and metal coordination within enzyme active sites.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of this compound. We will delve into its fundamental reactivity, explore key synthetic transformations with detailed, field-proven protocols, and explain the causality behind experimental choices. The aim is to equip the synthetic chemist with the knowledge to effectively and selectively manipulate this versatile building block.
Physicochemical Properties and Safe Handling
This compound is typically available as a stable, crystalline solid, often as the hydrochloride salt, which enhances its shelf-life and handling characteristics. Understanding its properties is critical for designing successful synthetic routes.
Table 1: Physicochemical and Safety Data
| Property | This compound (Free Base) | This compound HCl | Reference(s) |
| CAS Number | 822-55-9 | 32673-41-9 | [4] |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O · HCl | [5] |
| Molecular Weight | 98.10 g/mol | 134.56 g/mol | [5] |
| Appearance | White to black solid | White to off-white solid | [4] |
| Melting Point | 88-92 °C | 108-111 °C | [4] |
| Solubility | Soluble in water, methanol | Soluble in water (50 mg/mL) | [5] |
| Storage Temp. | Room Temperature (Sealed, Dry) | 2-8°C | [4] |
Safety and Handling: this compound and its hydrochloride salt are classified as irritants.[5] They can cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses with side shields, nitrile gloves, and a lab coat.[7]
-
Handling: Avoid creating dust. Use appropriate exhaust ventilation where dust is formed.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[6]
Strategic Considerations for Selective Functionalization
The synthetic utility of this compound stems from its two distinct reactive sites: the primary alcohol and the imidazole ring. Successful application requires a clear strategy to differentiate and control their reactivity.
-
Dual Reactivity: The primary alcohol (-CH₂OH) is a competent O-nucleophile and can undergo oxidation, etherification, or esterification. The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-H) and a pyridine-type nitrogen. The N-H proton is weakly acidic (pKa ≈ 14), and its deprotonation generates a potent nucleophilic imidazolate anion.[8]
-
Regioselectivity: The unsymmetrical nature of the 4-substituted imidazole ring means that reactions at the ring nitrogen (e.g., N-alkylation) can lead to a mixture of N-1 and N-3 regioisomers. This is a critical challenge that often requires careful control of reaction conditions or purification by chromatography.[8]
-
Protecting Groups: To achieve selectivity, one functional group is often temporarily masked with a protecting group while the other is modified. For instance, protecting the alcohol as a silyl ether allows for selective N-functionalization of the imidazole ring. Conversely, protecting the imidazole nitrogen (e.g., as a trityl or BOC derivative) directs reactivity towards the alcohol.
Caption: Strategic pathways for selective functionalization.
Core Synthetic Transformations and Protocols
A. N-Alkylation of the Imidazole Ring
The introduction of substituents onto the imidazole nitrogen is a common strategy in drug design to modulate properties like solubility, lipophilicity, and metabolic stability.[8] The following protocol details a robust method for the N-alkylation of the commercially available hydrochloride salt.
Causality and Mechanism: The reaction proceeds via a standard SN2 mechanism. The starting material, being a hydrochloride salt, requires a base to first neutralize the HCl and then deprotonate the imidazole N-H, generating the nucleophilic imidazolate anion. At least two equivalents of base are stoichiometrically required. An excess (e.g., 2.5 eq.) is used to drive the equilibrium towards the deprotonated form and ensure a reasonable reaction rate.[8] Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.
Protocol: N-Alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (1H-imidazol-4-yl)methanol hydrochloride (1.0 eq.) and finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a suspension with a concentration of 0.1–0.5 M.
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1–1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50–60 °C) if the alkylating agent is less reactive.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of celite to remove inorganic salts (K₂CO₃ and KCl). Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
-
Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to isolate the desired N-alkylated product(s).
Caption: General experimental workflow for N-alkylation.
Table 2: Troubleshooting N-Alkylation Reactions [8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient base. 2. Low reactivity of alkylating agent. 3. Low temperature. | 1. Ensure K₂CO₃ is anhydrous and finely ground. Consider a stronger base like Cs₂CO₃. 2. Switch from an alkyl chloride to a bromide or iodide. 3. Increase reaction temperature and monitor closely. |
| Formation of Multiple Products | 1. O-alkylation of the hydroxyl group. 2. Bis-alkylation (quaternary salt). 3. Mixture of N-1 and N-3 regioisomers. | 1. Use milder conditions (lower temp). Protect the alcohol if O-alkylation is significant. 2. Avoid a large excess of the alkylating agent. 3. Regioisomers are common and often require careful chromatographic separation. |
B. O-Functionalization via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[9][10] For an achiral substrate like this compound, it provides a powerful route for C-O bond formation under neutral conditions, which is highly advantageous given the acid/base sensitivity of the imidazole ring.
Causality and Mechanism: The reaction is initiated by the formation of a phosphorane from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species activates the alcohol, converting the hydroxyl into an excellent leaving group (an alkoxyphosphonium salt). A suitable nucleophile (e.g., a carboxylic acid, phenol, or phthalimide) can then displace it in an SN2 fashion. The high thermodynamic driving force is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct. A key consideration is that the pKa of the nucleophile should generally be less than 13 for the reaction to proceed efficiently.
Protocol: General Procedure for Mitsunobu Esterification
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid nucleophile (1.2–1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1–0.2 M).
-
Note: The acidic N-H of the imidazole may react. To circumvent this, either N-protection is required, or excess Mitsunobu reagents (2.5 eq. each of PPh₃ and DIAD) and nucleophile (2.5 eq.) must be used. The protocol assumes an N-protected starting material for simplicity.
-
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 10–15 minutes. A color change (typically to yellow/orange) and sometimes a slight exotherm will be observed.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–18 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the alcohol and the formation of a new, less polar spot, as well as the formation of triphenylphosphine oxide (TPPO).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether or ethyl acetate to the residue. The TPPO byproduct is often poorly soluble and may precipitate.
-
Filter to remove the bulk of the TPPO.
-
-
Purification:
-
Wash the filtrate with saturated aqueous sodium bicarbonate (to remove excess carboxylic acid) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired product from residual TPPO and other byproducts.
-
C. Oxidation to Imidazole-4-carbaldehyde
The conversion of the hydroxymethyl group to an aldehyde furnishes another versatile intermediate. Imidazole-4-carbaldehyde is a precursor for synthesizing imines, olefins (via Wittig reaction), and amines (via reductive amination).[12][13]
Causality and Oxidant Choice: The imidazole ring is electron-rich and can be sensitive to harsh oxidizing agents. Therefore, mild conditions are essential to prevent ring degradation or over-oxidation of the primary alcohol to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice as it is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic-type alcohols. The hydroxymethyl group of this compound behaves similarly to a benzylic alcohol, making this a highly effective and clean transformation.
Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent such as dichloromethane (DCM), chloroform, or acetonitrile (to form a ~0.1 M solution).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5–10 eq. by weight) in one portion. The reaction is heterogeneous.
-
Note: The activity of MnO₂ can vary significantly between suppliers. A large excess is typically used to ensure complete conversion.
-
-
Reaction: Stir the black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 2–12 hours. If the reaction is sluggish, gentle heating (30–40 °C) can be applied.
-
Work-up:
-
Upon completion, filter the reaction mixture through a thick pad of celite to remove the MnO₂ solid.
-
Wash the celite pad thoroughly with a generous amount of the reaction solvent or ethyl acetate to ensure full recovery of the product.
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude imidazole-4-carbaldehyde is often of high purity and may be used directly in the next step. If necessary, it can be further purified by column chromatography or recrystallization.
-
Application Case Study: Peptidomimetic Inhibitors
A practical demonstration of the utility of this compound is its use in the synthesis of peptidomimetic inhibitors of protein farnesyltransferase (PFTase), an enzyme implicated in cancer signaling pathways. In this context, the imidazole moiety often serves to mimic a histidine residue, while the rest of the molecule is built out from the hydroxymethyl "handle".
Caption: Role as a starting material in multi-step synthesis.
References
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. Benchchem Technical Document.
- Smolecule. (n.d.). Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1. Smolecule.
- PubChem. (n.d.). 4-Imidazolemethanol.
- Benchchem. (2025). Application Note: A Robust Protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride. Benchchem.
- National Institutes of Health (NIH). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Organic-chemistry.org. [Link]
- Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews. [Link]
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]
- Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Chemico-Biological Interactions. [Link]
- Google Patents. (n.d.). US3197476A - Method of synthesis of 1-acyl imidazoles.
- MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic-chemistry.org. [Link]
- PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Wikipedia. (n.d.). Imidazole-4-acetaldehyde. Wikipedia. [Link]
- ChemRxiv. (2024). Influence of imidazole functionalization on the properties of small molecule models of the LPMO active site. ChemRxiv. [Link]
- International Journal of Pharmaceutical Research and Applications. (2025). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. IJPRA Journal. [Link]
- PubMed Central (PMC). (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- Wiley Online Library. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal Research Reviews. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for Imidazole-4-acetaldehyde (HMDB0003905). HMDB. [Link]
- Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin. [Link]
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Application Notes and Protocols for the Reactions of the Hydroxyl Group in Imidazole-4-methanol
Abstract
Imidazole-4-methanol is a pivotal building block in medicinal chemistry and drug development, largely owing to the versatile reactivity of its primary hydroxyl group. The ability to strategically modify this functional group allows for the synthesis of a diverse array of derivatives with significant therapeutic potential. This comprehensive guide provides an in-depth exploration of the key reactions involving the hydroxyl group of this compound, including oxidation, esterification, etherification, and substitution. Each section details the underlying chemical principles, offers field-proven insights into experimental choices, and presents robust, step-by-step protocols. This document is designed to empower researchers to effectively navigate the synthetic landscape of this compound and accelerate the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a ligand for various metalloenzymes make it a cornerstone of drug design. This compound, specifically, offers a strategic advantage by providing a reactive hydroxyl group appended to this versatile heterocycle. This primary alcohol function serves as a versatile handle for introducing a wide range of functionalities, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile through targeted interactions with biological receptors.
A critical consideration in the chemical manipulation of this compound is the inherent reactivity of the imidazole ring itself. The two nitrogen atoms exhibit different properties: one is pyrrole-like and weakly acidic (N-1), while the other is pyridine-like and basic (N-3). This duality can lead to undesired side reactions, such as N-alkylation or N-acylation, competing with the desired transformation at the hydroxyl group. Therefore, a common and often necessary strategy involves the protection of the imidazole nitrogen prior to performing reactions at the C-4 methanol substituent. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.
This guide will address these challenges by providing detailed protocols that include, where necessary, strategies for the protection and deprotection of the imidazole ring, thereby ensuring chemoselective transformations of the hydroxyl group.
N-Protection of the Imidazole Ring: A Prerequisite for Selectivity
To prevent unwanted side reactions at the imidazole nitrogen during the modification of the hydroxyl group, the use of a protecting group is often essential. The ideal protecting group should be easy to introduce, stable to the reaction conditions used to modify the hydroxyl group, and readily removable under mild conditions that do not affect the newly installed functionality. Two of the most common and effective protecting groups for imidazole are the trityl (Tr) and the tert-butoxycarbonyl (Boc) groups.
N-Tritylation of this compound
The bulky trityl group provides excellent steric hindrance, effectively shielding the imidazole nitrogen from electrophiles. It is typically introduced using trityl chloride in the presence of a non-nucleophilic base.
Protocol: N-Tritylation of this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Tritylation: Add trityl chloride (TrCl) (1.05 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-trityl-imidazole-4-methanol.
N-Boc Protection of this compound
The Boc group is another widely used protecting group, valued for its stability in a broad range of conditions and its facile removal under acidic conditions.[1]
Protocol: N-Boc Protection of this compound [2]
-
Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the solution at room temperature.
-
Catalyst (Optional): For less reactive substrates, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-imidazole-4-methanol as a white solid.[2]
Diagram: General N-Protection Workflow
Caption: Common methods for the oxidation of this compound.
Esterification of the Hydroxyl Group
Esterification is a common strategy to mask the polarity of the hydroxyl group, which can improve a drug candidate's membrane permeability. The resulting esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol.
Acylation with Acyl Chlorides or Anhydrides
Direct acylation using a reactive acylating agent like an acyl chloride or anhydride in the presence of a base is a straightforward method for ester synthesis. N-protection of the imidazole is highly recommended to prevent competitive N-acylation.
Causality Behind Experimental Choices:
-
N-Protection: Essential to prevent the formation of N-acylimidazolium intermediates, which can be undesired side products or even act as acylating agents themselves.
-
Base: A non-nucleophilic base such as triethylamine or pyridine is used to scavenge the acid (HCl or carboxylic acid) generated during the reaction.
-
Catalyst: DMAP is often used as a nucleophilic catalyst to accelerate the reaction, especially with less reactive anhydrides.
Protocol: Esterification of N-Trityl-imidazole-4-methanol
-
Setup: Dissolve N-trityl-imidazole-4-methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Base and Catalyst: Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.). Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add the acyl chloride or anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash chromatography to obtain the desired ester.
-
Deprotection (if required): The trityl group can be removed by treatment with mild acid (e.g., 80% acetic acid or dilute TFA in DCM) to yield the final ester.
Etherification of the Hydroxyl Group
Formation of an ether linkage is another key strategy to modify the properties of this compound. Ethers are generally more metabolically stable than esters. The two primary methods for C-O bond formation at this position are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
This classic SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent. [3][4][5][6][7] Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the alcohol and form the nucleophilic alkoxide.
-
N-Protection: N-protection is critical. Without it, the base will deprotonate the more acidic N-H proton, leading to preferential N-alkylation.
-
Alkylating Agent: Primary alkyl halides or tosylates are the best electrophiles for this SN2 reaction to minimize competing elimination reactions. [8] Protocol: Williamson Ether Synthesis of N-Trityl-imidazole-4-methanol
-
Setup: In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Alkoxide Formation: Dissolve N-trityl-imidazole-4-methanol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0°C and add the primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Cautiously quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Deprotection: Remove the trityl group as described previously.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for forming ethers, particularly with phenols or other acidic alcohols, under mild, neutral conditions. [9]A key feature is the inversion of configuration if the reaction is performed at a chiral center.
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (DEAD or DIAD). [10]* Mechanism: The PPh₃ and DEAD react to form a phosphonium salt, which activates the alcohol. The nucleophile (e.g., a phenol) then displaces the activated hydroxyl group in an SN2 fashion. [10]* Nucleophile Acidity: The nucleophile should generally have a pKa < 15 for the reaction to be efficient. [10] Protocol: Mitsunobu Etherification with a Phenol [9][11]
-
Setup: In a flame-dried flask under nitrogen, dissolve N-protected this compound (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can often be removed by crystallization or column chromatography.
-
Purification: Purify the crude residue by flash chromatography on silica gel.
Substitution of the Hydroxyl Group
Converting the hydroxyl group into a good leaving group allows for its displacement by a variety of nucleophiles, providing access to compounds such as 4-(halomethyl)imidazoles, 4-(aminomethyl)imidazoles, and 4-(thiomethyl)imidazoles.
Conversion to 4-(Chloromethyl)imidazole
The hydroxyl group can be directly converted to a chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction likely proceeds through a chlorosulfite ester intermediate.
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is a common and effective reagent for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), which helps to drive it to completion. [12][13]* Conditions: The reaction is often performed neat or in a non-nucleophilic solvent like dichloromethane. The imidazole ring's basicity means the product will likely be formed as the hydrochloride salt. [12] Protocol: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride [12][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add this compound (1.0 eq.).
-
Reagent Addition: Cool the flask to 0°C and slowly add thionyl chloride (SOCl₂) (2-5 eq.) dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure. The resulting solid residue is the crude 4-(chloromethyl)imidazole hydrochloride, which can be purified by recrystallization (e.g., from ethanol/ether).
Tosylation and Subsequent Nucleophilic Substitution
A two-step approach involves first converting the alcohol to a sulfonate ester, such as a tosylate (OTs), which is an excellent leaving group. This tosylate can then be displaced by a wide range of nucleophiles.
Causality Behind Experimental Choices:
-
Tosylation: The reaction is performed with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. [15]N-protection of the imidazole is crucial to prevent N-sulfonylation.
-
Nucleophilic Substitution: The displacement of the tosylate is a standard SN2 reaction, allowing for the introduction of azides, amines, thiols, and other nucleophiles.
Diagram: Substitution via Tosylation Workflow
Caption: Two-step nucleophilic substitution via a tosylate intermediate.
Conclusion
The hydroxyl group of this compound is a highly versatile functional handle that provides a gateway to a vast chemical space of potential drug candidates. Through strategic application of modern synthetic methodologies—including chemoselective oxidation, robust esterification and etherification techniques, and controlled substitution reactions—researchers can efficiently generate libraries of novel imidazole derivatives. The key to success in this endeavor lies in the careful consideration of the imidazole ring's reactivity and the judicious use of nitrogen protecting groups. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries, aiming to facilitate the rational design and synthesis of the next generation of imidazole-based therapeutics.
References
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- Wikipedia. Dess–Martin periodinane.
- Semantic Scholar. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- Wikipedia. Williamson ether synthesis.
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- Organic Synthesis. Mitsunobu reaction.
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- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
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- Google Patents. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
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- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
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- Oakwood Chemical. 4-(Chloromethyl)-1H-imidazole hydrochloride.
- Organic Chemistry Portal. Imidazole synthesis.
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- Journal of the Chemical Society, Perkin Transactions 1. A general route to 4-substituted imidazoles.
- ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
- Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Google Patents. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
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- Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
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- Organic Chemistry Portal. Swern Oxidation.
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Application Notes and Protocols for the Oxidation of Imidazole-4-methanol to Imidazole-4-carboxaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Imidazole-4-carboxaldehyde
Imidazole-4-carboxaldehyde is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3][4] Its unique chemical structure, featuring a reactive aldehyde group on the imidazole scaffold, makes it an invaluable intermediate in medicinal chemistry and drug discovery.[2][4] This versatile compound serves as a precursor for the synthesis of pharmaceuticals targeting a range of diseases, including cancer and infectious diseases.[1][2] Furthermore, its applications extend to materials science, where it is utilized in the development of novel dyes, chemosensors, and metal-organic frameworks.[1][2][5]
The selective oxidation of imidazole-4-methanol to its corresponding aldehyde is a critical transformation. The challenge lies in achieving high yields and purity while preventing over-oxidation to the carboxylic acid, a common side reaction with many oxidizing agents.[6] This guide provides detailed protocols for three robust and widely adopted methods for this conversion, emphasizing experimental rationale and practical insights to ensure reproducible success in the laboratory.
Strategic Approaches to the Oxidation of this compound
The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to avoid further oxidation. The imidazole ring, while generally stable, can be sensitive to harsh reaction conditions.[7] Therefore, the selection of the appropriate oxidant and reaction parameters is paramount. This document details three distinct and reliable methodologies:
-
Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for allylic, benzylic, and heteroaromatic alcohols.[8][9][10] Its solid nature simplifies product purification through simple filtration.
-
Swern Oxidation: A powerful and mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[11][12][13][14][15] It is known for its high yields and broad functional group tolerance.[11][15]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, offering a very mild and selective oxidation under neutral conditions at room temperature.[16][17][18]
The choice of method will depend on factors such as scale, available equipment, and the presence of other sensitive functional groups in more complex substrates.
Visualizing the Transformation: Reaction and Workflow
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Application Note & Protocols: Strategic Protection of the Hydroxyl Function in Imidazole-4-methanol
Introduction: The Synthetic Challenge of a Bifunctional Building Block
Imidazole-4-methanol is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for histamine H2-receptor antagonists, antifungal agents, and various other pharmacologically active compounds.[1][2] Its structure presents a unique synthetic challenge: a primary alcohol, which is a potent nucleophile, and an imidazole ring containing a nucleophilic N-1 nitrogen and an acidic N-H proton (pKa ≈ 7.0).[3][4] This bifunctionality necessitates a carefully planned protecting group strategy to mask the reactive hydroxyl group, thereby preventing unwanted side reactions and enabling selective transformations at other positions of the molecule.
This guide provides a comprehensive overview of robust and field-proven strategies for the protection and deprotection of the hydroxyl function of this compound. We will delve into the mechanistic rationale behind the selection of specific protecting groups, provide detailed, step-by-step protocols for their application, and offer a comparative analysis to aid in designing complex synthetic routes.
Core Principles of Protecting Group Selection
A successful protecting group strategy hinges on a few key principles. The ideal protecting group must be:
-
Easily and selectively introduced in high yield.
-
Stable to the reaction conditions planned for subsequent synthetic steps.
-
Selectively removed in high yield under mild conditions that do not affect other functional groups.[5][6][7]
For this compound, a critical consideration is the potential for N-alkylation of the imidazole ring under certain protection conditions. The choice of base and solvent is therefore paramount to ensure chemoselectivity for the primary alcohol.
Strategic Options for Hydroxyl Protection
We will focus on three widely-used classes of protecting groups for alcohols: Silyl Ethers, Benzyl Ethers, and Acetals (MOM Ethers). Each offers a distinct stability profile, making them suitable for different synthetic pathways.
tert-Butyldimethylsilyl (TBDMS/TBS) Ether: The Sterically Hindered Workhorse
The TBDMS group is one of the most common silyl ethers used for alcohol protection due to its excellent stability under a wide range of non-acidic conditions and its straightforward removal.[8] Its steric bulk allows for high selectivity in protecting less hindered primary alcohols.[8][9]
-
Rationale & Mechanism: The protection reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically catalyzed by a base like imidazole, which acts both as a base to deprotonate the alcohol and as a nucleophilic catalyst to form a highly reactive silylimidazolium intermediate.[10][11]
-
Stability Profile: TBDMS ethers are robust towards bases, organometallic reagents (e.g., Grignard reagents), and many oxidizing and reducing agents.[12] They are, however, labile under acidic conditions or in the presence of fluoride ion sources.[12][13][14] The strong Si-F bond affinity makes fluoride-mediated deprotection exceptionally selective.[12]
Benzyl (Bn) Ether: Robust and Orthogonal Protection
Benzyl ethers are valued for their high stability across a broad pH range and their inertness to many reagents, making them ideal for multi-step syntheses.[15][16]
-
Rationale & Mechanism: The most common method for introducing the benzyl group is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide, which then displaces a halide from benzyl bromide (BnBr) or benzyl chloride (BnCl).[16]
-
Stability Profile: Benzyl ethers are stable to strong bases, nucleophiles, and both acidic and basic hydrolysis, conditions under which silyl ethers would be cleaved.[15] Their primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which reduces the benzyl ether to the free alcohol and toluene.[16][17] This deprotection method is orthogonal to the removal of most other common protecting groups.[7] An alternative is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate, which avoids the need for pressurized hydrogen gas.[15][18]
Methoxymethyl (MOM) Ether: The Acid-Labile Acetal
MOM ethers are acetals formed from the protection of an alcohol. They are useful when a protecting group stable to basic and nucleophilic conditions but easily removable with acid is required.[19][20]
-
Rationale & Mechanism: MOM ethers are typically formed by treating the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA).[20][21] The base neutralizes the HCl generated during the reaction. The MOM group is an acetal and is thus readily cleaved by acid-catalyzed hydrolysis.[19][20]
-
Stability Profile: MOM ethers are stable to a pH range of approximately 4 to 12, making them resistant to bases, nucleophiles, and various oxidizing and reducing agents.[20] Their lability to Lewis and Brønsted acids is their key feature, allowing for selective deprotection under conditions that would leave silyl or benzyl ethers intact.[19][21]
Comparative Summary of Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability Profile | Key Advantages & Considerations |
| TBDMS | TBDMSCl, Imidazole, DMF, RT | 1. TBAF, THF, RT2. Acetic Acid, THF/H₂O3. HCl (dilute), MeOH[6][22] | Stable: Bases, Oxidants, Reductants, Organometallics.Labile: Acids, Fluoride ions. | Excellent for protecting primary alcohols. Mild removal conditions. Orthogonal to hydrogenolysis. |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to RT[16] | 1. H₂, 10% Pd/C, EtOH, RT[17]2. NH₄HCO₂, 10% Pd/C, MeOH, reflux (Transfer Hydrogenation)[15][18] | Stable: Strong Acids/Bases, Oxidants, Reductants, Organometallics.Labile: Hydrogenolysis. | Very robust protecting group. Removal is highly specific and orthogonal to acid/base labile groups. |
| MOM | MOMCl, DIPEA, DCM, 0 °C to RT[20] | 1. HCl (dilute), MeOH, reflux[20]2. Trifluoroacetic acid (TFA), DCM[21] | Stable: Bases (pH < 12), Oxidants, Reductants, Organometallics.Labile: Acids (pH < 4).[20] | Stable to basic conditions where silyl groups might be problematic. Mild acidic deprotection. |
Visualizing the Synthetic Strategy
A typical synthetic sequence involving a protecting group follows a clear workflow.
Caption: General workflow for using a protecting group in synthesis.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: TBDMS Protection of this compound
-
Principle: The primary hydroxyl group is converted to a TBDMS ether using TBDMSCl and imidazole as a catalyst and acid scavenger. DMF is an excellent solvent for this polar substrate.[11][23]
Caption: TBDMS protection of this compound.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected product.[8]
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and glassware are anhydrous. The presence of water will consume the TBDMSCl.
-
Incomplete Reaction: If the reaction stalls, adding a catalytic amount of 4-DMAP (0.1 eq) can accelerate the silylation.[23]
-
Protocol 2: Benzyl (Bn) Protection of this compound
-
Principle: The alcohol is deprotonated with sodium hydride to form a sodium alkoxide, which undergoes an Sₙ2 reaction with benzyl bromide to form the benzyl ether.[16]
Caption: Benzyl protection of this compound.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol 3: Deprotection of Benzyl Ether via Catalytic Transfer Hydrogenation
-
Principle: The benzyl group is cleaved by hydrogenolysis. Ammonium formate serves as a convenient in situ source of hydrogen in the presence of a palladium catalyst.[15][18] This method is often faster and operationally simpler than using hydrogen gas.[15]
-
Materials & Reagents:
-
Benzyl-protected this compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol % Pd)
-
Ammonium formate (NH₄HCO₂, 5.0 eq)
-
Methanol (MeOH)
-
Celite®
-
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in methanol in a round-bottom flask.
-
Add ammonium formate (5.0 eq) to the solution.
-
Carefully add 10% Pd/C catalyst (~0.1 g per mmol of substrate) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with methanol and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench the catalyst on the Celite with water before disposal.[17]
-
Wash the Celite pad thoroughly with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude deprotected alcohol. The product is often clean enough for the next step, but can be purified by chromatography if necessary.
-
Orthogonal Protection: A Note on the Imidazole Nitrogen
In many synthetic routes, it may also be necessary to protect the imidazole nitrogen to prevent N-alkylation or to facilitate metallation at the C-2 position.[24] A robust strategy involves using an N-protecting group that can be removed under conditions that do not affect the O-protecting group (an orthogonal set).[7][25][26]
For example, an N-Boc group can be installed on the imidazole ring. This group is stable to the conditions for TBDMS or Benzyl protection of the hydroxyl group. The N-Boc group on an imidazole is labile to specific basic or nucleophilic conditions (e.g., NaBH₄ in EtOH) or moderate acid, which can be chosen to be orthogonal to the hydroxyl protecting group.[27][28][29]
Caption: Orthogonality between common O- and N-protecting groups.
References
- Benchchem. (n.d.). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Synthetic Communications, 17(4), 415-418.
- Wikipedia. (n.d.). Methoxymethyl ether.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Kim, S., & Findeis, M. A. (1995). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 60(19), 6251-6253.
- Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 361(20), 4781-4789.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Benchchem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Hoveyda, A. H., et al. (2004). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Nature, 429(6989), 281-286.
- University of Rochester. (n.d.). Alcohol Protecting Groups.
- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros.
- Wikipedia. (n.d.). Silyl ether.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry.
- Gerokonstantis, D. T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.
- Myers, A. G. (n.d.). Protecting Groups. Harvard University.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate.
- Organic Synthesis. (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Wikipedia. (n.d.). Protecting group.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
- ChemicalBook. (n.d.). This compound.
- de Gruiter, C., et al. (2014). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PLoS ONE, 9(10), e110526.
- National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
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Leveraging Imidazole-4-methanol in the Synthesis of Novel Antifungal Agents
An Application Guide for Researchers
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of imidazole-4-methanol as a foundational scaffold for the synthesis of new antifungal agents. We will move beyond simple procedural lists to explore the underlying chemical principles, structure-activity relationships (SAR), and mechanistic insights that empower rational drug design in this field.
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In the realm of antifungal therapy, imidazole derivatives were among the first synthetic agents to demonstrate broad-spectrum activity, fundamentally changing the clinical approach to mycotic infections.[3][4] Marketed drugs such as Clotrimazole, Miconazole, and the orally active Ketoconazole are testaments to the scaffold's efficacy.[2][5] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[6][7][8] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth arrest and cell death.[7][8]
This compound (also known as 4-(Hydroxymethyl)imidazole) emerges as a particularly valuable and versatile starting material.[9][10] Its structure provides three key points for chemical modification: the hydroxyl group, the imidazole ring itself, and the nitrogen atoms. This allows for the systematic construction of diverse chemical libraries to explore and optimize antifungal potency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 822-55-9 | [9] |
| Molecular Formula | C₄H₆N₂O | [9] |
| Molecular Weight | 98.1 g/mol | [9] |
| Melting Point | 206 °C | [11] |
| Boiling Point | 393.7 ± 17.0 °C at 760 mmHg | [11] |
| Flash Point | 191.9 ± 20.9 °C | [11] |
| Appearance | Solid | [12] |
Core Synthetic Strategy: N-Alkylation and Etherification
A prevalent and highly effective strategy for elaborating the this compound core involves the alkylation of the imidazole nitrogen and the conversion of the primary alcohol into an ether linkage. This approach allows for the introduction of a bulky, lipophilic side chain, a common feature in potent azole antifungals that enhances interaction with the hydrophobic active site of the CYP51 enzyme.
The following diagram outlines a generalized workflow for this synthetic transformation.
Experimental Protocol: Synthesis of a Miconazole Analogue
This protocol details a representative synthesis of a miconazole analogue starting from this compound. The procedure is designed to be self-validating by including rationale and checkpoints for characterization.
Objective: To synthesize 1-((2,4-dichlorobenzyloxy)methyl)-1H-imidazole, a structural analogue of miconazole.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2,4-Dichlorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Chlorination of this compound to form 4-(Chloromethyl)-1H-imidazole hydrochloride
-
Rationale: This step converts the primary alcohol into a more reactive chloromethyl group, facilitating subsequent nucleophilic substitution. The reaction with thionyl chloride is a standard and efficient method for this transformation.[13]
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: Reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid, 4-(chloromethyl)-1H-imidazole hydrochloride, can often be used in the next step without further purification.
-
Step 2: Synthesis of the Alkoxide
-
Rationale: To perform the Williamson ether synthesis, a strong base is needed to deprotonate the 2,4-dichlorobenzyl alcohol, forming a potent nucleophile (alkoxide). Sodium hydride is an effective, non-nucleophilic base for this purpose.
-
Procedure:
-
In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) to the DMF.
-
Cool the suspension to 0 °C and slowly add a solution of 2,4-dichlorobenzyl alcohol (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Step 3: Williamson Ether Synthesis
-
Rationale: This is the key bond-forming step. The alkoxide prepared in Step 2 displaces the chloride from the 4-(chloromethyl)-1H-imidazole, forming the target ether linkage.
-
Procedure:
-
Dissolve the crude 4-(chloromethyl)-1H-imidazole hydrochloride from Step 1 in a minimal amount of anhydrous DMF.
-
Slowly add this solution to the stirred alkoxide suspension from Step 2 at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Step 4: Purification and Characterization
-
Rationale: The crude product must be purified to remove unreacted starting materials and byproducts. Characterization confirms the structure and purity of the final compound.
-
Procedure:
-
Purify the crude residue using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using:
-
Mechanism of Action & Structure-Activity Relationship (SAR)
The primary target for azole antifungals is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7] The basic nitrogen atom (N3) of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, while the substituted side chain occupies a hydrophobic channel.[15] This binding event prevents the demethylation of lanosterol, a crucial precursor to ergosterol, the main sterol in the fungal cell membrane.[8]
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Application Notes & Protocols: Imidazole-4-Methanol as a Versatile Precursor for the Synthesis and Evaluation of Histamine Receptor Antagonists
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Imidazole Scaffold
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The therapeutic blockade of these receptors has led to blockbuster drugs for treating allergies (H1 antagonists), peptic ulcers (H2 antagonists), and emerging therapies for neurological and inflammatory disorders (H3 and H4 antagonists).[1][2]
The imidazole ring is the cornerstone of histamine itself and, consequently, a privileged scaffold in the design of receptor antagonists. Its unique electronic properties and ability to participate in key hydrogen bonding and ionic interactions within the receptor binding pockets make it an ideal starting point.[3] Imidazole-4-methanol, in particular, offers a strategic advantage. It presents the core imidazole moiety with a reactive hydroxymethyl group at the 4-position, which is the same substitution pattern found in histamine. This allows for synthetic elaboration to introduce the diverse side chains required for potent and selective antagonism at the various histamine receptor subtypes.[4][5] This guide details the journey from this simple precursor to a biologically characterized histamine receptor antagonist.
Part 1: Synthetic Strategy & Execution
The conversion of this compound into a potent histamine receptor antagonist involves a multi-step synthetic sequence designed to build a molecule with two key features: the core imidazole "headgroup" for receptor recognition and a tailored lipophilic "tail" connected by a suitable linker, which often dictates receptor subtype selectivity and potency.
Core Synthetic Workflow
The general strategy involves protecting the imidazole nitrogen to prevent side reactions, modifying the primary alcohol into a more versatile functional group (e.g., an alkyl halide), and finally coupling this intermediate with a chosen phenoxy or other aromatic moiety.
Caption: General synthetic workflow from this compound to a final antagonist.
Protocol 1: Synthesis of a Representative H3 Antagonist (Proxifan Analog)
This protocol details the synthesis of a 4-(3-(4-chlorophenoxy)propyl)-1H-imidazole, a structural motif found in potent H3 receptor antagonists like Ciproxifan.[6] The rationale is to use a three-carbon linker to connect the imidazole core to a lipophilic chlorophenyl group, a common feature for high-affinity H3 ligands.
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1,3-Dibromopropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
4-Chlorophenol
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
N-Protection of this compound:
-
Causality: The imidazole ring contains two nitrogen atoms, one of which is nucleophilic and can interfere with subsequent alkylation steps. Protection with a bulky group like trityl directs reactivity to the desired hydroxyl group and the other imidazole nitrogen.
-
Dissolve this compound (1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-trityl-1H-imidazol-4-yl)methanol.
-
-
Synthesis of the 3-Bromopropyl Ether Intermediate:
-
Causality: To create the three-carbon linker, the protected alcohol is converted into an ether using a large excess of 1,3-dibromopropane under basic conditions. The excess reagent serves as both reactant and solvent.
-
Suspend NaH (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add a solution of the N-protected alcohol (1 eq) in THF dropwise at 0°C.
-
Stir for 30 minutes, then add 1,3-dibromopropane (5-10 eq).
-
Heat the mixture to reflux for 4-6 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash chromatography to isolate 4-(3-bromopropyl)-1-trityl-1H-imidazole.
-
-
Williamson Ether Synthesis with 4-Chlorophenol:
-
Causality: This is the key coupling step where the lipophilic tail is attached. 4-chlorophenol is deprotonated by a strong base to form a nucleophilic phenoxide, which then displaces the bromide from the linker.
-
In a separate flask, dissolve 4-chlorophenol (1.2 eq) in anhydrous THF and add NaH (1.3 eq) at 0°C. Stir for 30 minutes.
-
Add the solution of the bromopropyl intermediate (1 eq) in THF to the phenoxide solution.
-
Heat to reflux and stir for 12-18 hours.
-
Cool, quench with water, and extract with ethyl acetate.
-
Purify the crude coupled product by flash chromatography.
-
-
Deprotection to Yield the Final Antagonist:
-
Causality: The trityl protecting group is acid-labile. Treatment with a strong acid like TFA cleaves the C-N bond, liberating the final compound.
-
Dissolve the purified coupled product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify to pH ~9-10 with 1M NaOH.
-
Extract the final product with DCM or ethyl acetate.
-
Dry the organic layers and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.[7]
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[8][9]
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to imidazole protons, aromatic protons of the chlorophenyl ring, and aliphatic protons of the propyl linker with appropriate chemical shifts and coupling patterns. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
| Purity (HPLC) | >95% purity is desired for biological testing. |
Part 2: Biological Characterization
Once synthesized and purified, the compound's biological activity must be rigorously evaluated. This involves determining its affinity for the target receptor and its functional ability to antagonize the effects of the endogenous ligand, histamine.
Biological Evaluation Workflow
Caption: Workflow for the biological characterization of a synthesized antagonist.
Protocol 2: H3 Receptor Radioligand Binding Assay
This protocol determines the affinity (Ki) of the synthesized compound by measuring its ability to compete with a known radiolabeled ligand for binding to the H3 receptor.[10]
Materials:
-
Membrane Preparation: HEK293 cells or rat brain cortex membranes expressing the H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]-NAMH), a potent H3 agonist.[10]
-
Non-specific Control: Thioperamide or Clobenpropit (10 µM), a high-affinity H3 antagonist.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Test Compound: Synthesized antagonist, serially diluted.
-
Glass fiber filters (GF/C), 96-well plates, cell harvester, and scintillation counter.
Step-by-Step Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer + Radioligand + Membrane preparation.
-
Non-specific Binding (NSB): Assay buffer + Radioligand + Non-specific Control + Membrane preparation.
-
Competition Binding: Assay buffer + Radioligand + Serial dilutions of Test Compound + Membrane preparation.
-
-
Causality: The NSB wells are critical to quantify the amount of radioligand that binds to non-receptor components (like the filter and lipids), which must be subtracted from all other measurements.
-
-
Incubation:
-
Add components in the following order: buffer, test compound/NSB control, radioligand (~1-2 nM final concentration), and finally the membrane preparation (~50-100 µg protein/well) to initiate the reaction.[10]
-
Incubate the plate with gentle agitation for 90-120 minutes at 25°C to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Causality: The reaction is terminated by rapid filtration. The glass fiber filter traps the membranes (and any bound radioligand), while unbound radioligand passes through.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Immediately wash the filters 4-5 times with ice-cold wash buffer to remove all unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100
-
Plot the % Specific Binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Antagonism Assay (cAMP Accumulation)
This assay measures the functional potency of the antagonist. The H3 receptor is Gi/o-coupled, meaning its activation by an agonist inhibits adenylyl cyclase and reduces intracellular cAMP levels.[10] An antagonist will block this effect.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Agonist: R-(α)-methylhistamine (RAMH).
-
Stimulating Agent: Forskolin (to raise basal cAMP levels).
-
Test Compound: Synthesized antagonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Step-by-Step Procedure:
-
Cell Plating: Seed the H3-expressing cells into 96- or 384-well plates and grow to confluence.
-
Antagonist Pre-incubation:
-
Remove growth media and add assay buffer containing serial dilutions of the synthesized antagonist.
-
Incubate for 15-30 minutes at 37°C.
-
Causality: This pre-incubation allows the antagonist to bind to the receptors before the agonist is introduced.
-
-
Agonist Challenge:
-
Add the agonist (RAMH) at a fixed concentration (typically its EC80, the concentration that gives 80% of the maximal response) to all wells, along with forskolin.
-
Incubate for a further 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of antagonist required to reverse 50% of the agonist's effect.
-
The potency can also be expressed as a pA2 value, derived from a Schild analysis if multiple agonist concentrations are tested.[11]
-
Interpreting the Data
The combined data from synthesis and biological assays provides a complete profile of the novel compound.
| Parameter | Example Value | Interpretation |
| Synthetic Yield | 45% (overall) | Efficiency of the chemical synthesis route. |
| Purity (HPLC) | 98.7% | High purity is essential for accurate biological data, avoiding false positives. |
| Binding Affinity (Ki) | 15 nM | High affinity indicates strong binding to the H3 receptor. |
| Functional Potency (IC50) | 40 nM | Potent functional blockade of the receptor's signaling pathway. |
| Selectivity | >100-fold vs H1, H2, H4 | The compound is highly selective for the H3 receptor, reducing the risk of off-target side effects. |
Conclusion
This compound serves as an exceptionally valuable and cost-effective precursor in the discovery of novel histamine receptor antagonists. Its inherent structural similarity to the endogenous ligand provides a reliable anchor for receptor interaction, while the C4-methanol group offers a versatile handle for synthetic elaboration. The protocols outlined in this guide provide a robust and scientifically-grounded pathway from initial chemical synthesis through to rigorous biological characterization, enabling researchers to efficiently develop and validate new chemical entities targeting the histaminergic system for a wide range of therapeutic applications.
References
- BenchChem. (2025). Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. BenchChem.
- Ishida, H., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PubMed Central.
- Schlicker, E., et al. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Cowart, M., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1156-1159.
- Stark, H., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 333(7), 221-227.
- BenchChem. (2025).
- Ding, C., et al. (2005). Development of a homogeneous binding assay for histamine receptors. Analytical Biochemistry, 335(1), 127-133.
- Sasse, A., et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry, 46(22), 4757-4766.
- Stark, H., et al. (1996).
- Gümüş, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega.
- Iqbal, M. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
- Sapa, J., et al. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 26(15), 4434.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- van der Goot, H., et al. (1998). 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. Bioorganic & Medicinal Chemistry Letters, 8(16), 2263-2268.
- Smits, R. A., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 247.
- Van der Jeugd, C., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17006.
- Linney, I. D., et al. (2000). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 43(13), 2573-2582.
- Wikipedia. (2023). H2 receptor antagonist.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
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Application Notes and Protocols for the Synthesis of Peptidomimetic Inhibitors Utilizing Imidazole-4-methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Imidazole Moiety in Peptidomimetic Design
Peptidomimetics, compounds that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] Within the vast chemical space of peptidomimetic scaffolds, the imidazole ring holds a privileged position. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it an invaluable component in the design of potent enzyme inhibitors.[2][3][4]
Imidazole-4-methanol, a readily available and versatile starting material, serves as an excellent entry point for the synthesis of a diverse array of imidazole-containing peptidomimetics. This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound and its subsequent incorporation into peptidomimetic inhibitor scaffolds. We will explore key synthetic transformations and their application in the context of rational drug design, with a particular focus on the synthesis of farnesyltransferase inhibitors, a clinically relevant target in oncology.[2][5]
Core Synthetic Strategies: Functionalizing the this compound Scaffold
The primary alcohol of this compound provides a synthetic handle for a variety of functional group interconversions, allowing for its elaboration into key building blocks for peptidomimetic assembly. The most common and synthetically useful transformations are oxidation to the corresponding aldehyde and carboxylic acid, and conversion to an amine.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound for peptidomimetic synthesis.
Protocol 1: Oxidation of this compound to Imidazole-4-carboxaldehyde
The oxidation of the primary alcohol of this compound to the corresponding aldehyde is a crucial first step in many synthetic routes. Imidazole-4-carboxaldehyde is a versatile intermediate that can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination and Wittig reactions. Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this transformation.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.[6]
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂, approximately 5-10 eq) portion-wise to the stirred solution. An excess of the oxidant is typically required to drive the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (typically 40-60 °C).[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1H-imidazole-4-carbaldehyde.[6]
| Parameter | Typical Value | Reference |
| Starting Material | This compound | [6] |
| Reagent | Manganese dioxide (MnO₂) | [6] |
| Solvent | Methanol | [6] |
| Temperature | 40 °C | [6] |
| Reaction Time | 6 hours | [6] |
| Yield | ~80-90% | [6] |
| Purity (post-purification) | >99% (by HPLC) | [6] |
Protocol 2: Synthesis of Imidazole-4-carboxylic Acid
Imidazole-4-carboxylic acid is another key building block that can be readily coupled with amines to form amide bonds, a fundamental linkage in peptidomimetics. It can be prepared by the oxidation of either this compound or imidazole-4-carboxaldehyde.
Experimental Protocol (from Imidazole-4-carboxaldehyde):
-
Reaction Setup: Dissolve imidazole-4-carboxaldehyde (1.0 eq) in a suitable solvent mixture, such as aqueous tert-butanol.
-
Addition of Oxidant: Add a solution of sodium chlorite (NaClO₂, ~1.5 eq) and a scavenger such as 2-methyl-2-butene to the reaction mixture. The scavenger is used to quench the hypochlorite byproduct.
-
pH Adjustment and Reaction: Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the reaction mixture to a slightly acidic pH. Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench any excess oxidant with a solution of sodium sulfite. Adjust the pH of the solution to ~3 with a dilute acid (e.g., 1M HCl).
-
Purification: The product, 1H-imidazole-4-carboxylic acid, will often precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Typical Value | Reference |
| Starting Material | Imidazole-4-carboxaldehyde | General knowledge |
| Reagent | Sodium chlorite (NaClO₂) | General knowledge |
| Solvent | Aqueous tert-butanol | General knowledge |
| Temperature | Room Temperature | General knowledge |
| Yield | High | General knowledge |
Protocol 3: Incorporation of Imidazole-4-Carboxylic Acid into a Peptidomimetic Backbone via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and peptidomimetics.[7][8] Imidazole-4-carboxylic acid can be incorporated into a growing peptide chain on a solid support using standard coupling reagents.
Diagram: SPPS Workflow for Imidazole Incorporation
Caption: A typical solid-phase synthesis cycle for incorporating imidazole-4-carboxylic acid.
Experimental Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) with the desired peptide sequence already assembled, ensuring the N-terminus is deprotected (free amine). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[8]
-
Activation of Imidazole-4-carboxylic Acid: In a separate vessel, dissolve imidazole-4-carboxylic acid (3-5 eq), a coupling agent such as HBTU (3-5 eq), and an activator like HOBt (3-5 eq) in DMF. Add a base, typically diisopropylethylamine (DIPEA, 6-10 eq), and allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated imidazole-4-carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: After a successful coupling, drain the reaction vessel and wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.[8]
-
Chain Elongation (if necessary): If further amino acids are to be added, proceed with the standard Fmoc deprotection and coupling cycles.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptidomimetic from the resin and remove any side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the final peptidomimetic inhibitor by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: Imidazole-Containing Peptidomimetic Inhibitors of Farnesyltransferase
Protein farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of certain proteins, including the Ras oncoprotein. Inhibition of FTase is a validated strategy in cancer therapy. Peptidomimetics containing an imidazole moiety have been shown to be potent and selective inhibitors of FTase, where the imidazole nitrogen coordinates to the catalytic zinc ion in the active site.[2][5]
The synthesis of such inhibitors often involves the coupling of an imidazole-containing building block, derivable from this compound, to a peptide or a non-peptidic scaffold.[2] The resulting compounds have demonstrated significant anti-tumor activity in preclinical models.[2]
| Inhibitor Type | Key Structural Feature | Reported Activity (IC₅₀) | Reference |
| Mono-imidazole peptidomimetic | Imidazole coordinating to zinc | 0.86 nM | [2] |
| Bis-imidazole peptidomimetic | Two imidazole moieties | 1.7 nM | [2] |
| Thiazole-imidazole hybrid | Imidazole as a key pharmacophore | Low nanomolar range | [3] |
Conclusion and Future Perspectives
This compound is a versatile and cost-effective starting material for the synthesis of a wide range of peptidomimetic inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to access key imidazole-containing building blocks and incorporate them into their drug discovery programs. The continued exploration of novel synthetic methodologies and the creative design of new imidazole-based scaffolds will undoubtedly lead to the development of next-generation therapeutics targeting a variety of diseases.
References
- Ohkanda, J., et al. (2006). Structure-based design of imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase. Organic & Biomolecular Chemistry, 4(3), 482-492. [Link]
- Bontempi, N., et al. (2011). Thiazole- and imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 21(15), 4533-4537. [Link]
- An, H., & Cook, P. D. (2000). Imidazole-containing farnesyltransferase inhibitors: 3D quantitative structure-activity relationships and molecular docking. Journal of Medicinal Chemistry, 43(19), 3629-3640. [Link]
- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(28), 5438-5444. [Link]
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- James, G. L., et al. (1994). Benzodiazepine peptidomimetic inhibitors of farnesyltransferase. Journal of Biological Chemistry, 269(22), 15823-15826. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Organic Chemistry Portal. [Link]
- Wang, L., et al. (2011). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 8(1), 289-293. [Link]
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3858. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- van Loevezijn, A., et al. (2000). Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. Bioorganic & Medicinal Chemistry Letters, 10(17), 1935-1938. [Link]
- Ueki, M., et al. (1988). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Chemistry Letters, 17(11), 1889-1892. [Link]
- Al-Ghamdi, S., et al. (2001). An imidazoline pseudodipeptide suitable for solid phase peptide synthesis. Journal of Peptide Science, 7(10), 529-535. [Link]
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
- Vagner, J., et al. (2008). Peptidomimetics: a synthetic tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
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- 3. Thiazole- and imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
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Application Notes & Protocols for Imidazole-4-methanol Derivatives in Medicinal Chemistry
Introduction: The Imidazole-4-methanol Scaffold - A Privileged Intermediate in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity for protonation at physiological pH make it a versatile scaffold for engaging with biological targets. Within this class, this compound and its derivatives represent a critical subclass of building blocks, primarily recognized for their role as key intermediates in the synthesis of potent and selective histamine H3 receptor (H3R) antagonists.
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Consequently, H3R antagonists have been pursued for a range of therapeutic applications, including cognitive disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as sleep-wake disorders such as narcolepsy. The this compound moiety often serves as a crucial pharmacophoric element that mimics the endogenous histamine ligand, anchoring the antagonist within the H3R binding pocket.
This document provides detailed application notes on the synthetic strategies for accessing these derivatives and presents robust, field-tested protocols for their synthesis, characterization, and subsequent biological evaluation in the context of H3R antagonism.
Section 1: Synthetic Strategies and Detailed Protocols
Application Note 1.1: Navigating the Synthesis of the this compound Core
The construction of the this compound core can be approached through several synthetic routes. The choice of method often depends on the desired substitution pattern, scale, and availability of starting materials.
-
The Bredereck Synthesis: A classical and reliable method involves the reaction of an α-hydroxy-ketone equivalent with formamide. For the parent compound, this typically starts from 1,3-dihydroxyacetone or its protected forms. While robust, this method can require high temperatures and may not be suitable for sensitive functional groups.
-
Multi-Component Reactions (MCRs): Modern approaches often favor MCRs for their efficiency and atom economy. A common strategy involves the reaction of an α-ketoaldehyde, an amine, and a source of ammonia. This allows for rapid generation of diverse derivatives.
-
From Amino Acids: Derivatization of L-histidine or its esters provides a straightforward route to chiral this compound derivatives. For instance, the reduction of the carboxylic acid group of histidine methyl ester yields the corresponding alcohol.
-
Stepwise Construction: A highly versatile and widely used laboratory-scale synthesis involves the reaction of diethyl aminomalonate with formamidine acetate to construct the imidazole ring, followed by functional group manipulations to yield the target alcohol. This method offers excellent control over the introduction of substituents at various positions of the imidazole ring.
The protocol detailed below follows this stepwise construction, as it is highly adaptable for creating a library of analogues for structure-activity relationship (SAR) studies.
Protocol 1.1: Synthesis of (1H-Imidazol-4-yl)methanol
This protocol describes a two-step synthesis starting from diethyl aminomalonate hydrochloride.
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Reagents & Setup:
-
Diethyl aminomalonate hydrochloride (1.0 eq)
-
Formamidine acetate (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Sodium ethoxide (NaOEt) solution (2.1 eq, 21 wt% in EtOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. To a stirred solution of diethyl aminomalonate hydrochloride in anhydrous EtOH, add the sodium ethoxide solution dropwise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add formamidine acetate in one portion. d. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 16-20 hours. Monitor reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂). e. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. f. Resuspend the residue in water and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1H-imidazole-4-carboxylate. h. Purify the crude product by flash column chromatography on silica gel.
Step 2: Reduction to (1H-Imidazol-4-yl)methanol
-
Reagents & Setup:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar).
-
-
Procedure: a. To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of ethyl 1H-imidazole-4-carboxylate in anhydrous THF dropwise. Caution: The reaction is highly exothermic. b. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. c. Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). d. Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate. e. Concentrate the filtrate under reduced pressure to yield (1H-Imidazol-4-yl)methanol as a solid. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.
Protocol 1.2: Characterization of (1H-Imidazol-4-yl)methanol
It is critical to validate the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): Acquire a proton NMR spectrum. Expected signals include a singlet for the C2-H proton (δ ~7.5 ppm), a singlet for the C5-H proton (δ ~6.8 ppm), a doublet for the -CH₂- group (δ ~4.4 ppm), a triplet for the -OH proton, and a broad singlet for the N-H proton.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the imidazole carbons and the methylene carbon.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion for C₄H₆N₂O is m/z 99.05.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended to assess purity, which should typically be >95% for use in biological assays.
-
| Characterization Data Summary | |
| Technique | Expected Result for (1H-Imidazol-4-yl)methanol |
| ¹H NMR (DMSO-d₆) | δ 7.51 (s, 1H), 6.83 (s, 1H), 4.39 (s, 2H). OH and NH protons may be broad. |
| Mass Spec (ESI+) | m/z = 99.05 [M+H]⁺ |
| Purity (HPLC) | >95% |
Section 2: Application in Histamine H3 Receptor Antagonism
Application Note 2.1: The Role of the Imidazole Moiety in H3R Binding
The imidazole ring of histamine is essential for its activity at all histamine receptors. It engages in a critical ionic interaction with a conserved aspartate residue (Asp114 in human H3R) in transmembrane domain 3 (TM3). In H3R antagonists derived from the this compound scaffold, this core imidazole motif is retained to preserve this key anchoring interaction. The 4-methanol group serves as a versatile linker or handle, allowing for the introduction of larger, often lipophilic, side chains that occupy other pockets within the receptor, thereby conferring antagonistic properties and selectivity over other histamine receptor subtypes.
Structure-activity relationship (SAR) studies typically involve modifying the side chain attached to the 4-hydroxymethyl group. The goal is to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Data Table 2.1: Example SAR of this compound Derivatives as H3R Antagonists
The following table presents hypothetical data for a series of derivatives to illustrate a typical SAR investigation. R represents a substituent attached via an ether linkage to the 4-methylene group.
| Compound ID | R Group | hH3R Binding Affinity (pKi) |
| IM4M-01 | -H (Parent Alcohol) | < 5.0 |
| IM4M-02 | -CH₂CH₂-Phenyl | 7.5 |
| IM4M-03 | -(CH₂)₄-Phenyl | 8.9 |
| IM4M-04 | -(CH₂)₄-Cyclohexyl | 9.2 |
| IM4M-05 | -(CH₂)₄-(4-Fluorophenyl) | 9.1 |
This data is illustrative. pKi = -log(Ki). A higher pKi value indicates stronger binding affinity.
The data illustrates that extending the alkyl chain (IM4M-03 vs. IM4M-02) and incorporating a lipophilic group like a cyclohexyl ring (IM4M-04) can significantly enhance binding affinity.
Protocol 2.1: In Vitro H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of synthesized compounds for the human histamine H3 receptor.
-
Materials & Reagents:
-
Cell membranes expressing recombinant human H3R (commercially available).
-
Radioligand: [³H]Nα-methylhistamine (a potent H3R agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Thioperamide (10 µM).
-
Test compounds (synthesized this compound derivatives) dissolved in DMSO and serially diluted.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
-
Procedure: a. In a 96-well plate, combine the assay components in the following order:
- Assay Buffer.
- Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
- Radioligand [³H]Nα-methylhistamine (at a final concentration near its Kd, e.g., 1 nM).
- H3R-expressing cell membranes (e.g., 10-20 µg protein per well). b. For total binding wells, add vehicle (DMSO) instead of the test compound. c. For non-specific binding wells, add 10 µM thioperamide instead of the test compound. d. Incubate the plate at 25 °C for 60-90 minutes. e. Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand. f. Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Convert CPM data to specific binding by subtracting the non-specific binding CPM from all other values. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding). d. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Section 3: Workflow and Mechanistic Diagrams
The following diagrams, generated using DOT language, illustrate the key processes described in this guide.
Caption: Synthetic workflow for (1H-Imidazol-4-yl)methanol.
Caption: Binding hypothesis of an imidazole antagonist at the H3R.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the discovery of novel therapeutics, particularly in the realm of CNS disorders targeted by histamine H3 receptor modulation. The synthetic routes are well-established, adaptable, and scalable, allowing for the systematic exploration of chemical space. The protocols provided herein offer a reliable framework for synthesizing, characterizing, and evaluating these compounds, enabling researchers to efficiently conduct SAR studies and advance promising candidates in the drug discovery pipeline.
References
- Title: The medicinal chemistry of histamine H3 receptor antagonists Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Recent advances in the development of histamine H3 receptor antagonists Source: Expert Opinion on Therapeutic P
- Title: Histamine H3 receptor as a therapeutic target for cognitive and sleep disorders Source: Pharmacological Reviews URL:[Link]
- Title: The Histamine H3 Receptor: A Novel Drug Target for the Treatment of Allergic Rhinitis Source: The Journal of Allergy and Clinical Immunology URL:[Link]
- Title: A convenient synthesis of ethyl 1H-imidazole-4-carboxyl
- Title: Structure of the human histamine H1 receptor complex with doxepin Source: N
Application of Imidazole-4-methanol in catalysis as a ligand
An Application Guide to Imidazole-4-methanol in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole and its derivatives are foundational building blocks in the design of ligands for transition metal catalysis, prized for their potent σ-donating properties and tunable characteristics.[1] This guide focuses on a particularly versatile derivative, this compound (also known as (1H-Imidazol-4-yl)methanol or 4-(hydroxymethyl)imidazole).[2] Its structure is unique, featuring not only the primary imidazole nitrogen for metal coordination but also a hydroxymethyl (-CH₂OH) group at the 4-position. This secondary functional group introduces the potential for bidentate chelation, hydrogen bonding interactions, and further functionalization, making it a ligand of significant interest. This document provides an in-depth exploration of the coordination chemistry of this compound, detailed protocols for the synthesis of its metal complexes, and a practical guide to its application in a representative catalytic transformation, the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Unique Potential of this compound as a Ligand
The utility of imidazole ligands in coordination chemistry and catalysis is well-established.[3] The imine nitrogen (N3) acts as a strong Lewis base, readily coordinating to a wide range of transition metals to form stable and catalytically active complexes.[4] this compound inherits this fundamental property while introducing a crucial modification: the hydroxymethyl group.
This bifunctionality is the cornerstone of its potential:
-
Monodentate vs. Bidentate Coordination: While it can act as a simple monodentate ligand similar to imidazole, the hydroxyl group's oxygen atom can also participate in coordination. This allows for the formation of a stable five-membered chelate ring, enhancing the overall stability of the metal complex. This chelation effect can prevent ligand dissociation, a common catalyst deactivation pathway.
-
Secondary Sphere Interactions: The hydroxyl group can engage in hydrogen bonding, either intramolecularly with other ligands or intermolecularly with substrates or solvent molecules.[3] These non-covalent interactions can influence the catalyst's microenvironment, potentially enhancing substrate recognition, stabilizing transition states, and improving selectivity.
-
A Handle for Functionalization: The primary alcohol is a versatile chemical handle for further modification. It can be oxidized, esterified, or etherified to introduce steric bulk, chiral auxiliaries, or tethering groups for immobilization onto a solid support, allowing for fine-tuning of the catalyst's properties.
Coordination Chemistry: The Bidentate Chelation Mode
While monodentate coordination through the N3 nitrogen is expected, research has confirmed the more intriguing bidentate N,O-chelation mode. A key example is the complex formed with cobalt(II) nitrate, ₂.[5][6] In this complex, two this compound ligands each act as a bidentate ligand, coordinating to the cobalt center through the pyridine-like nitrogen (N3) and the oxygen atom of the hydroxymethyl group. The resulting coordination sphere is a distorted octahedron, with the remaining two coordination sites occupied by water molecules in a trans configuration.[5][6]
This demonstrated ability to form a stable chelate underscores the ligand's potential to stabilize metal centers and create well-defined, robust catalysts.
Caption: Bidentate (N,O) Chelation of this compound.
Application Protocol 1: Synthesis of a Representative Metal Complex
This protocol details the synthesis of Bis(4-hydroxymethylimidazole)diaquacobalt(II) Nitrate, ₂ , based on established procedures.[5][6]
Rationale: This synthesis is a straightforward precipitation reaction. Methanol is chosen as the solvent due to the good solubility of both the inorganic salt and the organic ligand. The slow addition of the ligand solution prevents localized high concentrations that could lead to the formation of amorphous precipitates instead of well-defined crystals.
Materials & Equipment
-
This compound (C₄H₆N₂O), MW: 98.10 g/mol
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), MW: 291.03 g/mol
-
Methanol (ACS Grade)
-
Diethyl ether (Anhydrous)
-
Schlenk flask or round-bottom flask with magnetic stirrer
-
Stir plate
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Experimental Workflow
Caption: Workflow for Synthesis of Cobalt(II) Complex.
Step-by-Step Protocol
-
Prepare Metal Salt Solution: In a 100 mL flask, dissolve 1.0 mmol of Cobalt(II) nitrate hexahydrate (291 mg) in 20 mL of methanol. Stir until the solid has completely dissolved, resulting in a pink solution.
-
Prepare Ligand Solution: In a separate beaker, dissolve 2.2 mmol of this compound (216 mg) in 20 mL of methanol. A slight excess of the ligand ensures complete complexation of the metal.
-
Complexation: While vigorously stirring the cobalt solution, add the ligand solution dropwise over 10-15 minutes at room temperature.
-
Reaction: Seal the flask and continue stirring the reaction mixture for 3 hours at room temperature. A color change or the formation of a precipitate may be observed.
-
Precipitation/Crystallization: If no precipitate forms, slowly add diethyl ether to the stirred solution until it becomes turbid. Continue adding ether until a significant amount of pink solid has precipitated.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with small portions of cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting pink solid under vacuum for several hours to obtain the final product. Characterization can be performed using techniques such as IR spectroscopy (to observe shifts in C=N and O-H bands upon coordination) and UV-Vis spectroscopy.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl/vinyl halides/triflates and organoboron compounds. Palladium catalysts are paramount for this transformation, and their efficacy is highly dependent on the supporting ligands. Simple imidazole derivatives have proven to be effective N-donor ligands for palladium in Suzuki reactions, offering a cost-effective alternative to phosphine ligands.[7][8]
Rationale for Using this compound: We propose the use of an in situ generated Pd(II)-Imidazole-4-methanol complex for this reaction. The rationale is twofold:
-
Proven Efficacy: The imidazole core is known to stabilize the palladium center and facilitate the catalytic cycle.[7]
-
Enhanced Properties: The hydroxymethyl group can improve the catalyst's solubility in polar solvent systems (e.g., water/ethanol mixtures), which are often preferred for green chemistry applications.[9] It may also prevent catalyst aggregation through hydrogen bonding.
Generalized Catalytic Cycle
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Reaction.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the in situ generation of a palladium catalyst supported by this compound for the cross-coupling of (4-bromophenyl)methanol with (4-acetylphenyl)boronic acid. The conditions are adapted from highly successful systems using similar monodentate N-donor ligands.[7]
Materials & Equipment
-
Palladium(II) chloride (PdCl₂), or [PdCl₂(MeCN)₂] for better solubility
-
This compound
-
(4-bromophenyl)methanol (Aryl Halide)
-
(4-acetylphenyl)boronic acid (Boronic Acid)
-
Potassium carbonate (K₂CO₃) (Base)
-
Ethanol/Water mixture (Solvent)
-
Reaction vial with screw cap and magnetic stir bar
-
Stir plate with heating
-
TLC plates for reaction monitoring
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Protocol
-
Catalyst Pre-mixture (Optional but Recommended): In a small vial, briefly stir the palladium precursor (e.g., [PdCl₂(MeCN)₂], 0.002 mmol, 0.2 mol%) and this compound (0.004 mmol, 0.4 mol%, Ligand:Metal ratio of 2:1) in 1 mL of the ethanol/water solvent. This allows for pre-coordination.
-
Reaction Setup: To a reaction vial containing a magnetic stir bar, add (4-bromophenyl)methanol (1.0 mmol), (4-acetylphenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (1.5 mmol, 1.5 eq.).
-
Initiation: Add 4 mL of a 3:1 ethanol/water mixture to the vial, followed by the catalyst pre-mixture.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 60 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, spotting for the disappearance of the starting aryl bromide. Reactions are often complete within 1-3 hours.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Representative Performance Data
While specific data for this compound is not available, the following table shows typical results for Suzuki coupling using simple, related imidazole ligands under similar conditions, providing a benchmark for expected performance.[7]
| Ligand | Aryl Halide | Boronic Acid | Yield (%) | Time (min) |
| Imidazole | (4-bromophenyl)methanol | (4-acetylphenyl)boronic acid | >95 | 15 |
| 1-Methylimidazole | (4-bromophenyl)methanol | (4-acetylphenyl)boronic acid | >95 | 15 |
| Benzimidazole | (4-bromophenyl)methanol | (4-acetylphenyl)boronic acid | >95 | 15 |
| Table 1: Performance of various N-donor ligands in a representative Suzuki cross-coupling reaction. Conditions: 0.2 mol% PdCl₂(MeCN)₂, 0.4 mol% ligand, 1.5 eq. K₂CO₃, 1:3 H₂O/EtOH, 45°C.[7] |
Conclusion
This compound is a highly promising ligand for transition metal catalysis. Its ability to act as a stable N,O-bidentate chelate has been structurally confirmed, providing a strong foundation for the design of robust catalysts.[5][6] Furthermore, its structural features make it an attractive candidate for high-performance catalytic systems, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the imidazole core provides the necessary electronic properties and the hydroxymethyl group can enhance solubility and stability.[7] The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore the full potential of this compound in developing novel and efficient catalytic systems.
References
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol. PubChem. [Link]
- Seo, S. H., & Chang, J. Y. (2011). Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles. Bulletin of the Korean Chemical Society, 32(7), 2469-2474. [Link]
- Barszcz, B., et al. (2006). Coordination properties of 4(5)-hydroxymethylimidazole and 4(5)-hydroxymethyl-5(4)-methylimidazole towards cobalt(II) ions. Polyhedron, 25(13), 2617-2626. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. BenchChem.
- Kim, E., et al. (2008). Imidazole substituent effects on oxidative reactivity of tripodal(imid)2(thioether)CuI complexes. Inorganic Chemistry, 47(10), 3943-3953. [Link]
- Seo, S. H., & Chang, J. Y. (2011). Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles. Semantic Scholar. [Link]
- Wikipedia contributors. (n.d.). Transition metal imidazole complex. Wikipedia. [Link]
- Mathews, C. J., Smith, P. J., & Welton, T. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 206(1-2), 77-82. [Link]
- Organic Chemistry Portal. (n.d.). Imidazole Synthesis. [Link]
- Puzovic, G., et al. (2022). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]
- Beilstein Journals. (n.d.).
- D'Angelo, N., et al. (2018). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules, 23(11), 2959. [Link]
- Mathews, C. J., Smith, P. J., & Welton, T. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Spiral, Imperial College London. [Link]
- Puzovic, G., et al. (2022). Synthesis and crystal structure of 1H-imidazole-1-methanol. Morressier. [Link]
- Barszcz, B., et al. (2006). Coordination properties of 4(5)-hydroxymethylimidazole and 4(5)-hydroxymethyl-5(4)-methylimidazole towards cobalt(II) ions.
- Rogers, R. D., et al. (2013). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. [Link]
- Journal of Chemical Theory and Computation. (2024).
- Li, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4988. [Link]
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate. (n.d.). Electrocatalytic oxidation of methanol by the [Ru3O(OAc) 6(py)2(CH3OH)]3+ cluster. [Link]
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- 2. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Debus-Radziszewski Synthesis of Imidazole Derivatives
Introduction: A Cornerstone in Heterocyclic Chemistry
The imidazole nucleus is a ubiquitous scaffold in a vast array of biologically active molecules, from natural products like histamine and the amino acid histidine to blockbuster pharmaceuticals such as the antifungal agent ketoconazole and the antihypertensive drug losartan.[1] The efficient construction of this privileged heterocycle is, therefore, a central focus in medicinal and process chemistry. The Debus-Radziszewski imidazole synthesis, a classic multicomponent reaction (MCR), offers a robust and versatile strategy for assembling substituted imidazoles from readily available starting materials.[2][3] First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski in 1882, this reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to forge the imidazole ring.[1][4][5]
This application note provides an in-depth exploration of the Debus-Radziszewski synthesis, intended for researchers, scientists, and drug development professionals. We will dissect the underlying mechanism, present a detailed, field-proven protocol for the synthesis of a model compound, discuss modern advancements that enhance the reaction's efficiency, and explore its applications in contemporary drug discovery.
Mechanistic Insights: The Logic Behind the Bonds
The Debus-Radziszewski synthesis is a testament to the elegance of multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[1] While the precise mechanism can be subject to reaction conditions and substrates, it is generally accepted to proceed through a two-stage pathway.[2][3][6]
Stage 1: Formation of the Diimine Intermediate
The reaction initiates with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia. This process forms a diimine intermediate. The causality here is the nucleophilic attack of the ammonia nitrogen on the electrophilic carbonyl carbons, followed by dehydration.
Stage 2: Cyclization with the Aldehyde
The diimine intermediate then reacts with the aldehyde. This step involves the formation of a new carbon-nitrogen bond and a carbon-carbon bond, ultimately leading to the cyclized and aromatized imidazole ring after a final dehydration step. The aldehyde provides the C2 carbon of the resulting imidazole.
Caption: Proposed mechanistic pathway of the Debus-Radziszewski imidazole synthesis.
A significant advantage of this reaction is its atom economy, as the majority of the atoms from the starting materials are incorporated into the final product.[1] A key modification involves substituting one equivalent of ammonia with a primary amine, which provides a straightforward route to N-substituted imidazoles, a valuable feature for modulating the physicochemical and pharmacological properties of drug candidates.[2][7]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol details the synthesis of 2,4,5-triphenylimidazole, a well-known chemiluminescent compound, which serves as an excellent and reliable example of the Debus-Radziszewski reaction. The choice of benzil as the dicarbonyl component and benzaldehyde as the aldehyde is classic and consistently provides good yields.
Materials and Reagents:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate (serves as the ammonia source)
-
Glacial acetic acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2,4,5-triphenylimidazole.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzil (e.g., 1.0 g), benzaldehyde (e.g., 2.0 mL), and ammonium acetate (e.g., 1.0 g).[8]
-
Scientist's Note: Ammonium acetate is used in excess to ensure a sufficient supply of ammonia in situ. Glacial acetic acid acts as a protic solvent that facilitates the condensation steps and helps to keep the reactants in solution.
-
-
Addition of Solvent: Add glacial acetic acid (e.g., 2.0 mL) to the flask.[8]
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle or on a water bath. Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring.[8] The reaction is typically complete within 3-4 hours.[8]
-
Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (benzil and benzaldehyde).
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 300-400 mL) while stirring.[8] A precipitate of crude 2,4,5-triphenylimidazole will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acetic acid and ammonium acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8][9] Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield and characterize the product by measuring its melting point and using spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR).
Modern Variations and Enhancements
While the classical Debus-Radziszewski synthesis is robust, modern chemical techniques have been applied to improve its efficiency, reduce reaction times, and enhance its green chemistry profile.
| Methodology | Key Advantages | Typical Conditions | Reference |
| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), often higher yields, cleaner reactions. | Solvent-free or minimal solvent, microwave irradiation (e.g., 180W for 2-5 minutes). | [10][11][12] |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions (room temperature). | Ultrasound irradiation (e.g., 35 kHz), often in aqueous media. | [5][10] |
| One-Pot Synthesis of Ionic Liquids | Direct synthesis of imidazolium ionic liquids from readily available starting materials, improved yields. | On-water reaction, avoids traditional multi-step procedures. | [13][14] |
| Use of Novel Catalysts | Improved yields and selectivity, milder reaction conditions. | e.g., Silicotungstic acid, Boric acid, ionic liquids. | [5][10] |
These modern approaches not only accelerate the synthesis but also align with the principles of sustainable chemistry by reducing energy consumption and the use of hazardous solvents.
Applications in Drug Development and Beyond
The Debus-Radziszewski synthesis is a powerful tool for generating libraries of substituted imidazoles for high-throughput screening in drug discovery programs. The imidazole scaffold is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.
-
Antifungal Agents: The synthesis provides access to precursors for drugs like ketoconazole, miconazole, and clotrimazole.[15]
-
Anti-inflammatory and Analgesic Agents: Researchers have synthesized novel 2,4,5-triphenylimidazole derivatives that exhibit potential anti-inflammatory and analgesic activities.[9][16]
-
Anticancer Agents: The imidazole core is present in various compounds investigated for their anticancer properties.[16]
-
Ionic Liquids: The reaction has been adapted for the one-pot synthesis of symmetric imidazolium ionic liquids, which have applications as green solvents and catalysts.[2][13][14]
-
Corrosion Inhibitors: Imidazole derivatives are effective corrosion inhibitors for various metals.[15]
Conclusion
The Debus-Radziszewski imidazole synthesis has remained a relevant and powerful reaction for over a century and a half. Its operational simplicity, tolerance of a wide range of substrates, and the biological significance of its products ensure its continued importance in both academic research and industrial applications. By understanding the mechanistic principles and embracing modern enhancements, researchers can leverage this classic transformation to efficiently construct diverse libraries of imidazole derivatives for the development of new medicines and advanced materials.
References
- Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [Link]
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing. [Link]
- General reaction scheme of the Debus–Radziszewski imidazole synthesis - ResearchG
- Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents - Science Alert. [Link]
- Synthesis of triphenyl imidazole | PDF - Slideshare. [Link]
- Expt-4 Synthesis-of-triphenyl-imidazole - Institute of Pharmaceutical Educ
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. [Link]
- The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing). [Link]
- Debus-Radziszewski imidazole synthesis - Academic Dictionaries and Encyclopedias. [Link]
- Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. [Link]
- Synthesis Of 2, 4, 5 -Triphenyl Imidazole - IJCRT.org. [Link]
- One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing. [Link]
- Synthesis of Triphenyl Imidazole | PDF - Scribd. [Link]
- Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation | Request PDF - ResearchG
- The Debus–Radziszewski imidazole synthesis.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. [Link]
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- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 6. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]
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- 8. Synthesis of triphenyl imidazole | PDF [slideshare.net]
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- 12. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 13. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 15. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 16. ijcrt.org [ijcrt.org]
Application Note & Protocol: Microwave-Assisted Synthesis of Imidazole-4-Methanol Derivatives
Abstract
Imidazole-4-methanol and its derivatives are pivotal structural motifs in medicinal chemistry, present in numerous biologically active compounds like histamine and histidine.[1] Traditional synthesis methods often require long reaction times, harsh conditions, and result in modest yields. This application note details a robust and highly efficient protocol for the synthesis of substituted this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this approach dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent use and energy consumption.[2][3] This guide provides a comprehensive overview of the underlying principles, a detailed step-by-step protocol, process optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Power of Microwave-Assisted Synthesis
Nitrogen-containing heterocycles are a cornerstone of pharmaceutical research, with the imidazole ring being a particularly privileged scaffold.[4][5] The demand for rapid and efficient synthesis of these compounds is ever-growing. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving beyond a novelty to become an essential tool in modern synthetic chemistry.[6][7]
Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls inward, microwave irradiation energizes the entire volume of the reaction mixture simultaneously.[8] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, leading to rapid and uniform heating.[1][8][9]
-
Ionic Conduction: The presence of ions in the reaction mixture causes them to migrate and collide under the influence of the oscillating electric field, generating heat.[1]
This "in-core" volumetric heating leads to remarkable benefits, including spectacular reaction rate accelerations, higher product yields, enhanced purity by reducing side reactions, and superior reproducibility.[7][10][11]
Reaction Principle: The Radziszewski Imidazole Synthesis
The protocol described herein is a modification of the classic Debus-Radziszewski imidazole synthesis.[12][13][14] This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.[13] For the synthesis of the target this compound scaffold, specific starting materials are chosen.
General Reaction Scheme: A 1,2-dicarbonyl (e.g., benzil), an aldehyde bearing a protected hydroxyl group (or a precursor), and a source of ammonia (e.g., ammonium acetate) are irradiated in a suitable solvent to yield the corresponding polysubstituted imidazole. A subsequent deprotection or reduction step can then reveal the methanol moiety. Microwave irradiation dramatically accelerates this condensation process.[15]
Experimental Protocol: Synthesis of a Model Compound
This protocol details the synthesis of (2,5-diphenyl-1H-imidazol-4-yl)methanol as a representative example.
3.1. Materials and Equipment
-
Reagents: Benzil, 4-Formylbenzoic acid, Ammonium acetate, Ethanol (ACS grade), Ethyl acetate, Hexane, Sodium borohydride, Methanol, Dichloromethane (DCM).
-
Equipment:
-
Monowave or Multi-mode Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover) equipped with pressure and temperature sensors.
-
10 mL or 35 mL microwave reaction vials with snap caps/septa.
-
Magnetic stir bars.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Thin Layer Chromatography (TLC) plates (silica gel GF254).
-
Column chromatography setup.
-
3.2. Step-by-Step Synthesis Procedure
Step A: Microwave-Assisted Imidazole Formation
-
To a 10 mL microwave reaction vial, add benzil (1.0 mmol, 210 mg), 4-formylbenzoic acid (1.0 mmol, 150 mg), and ammonium acetate (5.0 mmol, 385 mg).
-
Add a magnetic stir bar and 4 mL of ethanol.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120°C (Hold time)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Microwave Power: Dynamic (up to 300 W)
-
Stirring: High
-
-
Once the reaction is complete and the vessel has cooled, carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(2,5-diphenyl-1H-imidazol-4-yl)benzoic acid.
Step B: Reduction to this compound
-
Dissolve the crude benzoic acid intermediate from Step A in 10 mL of dry Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (3.0 mmol, 113 mg) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water at 0°C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3.3. Purification and Characterization
-
Purify the crude product via flash column chromatography on silica gel, using a gradient eluent system (e.g., Hexane:Ethyl Acetate, starting from 9:1 and gradually increasing polarity).
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent.
-
Characterize the final product, (2,5-diphenyl-1H-imidazol-4-yl)methanol, using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The expected yield is typically in the range of 75-90% over the two steps.
Process Optimization and Data
The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The choice of solvent is critical, as it must couple effectively with microwave energy.[3][16] Polar solvents like ethanol, DMF, or even ionic liquids are excellent choices.[1] The following table summarizes typical optimization results for the Radziszewski synthesis.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |
| Solvent | Toluene | Ethanol | Water | Ethanol's high dielectric loss tangent allows for efficient and rapid heating. Toluene is a poor microwave absorber. Water can be effective but may require higher pressures to reach target temperatures.[17] |
| Temperature | 80°C | 120°C | 150°C | Increasing temperature dramatically accelerates the reaction rate. 120°C provides an optimal balance between reaction speed and prevention of side-product formation. |
| Time | 30 min | 10 min | 5 min | The optimized temperature allows for a significantly shorter reaction time, improving throughput and energy efficiency.[2] |
| Catalyst | None | None (Ammonium Acetate as N-source) | Lewis Acid (e.g., Fe₃O₄ NPs) | While the base reaction proceeds well, some protocols report enhanced yields with the addition of a reusable, eco-friendly catalyst.[15] |
| Yield (%) | ~45% | ~85% | ~82% (potential for decomposition) | The optimized conditions provide a superior yield compared to lower temperature or non-polar solvent conditions. |
Visualized Workflows and Mechanisms
5.1. Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reagent preparation to final product characterization.
Caption: Simplified Radziszewski imidazole synthesis mechanism.
Safety and Troubleshooting
-
Safety: Microwave synthesis reactions are performed in sealed vessels at elevated temperatures and pressures. Always use a dedicated microwave reactor with built-in safety features. Never use a domestic microwave oven. Ensure vials are not overfilled (typically <75% of total volume) to allow for thermal expansion.
-
Troubleshooting:
-
Low Yield: Ensure the solvent is sufficiently polar to absorb microwave energy efficiently. Increase the reaction temperature or time in small increments. Check the purity of starting materials.
-
Incomplete Reaction: Confirm the microwave's power output is calibrated. Ensure efficient stirring to prevent localized overheating or "hot spots."
-
Charring/Decomposition: The reaction temperature may be too high, or the hold time too long. Reduce the set temperature or time. This can also result from inefficient stirring.
-
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional methods for preparing this compound derivatives. [11]The technology offers unparalleled speed, efficiency, and control, aligning with the principles of green chemistry. [2][3][5]This protocol provides a reliable and scalable foundation for researchers to rapidly generate libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate.
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION - Rasayan Journal of Chemistry.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science.
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry.
- The Debus–Radziszewski imidazole synthesis. - ResearchGate.
- Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
Sources
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- 2. eduzonejournal.com [eduzonejournal.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Solid-Phase Synthesis of 4-Substituted Imidazoles: An Application Guide for Researchers
Introduction: The Significance of the Imidazole Scaffold and the Power of Solid-Phase Synthesis
The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including natural products like histamine and blockbuster drugs such as the angiotensin II receptor blocker, losartan. The diverse pharmacological activities exhibited by imidazole-containing compounds have fueled extensive research into efficient and versatile synthetic methodologies. Among these, solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of imidazole libraries, facilitating high-throughput screening and accelerating the drug discovery process.
This application note provides a comprehensive guide to the solid-phase synthesis of 4-substituted imidazoles, a class of compounds with significant therapeutic potential. We will delve into two primary strategies: a scaffold-based approach and a multi-component reaction methodology. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Core Principles: Why Solid-Phase Synthesis?
Solid-phase synthesis offers several distinct advantages over traditional solution-phase chemistry for the construction of compound libraries:
-
Simplified Purification: Intermediates are covalently bound to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.
-
High-Throughput Potential: The streamlined workflow is amenable to automation and parallel synthesis, enabling the rapid production of large numbers of diverse compounds.
-
Driving Reactions to Completion: The ability to use a large excess of soluble reagents can drive reactions to completion, often leading to higher yields of the desired products.
Strategy 1: The Scaffold Approach - Building upon a Pre-formed Core
A robust and highly versatile method for generating libraries of 4-substituted imidazoles involves the immobilization of a pre-functionalized imidazole scaffold, which is then subjected to a series of diversification reactions.[1][2] This approach provides excellent control over the substitution pattern at the 4-position. A particularly effective scaffold is 4-iodoimidazole, where the iodo group serves as a versatile handle for a variety of cross-coupling and metal-halogen exchange reactions.[1][2]
Workflow for the Scaffold-Based Synthesis
Caption: Overall workflow for the scaffold-based solid-phase synthesis of 4-substituted imidazoles.
Detailed Protocol: Scaffold-Based Synthesis of 4-Aryl/Alkyl Imidazoles
This protocol details the synthesis of a library of 4-substituted imidazoles starting from the immobilization of a 4-iodoimidazole derivative on Wang resin.
Materials and Reagents:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
4(5)-Iodo-1H-imidazole-2-carboxylic acid (or a suitable N-protected derivative)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
tert-Butyllithium (t-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Various electrophiles (e.g., aldehydes, ketones, alkyl halides, aryl halides)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Step 1: Immobilization of the 4-Iodoimidazole Scaffold on Wang Resin
The causality behind this step is to covalently attach the imidazole building block to the solid support via a cleavable ester linkage. Wang resin is chosen for its acid-lability, allowing for mild cleavage conditions at the end of the synthesis.
-
Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
In a separate flask, dissolve 4(5)-iodo-1H-imidazole-2-carboxylic acid (3 equivalents relative to resin loading) in anhydrous DMF (5 mL).
-
Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) to the carboxylic acid solution.
-
Add the activated carboxylic acid solution to the swollen resin and agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum. The loading efficiency can be estimated by gravimetric analysis or by cleaving a small sample and analyzing the product by HPLC.
Step 2: Diversification via Metal-Halogen Exchange and Electrophilic Quenching
This is the key diversification step. The iodine atom on the immobilized imidazole is replaced with a more reactive lithium species, which can then react with a wide range of electrophiles to introduce diverse substituents at the 4-position.[1][2]
-
Swell the resin-bound 4-iodoimidazole (100 mg) in anhydrous THF (2 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of t-BuLi in hexanes (2.5 eq.) to the resin suspension and agitate at -78 °C for 1 hour.
-
Add the desired electrophile (5 eq., e.g., benzaldehyde for a phenylmethanol substituent) dissolved in anhydrous THF and continue to agitate at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and agitate for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Wash the resin sequentially with water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum.
Step 3: Cleavage of the 4-Substituted Imidazole from the Resin
The final product is liberated from the solid support by acid-catalyzed hydrolysis of the ester linkage to the Wang resin. A scavenger is used to prevent side reactions with reactive species generated during cleavage.
-
Swell the dried, diversified resin (100 mg) in DCM (1 mL) for 15 minutes.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and purify by preparative HPLC.
Strategy 2: Multi-Component Reactions - Building the Imidazole Core on the Resin
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The van Leusen imidazole synthesis is a classic example, involving the reaction of an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative.[3] Adapting this reaction to the solid phase allows for the rapid assembly of diverse imidazole libraries.
Workflow for the van Leusen Solid-Phase Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazole-4-methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of Imidazole-4-methanol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address the common challenges encountered in this synthesis.
I. Overview of Synthetic Pathways
This compound, a key building block in pharmaceutical development, can be synthesized through several routes.[1] The primary strategies involve either constructing the imidazole ring with the hydroxymethyl group precursor already in place or functionalizing a pre-existing imidazole ring. The most common and effective methods include:
-
Condensation of 1,3-dihydroxyacetone with formaldehyde. [1]
-
Reduction of Imidazole-4-carboxaldehyde. [1]
-
Hydrolysis of 4-(chloromethyl)imidazole derivatives. [1]
-
Reduction of Imidazole-4-carboxylic acid. [2]
The choice of pathway often depends on the available starting materials, scale of the reaction, and desired purity profile. This guide will focus on troubleshooting and optimizing these common synthetic routes.
Visualizing the Core Synthesis Routes
Sources
Technical Support Center: Purification of Imidazole-4-methanol by Recrystallization
Welcome to the technical support center for the purification of Imidazole-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important chemical intermediate.
Introduction to this compound Purification
This compound is a versatile building block in pharmaceutical synthesis. Its polar nature, stemming from the imidazole ring and the hydroxyl group, presents unique challenges for purification by recrystallization. Achieving high purity is critical, as residual impurities can impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting and optimizing your recrystallization protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem when recrystallizing polar compounds, especially those with relatively low melting points. This compound has a reported melting point range of 88-92 °C.[1][2] This phenomenon occurs when the solute is insoluble in the solvent at a temperature above its own melting point. Instead of dissolving and then precipitating as crystals upon cooling, it melts and forms an immiscible liquid phase.
Causality and Remediation:
-
High Solute Concentration: An overly saturated solution can lead to the solute separating as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your compound before it fully dissolves.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolution and Dilution: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can promote gradual cooling, which is conducive to the formation of large, well-defined crystals.[3]
-
Solvent System Re-evaluation: If oiling persists, your solvent choice may be the root cause. Consider a solvent with a lower boiling point or a mixed-solvent system. For instance, if you are using a high-boiling point solvent like water, a mixture with a more volatile, miscible co-solvent might be effective.
Question 2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery is a frequent issue in recrystallization and can often be traced back to a few key experimental parameters. A poor yield indicates that a significant portion of your compound remains dissolved in the mother liquor.
Underlying Reasons and Optimization Strategies:
-
Excess Solvent: This is the most common reason for poor yield.[4][5] The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If crystals form too early, for example during a hot filtration step, product can be lost.
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize precipitation.
Protocol for Maximizing Yield:
-
Minimize Solvent Volume: When initially dissolving your crude this compound, add the solvent in small portions to the boiling solution until the solid just dissolves.
-
Prevent Premature Precipitation: If a hot filtration is necessary to remove insoluble impurities, preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[6]
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your product and maximize crystal formation.[3]
-
Mother Liquor Analysis: If yields remain low, you can partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Question 3: My final product is still colored/impure after recrystallization. How can I remove persistent impurities?
Answer:
The persistence of impurities, especially colored ones, indicates that the chosen solvent is not effectively differentiating between your product and the contaminants.
Expert Insights on Impurity Removal:
-
Inadequate Solvent Selectivity: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).[7][8][9]
-
Colored Impurities: These are often large, conjugated organic molecules.
-
Co-precipitation: In some cases, impurities can become trapped within the crystal lattice of your product as it forms.
Advanced Purification Techniques:
-
Activated Carbon Treatment: For colored impurities, adding a small amount of activated carbon to the hot, dissolved solution can be effective. The carbon adsorbs the colored molecules, which can then be removed by hot filtration. Use activated carbon sparingly, as it can also adsorb some of your desired product.
-
Solvent System Optimization: Experiment with different solvents or solvent pairs. A "like dissolves like" approach is a good starting point.[10] Given the polar nature of this compound, polar solvents are generally a good choice. However, a mixed-solvent system, where the compound is soluble in one solvent and insoluble in the other (the "anti-solvent"), can provide finer control over the crystallization process.[7][11]
-
Slow Crystal Growth: Allowing the crystals to form as slowly as possible can help to exclude impurities from the crystal lattice.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, based on the polar nature of this compound, good starting points for solvent screening include:
-
Alcohols (Methanol, Ethanol, Isopropanol): These are also good candidates due to their polarity.[12]
-
Mixed Solvents: A combination of a solvent in which this compound is highly soluble (e.g., methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or ethyl acetate) can be very effective.[7][14]
A systematic approach to solvent selection is recommended.[8][9]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, but may require slow cooling to prevent oiling out. |
| Methanol | 65 | High | Good solvating power for polar compounds. |
| Ethanol | 78 | High | Similar to methanol, slightly less polar. |
| Isopropanol | 82 | Medium-High | Can be a good choice to balance solubility. |
| Ethyl Acetate | 77 | Medium | Can be used as an anti-solvent with more polar solvents. |
| Diethyl Ether | 35 | Low | Often used as an anti-solvent.[14] |
Q2: My crystals are not forming, even after cooling. What should I do?
A2: This is likely due to the formation of a supersaturated solution. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[15][16][17] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution.[18] This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.[16]
-
Lowering the Temperature: Using a colder cooling bath, such as a dry ice/acetone bath, can sometimes induce crystallization, but this should be done cautiously to avoid rapid precipitation of impure solids.[17]
Q3: How do I properly wash the collected crystals?
A3: The goal of washing is to remove any residual mother liquor that contains dissolved impurities, without dissolving a significant amount of your purified crystals.
Best Practices for Washing Crystals:
-
Use a Cold Solvent: The wash solvent should be the same as the recrystallization solvent, but it must be chilled in an ice bath. This minimizes the solubility of your product during the wash.[4]
-
Use a Minimal Amount: Use only a small volume of the cold solvent to rinse the crystals.
-
Work Quickly: Perform the wash as quickly as possible to reduce the contact time between the solvent and the crystals.
The wash solvent must be miscible with the recrystallization solvent and should not dissolve the desired compound.[19]
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization procedure for this compound.
Caption: A flowchart of the key steps and decision points in the recrystallization of this compound.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Guide for crystallization. (n.d.).
- Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- ChemBK. (2024, April 9). This compound.
- Recrystallization. (n.d.).
- Wired Chemist. (n.d.). Recrystallization.
- Recrystallization. --->. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
- National Institutes of Health. (2021, June 22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
- National Institutes of Health. (n.d.). Imidazole | C3H4N2 | CID 795. PubChem.
- Waters Help Center. (2025, November 21). Wash solvent guidelines.
- Grupo Biomaster. (n.d.). Minimizing Carryover Using a Four Solvent Wash Station.
- J-GLOBAL. (n.d.). 1H-Imidazole-4-methanol | Chemical Substance Information.
- National Institutes of Health. (n.d.). 4-Imidazolemethanol | C4H6N2O | CID 1745. PubChem.
- American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- National Institutes of Health. (2017, January 30). Comparison of methanol and isopropanol as wash solvents for determination of hair cortisol concentration in grizzly bears and polar bears.
- Scirp.org. (n.d.). Effect of Methanol in the Wash-Solvent Bottle and the OnGuard Cartridges on the Determination of Different Anions Using Ion Chromatography.
- ResearchGate. (2025, August 6). (PDF) Comparison of Methanol and Isopropanol as Wash Solvents for Determination of Hair Cortisol Concentration in Grizzly Bears and Polar Bears.
Sources
- 1. This compound CAS#: 822-55-9 [amp.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Recrystallization [wiredchemist.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mt.com [mt.com]
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- 13. 4-羟甲基咪唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 18. brainly.com [brainly.com]
- 19. Wash solvent guidelines | Waters [help.waters.com]
Technical Support Center: Purification of Imidazole-4-Methanol
Welcome to the Technical Support Center for Imidazole-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this compound (also known as 4-(hydroxymethyl)imidazole). Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1,3-dihydroxyacetone, formaldehyde, or imidazole-4-carbaldehyde.[1]
-
Imidazole Ethers: Dimeric ether byproducts can form, particularly if the reaction or workup involves heating.[2]
-
Isomeric Impurities: Synthesis from substituted imidazoles can sometimes yield isomeric products.
-
Polymeric Materials: Condensation reactions, especially those involving formaldehyde, can produce polymeric byproducts.
-
Oxidation Products: The hydroxymethyl group can be susceptible to oxidation, leading to the formation of imidazole-4-carbaldehyde or imidazole-4-carboxylic acid.
Q2: What is the recommended method for storing purified this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[3]
Q3: My this compound has a yellow or brownish tint. What could be the cause?
A3: A yellow or brownish discoloration often indicates the presence of trace impurities or degradation products. This can be due to oxidation of the imidazole ring or the hydroxymethyl group. The presence of colored byproducts from the synthesis, if not completely removed, can also contribute to this discoloration. Treatment with activated charcoal during recrystallization can sometimes help in removing colored impurities.[4]
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution depends on the solvent and pH. In neutral or weakly acidic solutions, it is generally stable for short periods. However, in strongly acidic or basic solutions, or upon prolonged heating, it can be susceptible to degradation or side reactions, such as ether formation.[2]
Troubleshooting Guide: Purification of this compound
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Recrystallization Challenges
Q1: I am having trouble finding a suitable solvent for the recrystallization of this compound.
A1: Finding the right solvent is crucial for effective recrystallization. This compound is a polar molecule.
-
Single Solvent Systems: Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, alcohols like ethanol or isopropanol can be effective.[1][5]
-
Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. A common combination for polar compounds like this compound is an alcohol (e.g., ethanol) as the good solvent and an ether (e.g., diethyl ether) or a non-polar solvent like hexane as the poor solvent.[2] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then reheated to clarity and allowed to cool slowly.[6]
Q2: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or too rapid cooling.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can facilitate gradual cooling.
-
Use More Solvent: The concentration of your compound might be too high. Add a small amount of the "good" solvent to the hot solution and then proceed with slow cooling.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.[4]
Column Chromatography Issues
Q1: My this compound is showing significant peak tailing on a silica gel column. How can I improve the peak shape?
A1: Peak tailing of basic compounds like imidazoles on silica gel is a common issue.[7] This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.
-
Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can significantly improve peak shape. Triethylamine (typically 0.1-1%) is a common choice. The triethylamine competes with your compound for the acidic sites on the silica gel, reducing tailing.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[8] Reversed-phase chromatography on a C18 column can also be effective, often using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium formate.
Q2: I am experiencing co-elution of an impurity with my this compound during column chromatography.
A2: Co-elution occurs when the polarity of the desired compound and an impurity are very similar.
-
Optimize the Mobile Phase: A shallow gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. For this compound on silica, a gradient of dichloromethane/methanol or ethyl acetate/methanol could be effective.[2]
-
Change the Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexane system, switching to a dichloromethane/methanol system might resolve the co-eluting peaks.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary to achieve high purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[4]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.[2]
Protocol 2: Column Chromatography of this compound on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness. Carefully add the sample to the top of the packed column.[8]
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 100% ethyl acetate or 98:2 dichloromethane:methanol). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Method | Typical Solvent System | Key Considerations | Expected Purity |
| Recrystallization | Ethanol, Isopropanol, or Ethanol/Ether | Good for removing less soluble or more soluble impurities. May not be effective for impurities with similar solubility. | >98% |
| Silica Gel Chromatography | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Effective for separating compounds with different polarities. Peak tailing can be an issue; may require a basic modifier. | >99% |
| Reversed-Phase HPLC | Acetonitrile/Water with Formic Acid or Ammonium Formate | High-resolution technique, suitable for removing closely related impurities. | >99.5% |
Visualization of Workflows
Caption: Troubleshooting logic for common purification challenges.
References
- Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- PubMed. (n.d.). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro.
- Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
- ResearchGate. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.
- SlidePlayer. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.
- SpringerLink. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stabilizing Imidazole-4-methanol in Reactions
Welcome to the technical support center for Imidazole-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving the stability of this compound during chemical reactions. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges of working with this versatile yet sensitive molecule.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to instability during reactions?
This compound, also known as 4-(hydroxymethyl)imidazole, possesses a unique chemical structure that contributes to its reactivity and potential instability.[1][2] The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, making it susceptible to both electrophilic and nucleophilic attack.[3] The hydroxymethyl group attached to the ring is a primary alcohol, which can undergo oxidation or act as a leaving group under certain conditions. The interplay between the imidazole nucleus and the hydroxymethyl substituent can lead to undesired side reactions and degradation.
Q2: What are the common signs of this compound degradation?
Common indicators of degradation include discoloration of the reaction mixture (often turning yellow or brown), the formation of insoluble byproducts, and lower than expected yields of the desired product. Spectroscopic analysis (e.g., NMR, LC-MS) may reveal the presence of impurities or decomposition products.
Q3: How should this compound be properly stored to maintain its stability?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
Q4: Can the choice of solvent impact the stability of this compound?
Absolutely. The choice of solvent can significantly influence the stability of this compound. Polar protic solvents, while often necessary for solubility, can participate in hydrogen bonding and may facilitate decomposition pathways, especially at elevated temperatures.[7] Aprotic solvents are generally preferred when possible. It is crucial to ensure the solvent is dry and free of acidic or basic impurities.
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues encountered during reactions involving this compound.
Issue 1: Low Yields in N-Alkylation Reactions
Symptoms: The desired N-alkylated product is obtained in low yield, accompanied by the formation of multiple unidentified byproducts.
Root Cause Analysis: The nucleophilicity of the imidazole nitrogens makes them reactive towards alkylating agents. However, the hydroxymethyl group can also be a site for side reactions. Under basic conditions, the hydroxyl proton can be abstracted, forming an alkoxide that can compete in the alkylation. Furthermore, strong bases can promote decomposition of the imidazole ring.
Solutions & Rationale:
| Strategy | Rationale |
| Use of Protecting Groups | Protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable ether can prevent its interference in the reaction.[8][9][10] This ensures that the alkylation occurs selectively at the desired nitrogen atom. |
| Milder Base Selection | Instead of strong bases like sodium hydride, consider using milder inorganic bases such as potassium carbonate or cesium carbonate. These are often sufficient to deprotonate the imidazole nitrogen without causing significant degradation or side reactions. |
| Optimize Reaction Temperature | Running the reaction at a lower temperature can help minimize the rate of decomposition and side reactions. While this may slow down the desired reaction, it often leads to a cleaner reaction profile and higher isolated yield. |
-
Dissolve this compound in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.1 equivalents) to the solution.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the silyl-protected product by column chromatography.
Issue 2: Decomposition During Oxidation of the Hydroxymethyl Group
Symptoms: Attempts to oxidize the primary alcohol to an aldehyde or carboxylic acid result in a complex mixture of products and significant darkening of the reaction mixture.
Root Cause Analysis: The imidazole ring is sensitive to strong oxidizing agents.[3] Reagents like potassium permanganate or chromic acid can lead to ring cleavage and extensive degradation. The choice of oxidant and reaction conditions is critical to achieve selective oxidation of the hydroxymethyl group.
Solutions & Rationale:
| Strategy | Rationale |
| Mild Oxidizing Agents | Employ milder and more selective oxidizing agents such as manganese dioxide (MnO2) for the conversion to the aldehyde. For the carboxylic acid, a two-step procedure involving protection of the imidazole nitrogen followed by oxidation can be effective. |
| Protection of Imidazole Nitrogens | Protecting the imidazole nitrogens, for instance with a trityl or tosyl group, can deactivate the ring towards oxidation, allowing for a more selective reaction at the hydroxymethyl group.[11] |
| Control of Reaction pH | Maintaining a neutral or slightly acidic pH can sometimes suppress side reactions. However, this is highly dependent on the specific oxidant being used. |
-
Suspend this compound in a suitable solvent like chloroform or dichloromethane.
-
Add an excess of activated manganese dioxide (MnO2) (5-10 equivalents).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be further purified.
Part 3: Visualization of Instability and Stabilization
Decomposition Pathways of this compound
The following diagram illustrates potential decomposition pathways of this compound under harsh reaction conditions.
Sources
- 1. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 822-55-9 [amp.chemicalbook.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Low Yields in Imidazole Ring Formation
Welcome to our dedicated resource for troubleshooting the complexities of imidazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields in their imidazole syntheses. As specialists in synthetic organic chemistry, we understand that while the formation of the imidazole core is a cornerstone of many pharmaceutical and materials science endeavors, it is not without its synthetic hurdles.
This document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind common experimental pitfalls, grounded in mechanistic understanding and field-proven experience. We aim to provide a self-validating system of troubleshooting, empowering you to diagnose and resolve issues in your own laboratory work.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries we receive from scientists in the field.
Q1: My Debus-Radziszewski reaction is resulting in a disappointingly low yield. What are the primary culprits I should investigate?
A1: The Debus-Radziszewski synthesis, a classic multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is notoriously susceptible to yield issues.[1][2][3] The most frequent causes can be categorized as follows:
-
Competing Side Reactions: The formation of oxazole byproducts is a common competitive pathway.[1] This can often be suppressed by employing a significant excess of ammonia and ensuring the reaction medium remains alkaline.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the consumption of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature plays a critical role in both reaction rate and selectivity. While many of these reactions are initiated at room temperature, gentle heating may be necessary. However, excessive heat can favor the formation of undesired byproducts.[1]
-
Purity of Reagents: The purity of the glyoxal and aldehyde starting materials is paramount. Impurities can introduce competing reactions and lead to a complex mixture of products.[1]
-
Inefficient Product Isolation: The work-up and purification procedures can be a significant source of product loss. Imidazoles can have varying polarities, making the choice of extraction solvents and purification techniques critical.
Q2: I'm observing a significant byproduct in my reaction. How can I identify and prevent it?
A2: A common byproduct, particularly in the Radziszewski synthesis, is an oxazole derivative. This arises from a competing condensation pathway.
-
Prevention Strategy: The most effective way to minimize oxazole formation is to use a substantial molar excess of ammonia relative to the dicarbonyl and aldehyde components.[1] This shifts the equilibrium towards the formation of the diimine intermediate, which is the direct precursor to the imidazole ring.
Q3: Could my choice of solvent be the reason for the low yield?
A3: Absolutely. The solvent has a profound impact on the solubility of reactants and the stabilization of reaction intermediates.
-
For the Debus-Radziszewski Synthesis: Polar protic solvents such as ethanol and methanol are often effective as they can solvate the ammonium acetate and aid in the condensation steps.[4] However, for certain substrates, particularly in metal-catalyzed variations, polar aprotic solvents like DMF or DMSO have demonstrated superior results.[4] Poor solubility of starting materials in hydroxylic and polar solvents can sometimes lead to diminished yields.[4][5]
-
For Syntheses from α-Diketones: A broader range of solvents can be employed. For instance, in copper-catalyzed syntheses of trisubstituted imidazoles, butanol has been shown to provide high yields in a short time frame.[4]
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving low-yield issues.
Issue 1: Reaction Stalls or Proceeds to Low Conversion
If TLC analysis indicates that your starting materials are not being consumed, or the reaction stalls after a certain point, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for poor reaction selectivity.
Causality and Actionable Steps:
-
Stoichiometric Control:
-
Why: As discussed, the ratio of ammonia to the other reactants is critical in directing the reaction towards imidazole formation and away from oxazoles.
-
Action: Increase the equivalents of your ammonia source (e.g., ammonium acetate or aqueous ammonia) significantly, for example, from 2-3 equivalents to 5-10 equivalents.
-
-
Temperature Moderation:
-
Why: Higher temperatures can provide enough energy to overcome the activation barriers for multiple side reactions, leading to a loss of selectivity.
-
Action: Run the reaction at a lower temperature for a longer period. While this may slow down the desired reaction, it can disproportionately slow down the formation of byproducts.
-
-
pH Control:
-
Why: The pH of the reaction can influence the reactivity of the intermediates. Maintaining alkaline conditions can favor the diimine formation required for the imidazole ring. [1] * Action: If using a salt like ammonium acetate, consider adding a non-nucleophilic base to maintain an alkaline pH.
-
Experimental Protocols
Protocol 1: General Procedure for a Trial Debus-Radziszewski Synthesis
This protocol provides a starting point for the synthesis of a trisubstituted imidazole.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (5.0 eq).
-
Add ethanol as the solvent (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., every hour).
-
If no significant conversion is observed after 4-6 hours, gradually heat the reaction mixture to reflux.
-
Continue monitoring by TLC until the limiting starting material is consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Proceed with the work-up and purification (see Protocol 2).
Protocol 2: Acid-Base Extraction for Imidazole Purification
This technique is effective for separating the basic imidazole product from non-basic impurities. [6]
-
Dissolve the crude reaction residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Wash the organic layer again with the dilute acid to ensure complete extraction of the product.
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Slowly basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic to pH paper. The neutral imidazole product should precipitate out or can be extracted.
-
If the product precipitates, collect it by vacuum filtration.
-
If it does not precipitate, extract the basic aqueous layer with several portions of an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified imidazole.
Data Summary Tables
Table 1: Influence of Catalysts on Imidazole Synthesis
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Observations |
| Acetic Acid | 10-20 | Ethanol | Reflux | Can facilitate condensation steps, modest yield improvement. [1] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | Reported to give excellent yields for trisubstituted imidazoles. [2] |
| DABCO | 10-15 | t-Butanol | 60-65 | Highly effective, yielding products in high purity and yield. [2][7] |
| Boric Acid | 10 | Solvent-free | 130 | An efficient and green catalyst option. [8] |
| Copper (I) Iodide | 15-20 | DMSO | 140 | Effective for certain substrates, particularly from benzoins. [9] |
Table 2: Common Solvents and Their Impact
| Solvent | Type | Polarity | Typical Use Case | Potential Issues |
| Ethanol/Methanol | Polar Protic | High | General purpose for Debus-Radziszewski. [4] | Poor solubility of nonpolar reactants. [4][5] |
| DMF/DMSO | Polar Aprotic | High | Good for poorly soluble reactants; metal-catalyzed reactions. [4] | Can be difficult to remove during work-up. |
| Toluene | Nonpolar | Low | Used in some specific syntheses, may require higher temperatures. [4] | May result in lower yields compared to polar options. [4] |
| Glycerol | Polar Protic | High | A green solvent alternative, can promote reaction via H-bonding. [5] | High viscosity and boiling point can complicate work-up. |
Advanced Strategies: When Standard Methods Fail
Microwave-Assisted Synthesis:
For reactions that are sluggish under conventional heating, microwave irradiation can be a powerful tool. It can dramatically reduce reaction times and, in many cases, improve yields by minimizing byproduct formation through rapid heating. [8][10][11] Alternative Synthetic Routes:
If the Debus-Radziszewski approach consistently provides low yields, it may be necessary to consider alternative synthetic strategies.
-
Van Leusen Imidazole Synthesis: This method utilizes a tosylmethyl isocyanide (TosMIC) reagent and is highly versatile for creating various substitution patterns. [11][12]* Wallach Synthesis: This route can be used to prepare specific imidazole derivatives, though it may involve harsher conditions. [13] By systematically applying the diagnostic workflows, protocols, and data presented in this guide, you will be well-equipped to overcome the common challenges associated with imidazole ring formation and significantly improve your synthetic outcomes.
References
- Benchchem. (n.d.). troubleshooting low yield in the synthesis of 2-butyl-imidazole.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
- Vertex AI Search. (2024). Optimization of reaction conditions: Significance and symbolism.
- Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a.
- International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
- PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of imidazoles.
- Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis.
- Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- World Journal of Pharmaceutical Sciences. (2015).
- ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis.
- ResearchGate. (2024).
- Organic Syntheses. (n.d.). Imidazole.
- PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- ACS Publications. (n.d.). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Figure 1. Reaction and appearance of imidazole 3 during synthesis and....
- ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Download Table.
- RSC Publishing. (2021).
- Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
- University of Basrah. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- ResearchGate. (2025). (PDF)
Sources
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- 2. ijprajournal.com [ijprajournal.com]
- 3. scribd.com [scribd.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 10. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Imidazole-4-Methanol
Welcome to the technical support center for the N-alkylation of imidazole-4-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic transformation.
Introduction
The N-alkylation of this compound is a crucial reaction in medicinal chemistry and materials science. The resulting N-alkylated products serve as versatile intermediates for synthesizing a wide range of biologically active molecules and functional materials.[1] However, the inherent chemical nature of this compound, possessing multiple nucleophilic sites—the two ring nitrogens (N-1 and N-3) and the hydroxyl oxygen—presents significant challenges in achieving high selectivity and yield. This guide provides a structured approach to understanding and mitigating the common side reactions that can occur.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you might encounter during the N-alkylation of this compound.
Problem 1: Low or No Conversion of Starting Material
Symptoms: Your reaction shows a significant amount of unreacted this compound, even after an extended reaction time.
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotonation: The imidazole ring requires deprotonation to form the highly nucleophilic imidazolate anion, which is the reactive species in the alkylation reaction.[1]
-
Insufficient Base: If using the hydrochloride salt of this compound, at least two equivalents of base are required: one to neutralize the HCl salt and another to deprotonate the imidazole N-H. A slight excess (e.g., 2.5 equivalents) is often recommended to drive the equilibrium.[1]
-
Base Strength: The pKa of the imidazole N-H is approximately 14.5. While weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially with reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation, particularly with less reactive alkylating agents.[2] Cesium carbonate (Cs₂CO₃) is also known to be highly effective.[2][3]
-
-
Low Reactivity of the Alkylating Agent: The rate of the S(_N)2 reaction is highly dependent on the leaving group.
-
Suboptimal Reaction Temperature:
-
Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.[1]
-
Problem 2: Formation of Multiple Products
Symptoms: Your reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating the formation of undesired side products.
This is the most common challenge and can be attributed to three main side reactions: O-alkylation, bis-alkylation (quaternization), and poor regioselectivity.
Side Reaction 2a: O-Alkylation
The hydroxyl group of this compound can compete with the imidazole nitrogen to attack the alkylating agent, resulting in the formation of an ether via a Williamson ether synthesis-type reaction.[4][5]
How to Diagnose:
-
Look for a product with the same mass as the desired N-alkylated product in the mass spectrum.
-
1H NMR will show characteristic shifts for an ether linkage (-CH₂-O-R) instead of the N-CH₂-R group.
Strategies to Minimize O-Alkylation:
-
Leverage Nucleophilicity Differences: Nitrogen is generally more nucleophilic than oxygen.[6][7] This inherent difference can be exploited by carefully selecting reaction conditions.
-
Choice of Base/Solvent: Using a strong base like NaH in an aprotic solvent (e.g., THF, DMF) will preferentially deprotonate the more acidic N-H proton over the O-H proton, favoring N-alkylation.[2]
-
Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, the nitrogen of the imidazolate is a softer nucleophile than the alkoxide oxygen. Alkylating agents with softer leaving groups (like iodide) will preferentially react with the softer nitrogen nucleophile.[6]
-
-
Protect the Hydroxyl Group: The most definitive way to prevent O-alkylation is to temporarily protect the hydroxyl group.
-
Silyl Ethers: A common strategy is to protect the alcohol as a silyl ether (e.g., TBS, TBDMS). This is achieved by reacting this compound with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole in DMF.[8][9] The silyl group is robust enough to withstand the alkylation conditions and can be easily removed later using a fluoride source (e.g., TBAF) or acid.
-
Side Reaction 2b: Bis-Alkylation (Quaternization)
The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[10][11]
How to Diagnose:
-
Look for a product in the mass spectrum with a mass corresponding to the desired product plus the mass of the alkyl group cation.
-
The product will be highly polar and may streak on a normal-phase silica TLC plate.
Strategies to Minimize Quaternization:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent or in a slight excess (e.g., 1.0-1.2 equivalents). Avoid using a large excess of the alkylating agent.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS. Once the starting material is consumed, stop the reaction to prevent the product from reacting further.
-
Lower Reaction Temperature: Higher temperatures can promote the second alkylation. Running the reaction at the lowest effective temperature can improve selectivity.
Side Reaction 2c: Poor Regioselectivity (Mixture of N-1 and N-3 Isomers)
For an unsymmetrically substituted imidazole like this compound, alkylation can occur at either of the two ring nitrogens, leading to a mixture of regioisomers.[12][13] This arises because the imidazolate anion is an ambident nucleophile with charge delocalized over both nitrogens.[13]
How to Diagnose:
-
You will observe two product spots on TLC with very similar R(_f) values and two peaks in the LC-MS with the same mass.
-
1H NMR of the crude product will show two distinct sets of signals for the imidazole ring protons and the newly introduced alkyl group.
Strategies to Improve Regioselectivity:
-
Steric Hindrance: The regiochemical outcome is often influenced by steric effects.[12][14]
-
Bulky Alkylating Agents: Using a sterically demanding alkylating agent will favor attack at the less hindered nitrogen atom.
-
-
Electronic Effects: The substituent at the C4 position influences the electron density at the adjacent nitrogens. An electron-withdrawing group at C4 can deactivate the adjacent N-3, favoring alkylation at N-1.[12][14]
-
Solvent and Base Effects: The choice of solvent and counterion from the base can influence the site of alkylation.[3][15] There is no universal rule, and empirical screening of conditions (e.g., K₂CO₃ in DMF vs. NaH in THF) may be necessary to find the optimal system for a specific substrate.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the N-alkylation of this compound.
Caption: Troubleshooting workflow for N-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: Do I need to use an anhydrous solvent? A: Yes, it is highly recommended. The imidazolate anion and strong bases like NaH are reactive towards water. The presence of water can consume your base and lead to lower yields. Use freshly dried solvents for the best results.
Q2: My starting material is the hydrochloride salt. How does this affect the reaction? A: The hydrochloride salt means the imidazole ring is protonated and non-nucleophilic. You must add at least one equivalent of base to neutralize the salt before you can deprotonate the N-H with a second equivalent of base. Therefore, a minimum of two equivalents of base is necessary.[1]
Q3: Which base is best for this reaction? A: The "best" base depends on your specific alkylating agent and desired outcome.
-
K₂CO₃: A good starting point. It's inexpensive, easy to handle, and often sufficient for reactive alkylating agents (e.g., benzyl bromide, allyl iodide).
-
Cs₂CO₃: Often gives higher yields than K₂CO₃ due to its higher solubility in organic solvents and the nature of the cesium counterion.[3]
-
NaH: A very strong, non-nucleophilic base that ensures complete deprotonation. It is the base of choice for less reactive alkylating agents but requires strict anhydrous conditions.[2]
Q4: How can I separate the N-1 and N-3 regioisomers if they form? A: Separation can be challenging due to their similar polarities. Careful column chromatography on silica gel with a slow gradient of a polar solvent system (e.g., DCM/MeOH or EtOAc/Hexane with an amine additive like triethylamine) is the most common method. Sometimes, derivatization or protection/deprotection strategies are employed to facilitate separation.
Q5: Is it possible to completely avoid O-alkylation without a protecting group? A: While challenging, it is sometimes possible by fine-tuning the reaction conditions. Using a non-polar aprotic solvent and a strong base that selectively deprotonates the nitrogen can significantly favor N-alkylation. However, for a robust and scalable synthesis, protecting the hydroxyl group is the most reliable strategy.[16]
Experimental Protocols
Protocol 1: General N-Alkylation using K₂CO₃
This protocol is a good starting point for reactive alkylating agents.
-
Reaction Setup: To a dry, inert-atmosphere flask, add (1H-imidazol-4-yl)methanol hydrochloride (1.0 eq.) and finely ground anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a suspension with a concentration of 0.1–0.5 M.
-
Reagent Addition: Add the alkylating agent (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 50–80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid salts and wash with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: O-Protection using tert-Butyldimethylsilyl (TBS) Chloride
This protocol prevents the O-alkylation side reaction.
-
Protection: To a solution of (1H-imidazol-4-yl)methanol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (1.2 eq.) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude TBS-protected intermediate by column chromatography.
-
N-Alkylation: Use the purified product in Protocol 1 (note: if starting from the free base, only 1.1-1.5 eq. of base is needed for the subsequent N-alkylation step).
-
Deprotection: After N-alkylation, dissolve the purified, protected product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF). Stir at room temperature until deprotection is complete (monitor by TLC). Work up and purify as necessary.
Reaction Pathways Overview
The following diagram illustrates the desired reaction and major side reactions.
Caption: Desired N-alkylation pathway and competing side reactions.
References
- University of Otago. N-Alkylation of imidazoles.
- Reddit. This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry.
- ResearchGate. Investigation of the regioselectivity and solvent effects in histidine....
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- ResearchGate. Why n-alkylation is more favorable than o-alkyation ?.
- Google Patents. EP0416686A2 - Process for preparing quaternized imidazoline fabric conditioning compounds.
- Google Patents. WO2015184280A1 - Imidazole containing quaternary ammonium salts.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold.
- UT Southwestern, Ready Lab. Protecting Groups in Organix Synthesis.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- Organic Chemistry Portal. Protective Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP0416686A2 - Process for preparing quaternized imidazoline fabric conditioning compounds - Google Patents [patents.google.com]
- 11. WO2015184280A1 - Imidazole containing quaternary ammonium salts - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. ourarchive.otago.ac.nz [ourarchive.otago.ac.nz]
- 15. researchgate.net [researchgate.net]
- 16. Protective Groups [organic-chemistry.org]
Technical Support Center: Purification of Imidazole-4-methanol by Column Chromatography
Welcome to the technical support guide for the purification of Imidazole-4-methanol. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format to streamline your purification workflow.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about setting up the purification of this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is the cornerstone of developing a successful purification strategy.
-
Polarity: The molecule contains both a hydrophilic primary alcohol (-CH2OH) and a polar imidazole ring. Its calculated topological polar surface area is 48.9 Ų, and it is very soluble in water and other polar solvents like methanol.[1][2] This high polarity means it will have strong interactions with polar stationary phases like silica gel.
-
Basicity: The imidazole ring contains a basic nitrogen atom (the pKa of the parent imidazole's conjugate acid is ~7.0)[3]. This is the most critical factor. This basicity causes strong secondary interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is a very common issue with basic nitrogen-containing compounds.[4][5]
-
Physical State: It is a white to off-white crystalline solid at room temperature, with a melting point of 88-92 °C.[6][7]
Q2: What is the recommended stationary phase for purifying this compound?
A2: The choice of stationary phase is critical to avoid common pitfalls like peak tailing and product loss.
-
Standard Silica Gel (with caution): While being the most common stationary phase, its acidic nature is problematic for basic compounds like this compound, often leading to severe peak tailing and irreversible adsorption.[4]
-
Modified/Deactivated Silica Gel (Recommended): This is often the best choice. The silica gel is "deactivated" by preparing the slurry and the mobile phase with a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or ammonia. The modifier neutralizes the acidic silanol sites, leading to symmetrical peaks and better recovery.[8]
-
Alumina (Neutral or Basic): Alumina is a viable alternative, especially if the compound proves to be unstable on silica gel.[4] Basic or neutral alumina can mitigate the strong acidic interactions that cause problems on silica.
-
Reversed-Phase Silica (C18/C8): For high-performance liquid chromatography (HPLC), reversed-phase columns are a good option. The separation occurs in a polar mobile phase, such as a mixture of water and methanol or acetonitrile, often with an acid modifier like formic acid for MS compatibility.[9]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are poorly retained on reversed-phase columns. It uses a polar stationary phase (like silica) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[10]
Q3: How do I select an appropriate mobile phase (eluent) for silica gel chromatography?
A3: The goal is to find a solvent system that moves your target compound to a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.
-
Start with a Binary System: Due to the high polarity of this compound, a polar solvent system is required. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Develop on TLC: Begin with a system like 95:5 DCM:MeOH. Spot your crude mixture on a TLC plate and develop it. If the compound remains at the baseline (Rf = 0), the eluent is not polar enough.
-
Increase Polarity: Gradually increase the percentage of the more polar solvent (Methanol). Try 90:10, 85:15, and 80:20 DCM:MeOH.
-
Add a Basic Modifier: In all your test systems, include 1% triethylamine (TEA) to mirror the conditions of the column. This will significantly improve the spot shape, preventing streaking.
-
Analyze the TLC: The ideal system will give good separation between your product spot and impurities, with the product spot at an Rf of ~0.3.[11]
Q4: How should I load my crude this compound sample onto the column?
A4: Proper sample loading is essential for achieving a high-resolution separation.
-
Wet Loading (Recommended for good solubility): Dissolve the crude product in the minimum possible volume of the initial mobile phase. If it doesn't dissolve well, you can use a slightly stronger solvent (like pure DCM or a small amount of methanol), but keep the volume minimal. Using a pipette, carefully apply the solution to the top of the column bed without disturbing the surface.[12]
-
Dry Loading (Ideal for poor solubility or concentrated samples): Dissolve your crude product in a suitable volatile solvent (e.g., DCM or methanol). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[8][12] This technique often results in sharper bands and better separation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Q1: My compound is showing severe peak tailing or streaking on the column. What is causing this and how can I fix it?
A1:
-
Probable Cause: This is the most common problem when purifying basic compounds like imidazoles on standard silica gel.[4] It occurs due to strong secondary interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to be retained longer than others, resulting in an asymmetric, tailing peak.
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a competitive base like triethylamine (TEA) or ammonia to your mobile phase (typically 0.5-2% v/v). This base will occupy the acidic sites on the silica, preventing your imidazole compound from binding too strongly and allowing it to elute in a sharp, symmetrical band.[8]
-
Use a Deactivated Stationary Phase: Consider using commercially available deactivated silica or switch to a different stationary phase altogether, such as neutral or basic alumina.[4]
-
Q2: I am losing a significant amount of my product during purification. What are the likely causes and solutions?
A2:
-
Probable Causes:
-
Irreversible Adsorption: Your compound may be binding so strongly to the acidic sites on the silica gel that it does not elute under your chosen conditions. This is particularly common with highly basic compounds when no modifier is used.[4]
-
On-Column Decomposition: this compound might be unstable under the acidic conditions of a standard silica gel column, leading to degradation.[13]
-
-
Solutions:
-
Pre-Column Stability Test: Before running a large-scale column, perform a simple stability test. Spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica.[4]
-
Switch to a Neutral Stationary Phase: If instability is confirmed, switch to a neutral stationary phase like neutral alumina to avoid acidic conditions.
-
Elute with a Very Strong Solvent: At the end of your run, flush the column with a highly polar solvent mixture (e.g., 80:20:2 DCM:MeOH:NH4OH) to try and recover any irreversibly bound material.
-
Q3: My compound has very poor solubility in the initial chromatography solvents. How can I effectively load it onto the column?
A3:
-
Probable Cause: The compound is highly polar, and the non-polar component of the initial eluent (like DCM or hexane) is a poor solvent for it.
-
Solution: Use the dry loading method described in FAQ Q4. This is the superior technique for compounds with limited solubility in the mobile phase. By adsorbing the compound onto silica first, it can be introduced to the column in a concentrated band without the use of a large volume of a strong dissolution solvent, which would ruin the separation.[12]
Q4: My compound is eluting too quickly (high Rf), mixed with non-polar impurities. How can I improve the separation?
A4:
-
Probable Cause: The mobile phase is too polar, causing all compounds to move too quickly through the column without sufficient interaction with the stationary phase for separation to occur.
-
Solution: Decrease the polarity of your mobile phase. If you are using a 90:10 DCM:MeOH system, for example, try switching to 95:5 or even 98:2 DCM:MeOH. The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4 on TLC, which generally provides the best separation on a column.[14]
Data Summary Tables
Table 1: Comparison of Stationary Phases
| Stationary Phase | Type | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Silica Gel | Normal Phase (Acidic) | High resolving power, inexpensive. | Causes tailing and loss of basic compounds. Can decompose acid-sensitive molecules.[4] | Neutral and acidic compounds. |
| Silica + Basic Modifier | Normal Phase (Neutralized) | Excellent peak shape for bases, good recovery, uses standard silica.[8] | Requires addition of modifier to all solvents. | Basic compounds like this compound. |
| Alumina (Neutral/Basic) | Normal Phase (Neutral/Basic) | Good for basic and acid-sensitive compounds.[4] | Generally lower resolving power than silica. | Purification of very basic or unstable amines. |
| Reversed-Phase (C18) | Reversed Phase | Excellent for polar compounds, highly reproducible (HPLC). | Requires aqueous mobile phases, higher cost. | Analytical HPLC, preparative HPLC of polar molecules.[9] |
Table 2: Common Mobile Phase Systems for Silica Gel Chromatography
| Solvent System (v/v) | Polarity | Comments |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | Good for less polar compounds. Unlikely to elute this compound alone. |
| Dichloromethane / Methanol | Medium to High | Excellent starting point. A gradient from 2% to 20% MeOH in DCM is a very common strategy.[4] |
| Ethyl Acetate / Methanol | High | Can be used for highly polar compounds. |
| Modifier Addition | N/A | Always add 0.5-2% triethylamine or ammonia to any system used for this compound to prevent peak tailing.[8] |
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step TLC Analysis
-
Prepare Chamber: Add your chosen solvent system (e.g., 90:10 DCM:MeOH + 1% TEA) to a TLC chamber to a depth of ~0.5 cm. Close the chamber and let it saturate for 5-10 minutes.[11]
-
Spot Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop: Place the plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry. Visualize the spots under a UV lamp (254 nm). If needed, use a chemical stain like potassium permanganate.
-
Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front. Rf = (distance of spot) / (distance of solvent front). Adjust your solvent system to achieve an Rf of 0.2-0.4 for this compound.[14]
Diagram 1: Column Chromatography Workflow
Caption: Standard workflow for purifying this compound.
Diagram 2: Mitigating Basic Compound Interactions on Silica Gel
Caption: How a basic modifier prevents peak tailing on silica gel.
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). This compound CAS#: 822-55-9.
- Guidechem. (n.d.). This compound 822-55-9.
- BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
- Sigma-Aldrich. (n.d.). 4-Imidazolemethanol hydrochloride 98%.
- ChemicalBook. (n.d.). 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9.
- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem Compound Database.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography.
- National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies.
- Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
- Walash, M., El-Enany, N., Abdelal, A., & El-Maghrabey, M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
Sources
- 1. 4-羟甲基咪唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
Preventing dimerization of Imidazole-4-methanol
Technical Support Center: Imidazole-4-methanol
Introduction: Navigating the Challenges of this compound
Welcome to the technical support center for this compound. As a bifunctional molecule featuring both a nucleophilic imidazole ring and a reactive hydroxymethyl group, this compound is a valuable building block in pharmaceutical synthesis and materials science. However, these same features make it susceptible to self-condensation, or dimerization, a common side reaction that can lead to reduced yields, complex product mixtures, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles driving dimerization and provides field-proven strategies to mitigate this issue. Here, you will find a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound dimerization and why does it occur?
A1: this compound dimerization is an intermolecular self-condensation reaction. In this process, the nucleophilic nitrogen atom of one imidazole molecule attacks the electrophilic carbon of the hydroxymethyl group on a second molecule. This results in the formation of a di-imidazolylmethane ether and the elimination of a water molecule.
The reaction is often catalyzed by acid or heat. Under acidic conditions, the hydroxyl group is protonated, transforming it into a good leaving group (H₂O). This makes the adjacent carbon highly susceptible to nucleophilic attack. At elevated temperatures, the reaction can proceed even without a strong acid catalyst.
Below is a diagram illustrating the acid-catalyzed dimerization mechanism.
Caption: Proposed acid-catalyzed dimerization of this compound.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: Proper storage is the first line of defense. Since dimerization can be promoted by ambient moisture (which can create localized acidic or basic conditions) and heat, storage conditions are critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[1] | Reduces the kinetic rate of the self-condensation reaction. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO₂. |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can catalyze degradation. |
| Form | As a free base or hydrochloride salt | The hydrochloride salt can be more stable for long-term storage, though pH must be carefully managed upon use. |
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when your planned reaction conditions are harsh enough to induce dimerization. Consider protection if your protocol involves:
-
Strongly acidic conditions (pH < 4).
-
Elevated temperatures (> 60°C) for prolonged periods.
-
The use of reagents that could activate the hydroxyl group (e.g., sulfonyl chlorides) when the imidazole nitrogen is meant to be the sole nucleophile.
Protecting the imidazole nitrogen is the most common strategy. This masks its nucleophilicity, directly preventing it from participating in the dimerization reaction.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental issues that may arise from this compound dimerization.
Issue 1: My reaction yield is low and TLC/LC-MS analysis shows a significant, unidentified byproduct.
-
Possible Cause: Dimerization of this compound. The dimer is less polar than the monomer and will typically have a higher Rf on a normal-phase TLC plate. Its mass will correspond to (2 * M) - 18, where M is the molecular weight of the starting material.
-
Diagnostic Steps:
-
Mass Spectrometry: Analyze the crude reaction mixture by LC-MS or direct infusion MS. Look for a peak with a mass corresponding to the dimer (C₈H₁₀N₄O, MW = 178.19 g/mol ).
-
NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the dimer often presents as a more complex set of signals overlapping with the desired product, complicating analysis. Look for a new singlet in the 5.0-5.5 ppm range, corresponding to the methylene bridge (-N-CH₂-O-).
-
Control Experiment: Stir a small amount of this compound in the reaction solvent under the reaction conditions (temperature, pH) but without other reagents. Monitor for the appearance of the byproduct over time. If the byproduct forms, dimerization is the likely cause.
-
-
Corrective Actions:
-
Reduce Reaction Temperature: If possible, run the reaction at a lower temperature. Even a reduction of 10–20°C can significantly slow the rate of this side reaction.
-
Optimize pH: If the reaction is run under acidic conditions, try increasing the pH to near neutral if the desired transformation permits. Conversely, if using a strong base, buffering the system may help.
-
Implement a Protecting Group: This is the most robust solution for harsh conditions. Protect the imidazole nitrogen before proceeding with your reaction. A common and effective choice is the tert-butoxycarbonyl (Boc) group due to its stability and straightforward removal.[2][3]
-
Protocol 1: N-Boc Protection of this compound
This protocol provides a reliable method for protecting the imidazole nitrogen, effectively preventing its participation in dimerization.
-
Reagents & Equipment:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen balloon).
-
-
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acid byproduct.
-
Boc₂O Addition: Slowly add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM). The product, N-Boc-imidazole-4-methanol, will be less polar (higher Rf) than the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
-
Caption: Workflow for using a protecting group strategy.
Issue 2: My product appears oily and is difficult to crystallize or purify.
-
Possible Cause: The presence of the dimer and potentially higher-order oligomers can act as impurities that inhibit the crystallization of your desired product.
-
Diagnostic Steps:
-
Confirm the presence of the dimer using the methods described in Issue 1.
-
Attempt purification of a small sample via column chromatography to see if a pure fraction of your product can be isolated.
-
-
Corrective Actions:
-
Purification via Acid-Base Extraction: If the desired product is stable to acid, an acid-base extraction can be effective for removing the less basic dimer.[4]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1 M HCl). Your protonated product and starting material should move to the aqueous layer, while the less basic dimer may remain in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract your product into an organic solvent.
-
-
Chromatographic Purification: Careful column chromatography can separate the monomeric product from the dimeric byproduct. Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity.
-
Re-evaluate Reaction Conditions: The best solution is to prevent the dimer from forming in the first place. Revisit the corrective actions in Issue 1 (lower temperature, pH control, protection) for future batches.
-
References
- A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles. Benchchem.
- Protecting Groups in Organic Chemistry. University of California, Irvine.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Preventing isovaleraldehyde self-condensation in reaction mixtures. Benchchem.
- Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
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Technical Support Center: A Guide to Scaling the Synthesis of Imidazole-4-methanol
Introduction: Imidazole-4-methanol is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. As research and development efforts progress towards clinical trials and commercialization, the ability to reliably scale up its synthesis is paramount. This guide provides an in-depth technical resource for researchers, chemists, and process development professionals to navigate the challenges of transitioning the synthesis of this compound from the laboratory bench to larger-scale production. We will delve into the intricacies of a recommended scalable synthesis route, address common troubleshooting scenarios, and provide actionable solutions to ensure a robust and efficient process.
I. Recommended Scalable Synthesis Route: The Condensation of 1,3-Dihydroxyacetone and Formaldehyde
While several synthetic pathways to this compound exist, the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of an oxidizing agent and a base offers a balance of high yield, operational simplicity, and scalability.[1] This method avoids some of the more hazardous reagents and intermediates associated with other routes.
Reaction Scheme:
Caption: Scalable synthesis of (1H-Imidazol-4-yl)methanol hydrochloride.
Detailed Step-by-Step Protocol:
This protocol is adapted from established methodologies and is designed for scalability.[1]
1. Reagent Preparation and Charging:
-
In a suitably sized reactor, charge a 2:1 (v/v) mixture of acetonitrile and ethanol.
-
Sequentially add 1,3-dihydroxyacetone (1.0 eq) and formaldehyde (2.0 eq) to the solvent mixture. Stir until complete dissolution.
-
Add the oxidizing agent, ceric ammonium nitrate (1.0 eq).
2. Reaction Execution:
-
Adjust the pH of the reaction mixture to 10 by the slow, controlled addition of a sodium ethoxide solution. Maintain the temperature at 60°C under atmospheric pressure.
-
Once the pH is stable, add the catalyst (if any, as per optimization studies) and continue stirring at 60°C for approximately 8 hours.
3. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.
4. Product Isolation (as Hydrochloride Salt):
-
Upon reaction completion, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2. This will protonate the imidazole ring and cause the hydrochloride salt to precipitate.
-
Stir the resulting slurry for a period to ensure complete precipitation.
5. Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with a saturated sodium chloride solution to remove inorganic impurities.
-
Recrystallize the crude product from ethanol.
-
Dry the purified (1H-Imidazol-4-yl)methanol hydrochloride under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Yield | 85-90% | [1] |
| Purity (pre-recrystallization) | >95% | [3] |
| Purity (post-recrystallization) | >98% | [3] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | ~8 hours | [1] |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield dropped significantly when I scaled up from 10g to 1kg. What are the likely causes?
A: A drop in yield upon scale-up is a common challenge and can often be attributed to a few key factors:
-
Inefficient Heat and Mass Transfer: In larger reactors, achieving uniform heating and mixing can be difficult. "Hot spots" can lead to thermal degradation of reactants or products, while poor mixing can result in localized areas of low reactant concentration, leading to incomplete conversion.[4]
-
Changes in Surface Area-to-Volume Ratio: The decreased surface area-to-volume ratio in a larger reactor can impact reactions where phase transfer or the removal of a byproduct (like water) is critical.[4]
-
Addition Rates: The rate of addition of reagents, particularly the base for pH adjustment, becomes more critical at scale. A rate that is too fast can lead to localized high concentrations, promoting side reactions.
Q2: The reaction mixture has turned a dark brown/black color. Is this normal, and will it affect my product?
A: Significant darkening of the reaction mixture is generally an indication of side reactions or decomposition and should be investigated.[2]
-
Cause: Prolonged exposure to high temperatures can cause charring or the formation of colored impurities.[4] The presence of oxygen can also contribute to the degradation of starting materials or the product.[2]
-
Solution: Ensure the reaction temperature is accurately controlled and not exceeding the set point. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition.[2] If the final product is discolored, additional purification steps such as treatment with activated carbon may be necessary.
Q3: I am having trouble purifying the final product. Recrystallization is giving me a low recovery or an oily product.
A: this compound is a polar molecule, which can present purification challenges.
-
Recrystallization Issues: If you are experiencing low recovery, you may be using a solvent in which your product is too soluble. Conversely, if the product is "oiling out," the solvent may be too non-polar, or the product may contain impurities that are depressing its melting point. Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find the optimal conditions.
-
Alternative Purification Strategies: For persistent impurities, consider an acid-base extraction. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The protonated imidazole will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified and the product re-extracted.
Q4: What are the key safety considerations when scaling up this synthesis?
A: Scaling up any chemical process introduces new safety considerations.
-
Thermal Runaway Potential: While this specific reaction is not reported to have a high thermal runaway risk, it is an exothermic process. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the addition of reagents. A thorough thermal hazard assessment is recommended before proceeding to a large scale.
-
Reagent Handling: Formaldehyde and strong bases require careful handling in a well-ventilated area with appropriate personal protective equipment.
-
Pressure Build-up: If the reaction is run in a closed system, there is a potential for pressure build-up due to the formation of gaseous byproducts or an increase in vapor pressure with temperature. Ensure the reactor is equipped with appropriate pressure relief systems.
Q5: How critical is the quality of the starting materials?
A: The purity of your raw materials is crucial for a successful and reproducible synthesis, especially at scale.[5]
-
1,3-Dihydroxyacetone: This starting material can be prone to dimerization and isomerization.[6] Using a high-purity, stable form is essential. Impurities can lead to the formation of unwanted side products that can be difficult to remove.
-
Formaldehyde: The concentration and purity of the formaldehyde solution should be verified. The presence of impurities like formic acid can affect the pH of the reaction and lead to inconsistent results.
Q6: What analytical techniques are best for monitoring the reaction and ensuring final product quality?
A: A combination of techniques is recommended for comprehensive process monitoring.
-
In-Process Controls (IPCs): HPLC is the preferred method for quantitatively tracking the consumption of starting materials and the formation of the product.[7][8] This allows for a clear determination of the reaction endpoint.
-
Final Product Quality Control: For the final product, HPLC is used to determine purity. 1H NMR and 13C NMR spectroscopy are essential for confirming the structure and identifying any impurities. Mass spectrometry can confirm the molecular weight.[9]
III. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. [Link]
-
MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2016). Can anyone explain the colour change of 2-mercaptobenimidazole on heating?. [Link]
-
PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 4-Imidazolemethanol. [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
ResearchGate. (n.d.). Structural changes and optical response of imidazole derivatives 3a,b.... [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-dihydroxyacetone via Heterogeneous Base-free Formaldehyde Condensation. [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. [Link]
-
MDPI. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
-
R Discovery. (2025). Rapid determination of 4-methylimidazole in caramel colours using 1H NMR Spectroscopy. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
RSC Publishing. (n.d.). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. [Link]
-
ResearchGate. (2025). Influence of Feedstock Purity on Methanol Production Efficiency. [Link]
-
PubMed Central (PMC). (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. [Link]
-
UPB. (2015). OPTIMIZATION OF A METHANOL SYNTHESIS REACTOR. [Link]
-
NCBI. (n.d.). 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
PubMed Central (PMC). (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). E-Journal of Chemistry, 5(2), 389-394. [Link]
-
MDPI. (n.d.). Optimization through Response Surface Methodology of a Reactor Producing Methanol by the Hydrogenation of Carbon Dioxide. [Link]
-
SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]
-
MDPI. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. [Link]
-
PubMed Central (PMC). (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. [Link]
-
ResearchGate. (n.d.). Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. [Link]
-
MDPI. (n.d.). Research Progress on Thermal Runaway Warning Methods and Fire Extinguishing Technologies for Lithium-Ion Batteries. [Link]
-
ResearchGate. (2025). Selecting different raw materials for methanol production using an MINLP model. [Link]
-
MDPI. (n.d.). One-Step Encapsulation of Sulfonated Palladium Phthalocyanine in ZIF-8 for Photocatalytic Degradation of Organic Pollutants. [Link]
-
ACS Publications. (2020). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. [Link]
-
ResearchGate. (2025). Effects of Properties of Raw Materials on Biodiesel Production. [Link]
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- 3. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Imidazole-4-methanol Reactions by TLC
Welcome to the technical support center for monitoring imidazole-4-methanol reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful monitoring of your chemical transformations.
Introduction
Thin-Layer Chromatography (TLC) is a rapid, versatile, and inexpensive analytical technique indispensable for monitoring the progress of organic reactions.[1][2][3][4] For reactions involving this compound and its derivatives, TLC allows for the qualitative assessment of reactant consumption, product formation, and the emergence of any byproducts. The imidazole moiety, being a basic heterocycle, can sometimes present unique challenges on standard silica gel plates, such as streaking or strong retention. This guide will address these specific issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on the TLC plate?
A1: Streaking is a common issue when analyzing basic compounds like imidazoles on acidic silica gel.[5][6] The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor spot shape and tailing.[6][7] Overloading the sample on the TLC plate can also cause streaking.[5][8][9]
Q2: What is a good starting solvent system for TLC of this compound?
A2: A mixture of a relatively polar and a less polar solvent is a good starting point. Common systems for imidazole derivatives include dichloromethane/methanol and ethyl acetate/hexane.[10] For this compound, which is quite polar, a higher proportion of methanol will likely be necessary. A common starting point could be a 9:1 or 8:2 mixture of dichloromethane:methanol.
Q3: My spots are not moving from the baseline. What should I do?
A3: If your spots remain on the baseline, your solvent system is not polar enough to move the analyte up the plate. You need to increase the polarity of the mobile phase.[3] This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of methanol in a dichloromethane/methanol system).
Q4: I don't see any spots on my TLC plate after development. What could be the problem?
A4: There are several potential reasons for not seeing spots. The concentration of your sample may be too low.[9] Another possibility is that your compound is not UV-active, and you are only visualizing with a UV lamp.[11] this compound should be UV-active due to the aromatic ring, but visualization can be enhanced with chemical stains. It's also possible the compound has evaporated if the plate was heated too aggressively after spotting.
In-Depth Troubleshooting Guide
| Problem | Possible Cause(s) | Solutions & Explanations |
| Streaking or Tailing of Spots | 1. Acid-Base Interaction: The basic imidazole nitrogen interacts with acidic silica gel.[6][7] 2. Sample Overloading: Too much sample applied to the plate.[5][8][9] 3. Polar Compound in a Less Polar Solvent: The compound has limited solubility in the mobile phase. | 1. Add a Basic Modifier: Incorporate a small amount (0.1-2.0%) of a base like triethylamine or ammonia into your mobile phase.[6][10][11] This neutralizes the acidic sites on the silica gel, minimizing the strong interaction and improving spot shape. 2. Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.[11] 3. Increase Solvent Polarity: Increase the proportion of the polar solvent in your mobile phase. |
| Spots Remain at the Baseline (Low Rf) | 1. Insufficient Solvent Polarity: The mobile phase is not polar enough to elute the compound.[3] 2. Strong Adsorption: The compound is very polar and binds strongly to the silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH mixture).[3] 2. Consider a Different Stationary Phase: For very polar compounds, reversed-phase TLC (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) could be an option.[11] |
| Spots Run with the Solvent Front (High Rf) | 1. Excessive Solvent Polarity: The mobile phase is too polar, causing the compound to have a high affinity for the solvent and move too quickly. | 1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase.[3] |
| No Spots Visible | 1. Low Sample Concentration: The amount of compound spotted is below the detection limit.[9] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.[12] 3. Improper Staining Technique: The chosen stain is not suitable for the compound, or the staining was not performed correctly. | 1. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9] 2. Use a Chemical Stain: Employ a general-purpose stain like potassium permanganate or a more specific stain.[12][13] 3. Try Different Stains: See the "Visualization Techniques" protocol below for suitable stains for imidazoles. |
| Reactant and Product Spots are Too Close (Poor Resolution) | 1. Inappropriate Solvent System: The chosen mobile phase does not provide sufficient selectivity for the compounds. | 1. Systematically Vary Solvent Composition: Try different ratios of your current solvent system. 2. Introduce a Third Solvent: Adding a small amount of another solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can alter selectivity.[10] 3. Try a Different Solvent System: Experiment with different solvent combinations, such as ethyl acetate/hexane or chloroform/methanol.[10] |
Visualizing the Troubleshooting Process
Caption: A standard workflow for monitoring a reaction using TLC.
References
- ResearchGate. (n.d.). High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel.
- National Institutes of Health. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
- ChemBAM. (n.d.). TLC troubleshooting.
- ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography.
- (n.d.). TLC Visualization Methods.
- (n.d.). TLC Stains.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- (n.d.). TLC stains.
- University of York. (n.d.). Issues - Chemistry Teaching Labs.
- Chemistry LibreTexts. (n.d.). 5.7: Visualizing TLC Plates.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains.
- RSC Publishing. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Reddit. (2016). TLC Visualization/Stain Question.
- Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- YouTube. (2021). Visualizing a TLC plate.
- University of Rochester. (n.d.). How To: Monitor by TLC.
- ResearchGate. (2013). Tailing in TLC - can anyone help?.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DetectTLC: Automated Reaction Mixture Screening Utilizing Quantitative Mass Spectrometry Image Feature - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: A Guide to Handling and Storage of Hygroscopic Imidazole-4-methanol Hydrochloride
Welcome to the technical support center for Imidazole-4-methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and storage of this hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.
Understanding the Challenge: The Hygroscopic Nature of this compound Hydrochloride
This compound hydrochloride possesses a significant affinity for atmospheric moisture.[1][2] This hygroscopicity can lead to a cascade of experimental challenges, including inaccurate weighing, altered solubility, and potential degradation of the compound.[3][4] This guide provides a systematic approach to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride has turned into a sticky or clumpy solid. What should I do?
This is a clear indication of moisture absorption.[3] The compound should ideally be a crystalline powder, ranging in color from off-white to yellow or light brown.[1][5] If clumping is observed, it is crucial to dry the material before use to ensure accurate weighing and prevent potential side reactions.
Q2: Can I still use the compound if it has absorbed moisture?
While it may be possible to dry the compound, be aware that its original properties may not be fully restored.[3] For highly sensitive applications, it is recommended to use a fresh, unopened container of the compound. If you must use the material, a drying protocol is provided in the troubleshooting section.
Q3: What are the immediate safety precautions I should take when handling this compound?
This compound hydrochloride is classified as a skin, eye, and respiratory irritant.[6][7] Always handle this compound in a well-ventilated area or a chemical fume hood.[8][9] Personal Protective Equipment (PPE) is mandatory, including safety goggles, nitrile gloves, and a lab coat.[6][9]
Q4: How does moisture absorption affect my experimental results?
Moisture absorption can significantly impact your experiments in several ways:
-
Inaccurate Concentration: The absorbed water adds to the weight of the compound, leading to the preparation of solutions with a lower-than-intended concentration.
-
Altered Solubility: The presence of excess water can affect the dissolution kinetics and final solubility of the compound in various solvents.
-
Potential Degradation: Prolonged exposure to moisture can lead to chemical degradation, resulting in impurities that may interfere with your experimental outcomes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC, NMR) | Compound degradation due to moisture absorption. | - Use a fresh, unopened container of this compound hydrochloride. - If a fresh container is unavailable, dry the existing material under vacuum. - Confirm the purity of the compound using appropriate analytical techniques before use.[10][11][12] |
| Difficulty in achieving complete dissolution | The compound has absorbed moisture, affecting its solubility profile. | - Ensure the compound is properly dried before preparing solutions. - Use a high-purity solvent and consider gentle heating or sonication to aid dissolution, if the compound's stability permits. |
| Visible changes in the physical appearance of the solid (e.g., clumping, discoloration) | Improper storage leading to moisture absorption and potential degradation. | - Discard the material if significant discoloration or degradation is suspected. - For minor clumping, dry the material as per the protocol below and store it correctly in a desiccator.[13] |
Experimental Protocols
Protocol 1: Proper Storage of this compound Hydrochloride
Correct storage is the first line of defense against moisture-related issues.
Materials:
-
Original manufacturer's container of this compound hydrochloride
-
Laboratory desiccator with an active desiccant (e.g., silica gel, calcium chloride)[14]
-
Parafilm or airtight container seals
-
Refrigerator (2-8°C)[5]
Procedure:
-
Upon receipt, inspect the manufacturer's seal for integrity.
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation on the cold powder.
-
After dispensing the required amount, tightly reseal the container immediately.[3]
-
For added protection, wrap the container lid with Parafilm.
-
Place the sealed container inside a desiccator.[13]
-
Store the desiccator in a refrigerator at the recommended temperature of 2-8°C.[5]
Protocol 2: Weighing and Handling of this compound Hydrochloride
To minimize exposure to atmospheric moisture, weighing should be performed efficiently.
Materials:
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Glove box or a low-humidity environment (if available)
Procedure:
-
Equilibrate the sealed container of this compound hydrochloride to room temperature before opening.
-
Perform the weighing process as quickly as possible to minimize air exposure.[3]
-
If a glove box with an inert atmosphere is available, perform all handling and weighing steps within this controlled environment.[15]
-
Immediately transfer the weighed compound to your reaction vessel or for solution preparation.
-
Promptly and securely reseal the main container and return it to the desiccator in the refrigerator.
Protocol 3: Drying this compound Hydrochloride That Has Absorbed Moisture
This protocol should be used as a recovery method for compounds that have been inadvertently exposed to moisture.
Materials:
-
Vacuum oven or Schlenk line
-
Shallow, wide-bottomed glass container (e.g., a watch glass or petri dish)
Procedure:
-
Spread the clumped this compound hydrochloride in a thin layer in a shallow glass container to maximize the surface area.
-
Place the container in a vacuum oven.
-
Gently heat the sample at a low temperature (e.g., 30-40°C) under vacuum. Caution: Do not overheat, as this may cause decomposition.[3]
-
Dry the material for several hours or until a consistent weight is achieved, indicating that all absorbed water has been removed.
-
Once dry, immediately transfer the compound to a tightly sealed container and store it in a desiccator.
Visualizing Key Concepts
Diagram 1: The Hygroscopic Nature of this compound Hydrochloride
Caption: A workflow for the proper handling and storage of this compound hydrochloride.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | [5] |
| Water Solubility | 50 mg/mL | [5] |
| Appearance | Off-white to yellow to light brown crystalline solid | [1][5] |
| Melting Point | 108-111 °C | |
| Molecular Weight | 134.56 g/mol | [1][7] |
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- PubChem. (n.d.). Imidazol-4-ylmethanol hydrochloride.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Local Pharma Guide. (n.d.). CAS NO. 32673-41-9 | 4-Imidazolemethanol hydrochloride | C4H7ClN2O.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- Thermo Fisher Scientific. (2026). 4(5)-Imidazolemethanol hydrochloride, 98+%.
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
Sources
- 1. 4-Imidazolemethanol hydrochloride | 32673-41-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tutorchase.com [tutorchase.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis and Work-up of Imidazole-4-methanol
Welcome to the dedicated technical support guide for the synthesis and work-up of imidazole-4-methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry, prized for its role in the synthesis of various therapeutic agents.[1][2] However, its purification can be a significant bottleneck in the synthetic workflow. The presence of two nitrogen atoms in the imidazole ring imparts a polar and basic character, leading to high water solubility and potential complications during extraction and isolation.[3][4][5] Furthermore, the synthesis of imidazole derivatives can often result in complex reaction mixtures containing regioisomers, unreacted starting materials, and byproducts that are challenging to separate.[6][7]
This guide provides a structured approach to understanding and overcoming these work-up challenges, presented in a troubleshooting-focused Q&A format.
Core Work-up & Purification Workflow
A typical work-up and purification strategy for this compound involves a series of sequential steps designed to isolate the target compound from the crude reaction mixture. The specific choices made at each stage are critical for achieving high purity and yield.
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that researchers frequently encounter during the work-up of this compound syntheses.
Section 1: Extraction & Phase Separation Issues
Q1: My this compound product is not extracting into the organic layer. What's going wrong?
A1: This is a classic issue stemming from the high polarity and water solubility of this compound.[1][3] Here’s a breakdown of the likely causes and how to address them:
-
Incorrect pH: The imidazole ring is basic. If the aqueous layer is acidic, your product will be protonated, forming a salt that is highly soluble in water and insoluble in most organic solvents.
-
Solution: Before extraction, carefully adjust the pH of the aqueous solution. For this compound, which is a free base, you should aim for a pH above its pKa to ensure it is in its neutral, more organic-soluble form. A pH of 8.5-8.9 is often effective for precipitating the free base.[8] Use a pH meter for accurate measurement.
-
-
Inappropriate Organic Solvent: Not all organic solvents are created equal for extracting polar compounds.
-
Solution: While common solvents like ethyl acetate are a good starting point, you may need a more polar solvent to effectively partition your product. Consider using a mixture of dichloromethane (DCM) and methanol or a higher alcohol like butanol.[9] However, be aware that highly polar solvents will also extract more water and polar impurities.
-
-
Salting Out Effect: The presence of salts in the aqueous layer can influence the partitioning of your compound.
-
Solution: Saturating the aqueous layer with sodium chloride (NaCl) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer. This is a common and effective technique.[1]
-
Q2: I'm observing a persistent emulsion during liquid-liquid extraction. How can I break it?
A2: Emulsions are common when dealing with basic compounds and can be frustrating. They are often caused by the presence of fine particulate matter or amphiphilic byproducts.
-
Solution Strategies:
-
Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the phases will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Section 2: Isolation & Purification Challenges
Q3: I've successfully extracted my product, but after removing the solvent, I'm left with an oil instead of a solid. How can I induce crystallization?
A3: Obtaining an oil is a common outcome, especially if minor impurities are present that inhibit crystallization.
-
Troubleshooting Crystallization:
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol or isopropanol).[10] Then, slowly add a poor solvent (e.g., hexane, diethyl ether, or water) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to act as a seed for crystallization.
-
High Vacuum: Place the oil under high vacuum for an extended period to remove any residual solvent that might be inhibiting crystallization.
-
Q4: My crude product is a solid, but recrystallization is not improving its purity significantly. What are my options?
A4: If recrystallization is ineffective, it's likely that the impurities have very similar solubility properties to your product.
-
Alternative Purification Methods:
-
Column Chromatography: This is the most powerful technique for purifying imidazole derivatives when recrystallization fails.[8]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol.[11] For basic compounds like imidazoles, adding a small amount of a base like triethylamine or ammonia to the mobile phase can prevent peak tailing and improve separation.
-
-
Acid-Base Extraction: This can be a very effective purification technique if your impurities are neutral or acidic.
-
Dissolve the crude product in an organic solvent (e.g., DCM).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your pure product.[11]
-
Extract the purified product back into an organic solvent.
-
-
Caption: Decision tree for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q: How do I handle the work-up if I've synthesized the hydrochloride salt of this compound?
A: The work-up for the hydrochloride salt is often more straightforward as it tends to be a crystalline solid that is highly soluble in water.[1][3] Typically, after the reaction is complete, the product can be precipitated by adjusting the pH to acidic conditions (e.g., pH 2 with concentrated HCl).[1] The resulting solid can then be collected by filtration and recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[1][8]
Q: What is the best way to monitor the progress of my column chromatography?
A: Thin-Layer Chromatography (TLC) is indispensable for monitoring your column.[12] Before running the column, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. Use a UV lamp (254 nm) to visualize the spots. Staining with iodine or permanganate can also be effective.
Q: My final product is colored, but I expect a white solid. What could be the cause?
A: Color in your final product often indicates the presence of persistent, highly conjugated impurities.
-
Decolorizing Carbon: During recrystallization, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution through Celite® to remove the charcoal before allowing it to cool.
-
Re-purification: If decolorizing carbon is ineffective, a second round of purification, perhaps using a different technique (e.g., column chromatography if you initially recrystallized), may be necessary.
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry place. For the hydrochloride salt, storage at 2-8°C is recommended.[1][3] Both are stable under these conditions.
Quantitative Data Summary
| Property | This compound | This compound HCl | Reference |
| Molecular Weight | 98.10 g/mol | 134.56 g/mol | [2][3] |
| Melting Point | 88-92 °C | 108-111 °C | [3][13] |
| Appearance | White to off-white solid | Off-white to yellow crystalline solid | [1][14] |
| Solubility | Soluble in water and alcohols | Soluble in water (50 mg/mL) | [1][3][5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 30 mL). Combine the acidic aqueous layers. The target compound is now in the aqueous phase.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8), confirmed with pH paper.[11]
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[11]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.
-
Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to just redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
References
- Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- 4-Imidazolemethanol hydrochloride 98%. Sigma-Aldrich.
- An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. Benchchem.
- 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9. ChemicalBook.
- This compound synthesis. ChemicalBook.
- Imidazole. Organic Syntheses Procedure.
- This compound | 822-55-9. ChemicalBook.
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- This compound | C4H6N2O | CID 1745. PubChem - NIH.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper c
- Technical Support Center: Purification of Imidazole Deriv
- This compound - Safety D
- Imidazole quantification by LC determin
- Imidazole synthesis. Organic Chemistry Portal.
- A Review of the Analytical Methods for the Determination of 4(5)
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
- Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
- Technical Support Center: Separation of Imidazole Regioisomers. Benchchem.
- CAS 288-32-4 Imidazole. Alfa Chemistry.
- Solubility of Imidazoles in Alcohols.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. 4-Imidazolemethanol hydrochloride CAS#: 32673-41-9 [m.chemicalbook.com]
- 2. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. This compound | 822-55-9 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in imidazole synthesis. The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor.[1][2][3][4][5] This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for efficient imidazole synthesis.
Our approach is rooted in practical, field-proven insights to ensure that the guidance provided is not only scientifically sound but also readily applicable to your laboratory work. We will delve into the causality behind experimental choices, empowering you to make informed decisions for successful and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Core Concepts
This section addresses fundamental questions regarding catalyst selection for various imidazole synthesis methodologies.
Q1: What are the primary classes of catalysts used for imidazole synthesis, and how do I choose the right one?
The choice of catalyst is paramount and depends heavily on the specific imidazole synthesis route you are employing (e.g., Debus-Radziszewski, van Leusen, etc.), the substitution pattern desired, and considerations for green chemistry. The main classes of catalysts include:
-
Metal-Based Catalysts: Transition metals like copper (Cu), iron (Fe), palladium (Pd), and zinc (Zn) are widely used.[1][6]
-
Copper catalysts are particularly versatile, cost-effective, and environmentally benign compared to other transition metals.[6][7] They are effective in various reactions, including multicomponent syntheses and cross-coupling reactions.[2][6][8][9] For instance, CuI has shown excellent catalytic activity in the synthesis of trisubstituted imidazoles.[9]
-
Iron catalysts , often in the form of nanoparticles (e.g., Fe3O4), act as Lewis acids and are magnetically recoverable, aligning with green chemistry principles.[1][10][11]
-
Palladium catalysts are instrumental in cross-coupling reactions for C-C bond formation in imidazole synthesis.[6]
-
-
Organocatalysts: These are metal-free organic molecules that can catalyze reactions.[12] Proline, amino acids, and N-heterocyclic carbenes (NHCs) are examples of organocatalysts used for imidazole synthesis.[13] They offer the advantage of avoiding metal contamination in the final product.
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture and enabling easy recycling.[14] Examples include silica-supported sulfonic acid (SBA-Pr-SO3H) and zeolites.[10] Their reusability makes them cost-effective and environmentally friendly.[11][14]
-
Biocatalysts: Enzymes like laccase can be employed for the synthesis of imidazole derivatives under mild and environmentally friendly conditions.[1]
Q2: I am working on a Debus-Radziszewski synthesis. What are the recommended catalysts to improve yield?
The traditional Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, often suffers from low yields.[15][16][17][18] The use of a catalyst is highly recommended to improve efficiency.[10]
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid can lead to excellent yields.[10][16] Lactic acid has also been demonstrated as an effective and biodegradable catalyst.[10]
-
Lewis Acids: A low-melting mixture of urea and ZnCl2 has proven to be an effective catalytic medium, significantly boosting yields.[8][10][16]
-
Heterogeneous Catalysts: Magnetically recoverable nanoparticles, such as Fe3O4, can act as a Lewis acid to activate the aldehyde and enhance the reaction rate.[10]
Q3: Are there catalyst-free methods for imidazole synthesis?
Yes, catalyst-free methods exist, often relying on elevated temperatures, microwave irradiation, or the use of specific solvent systems to drive the reaction.[19] For instance, one-pot three-component condensation of benzil, an aldehyde, and ammonium acetate can proceed without a catalyst, offering a simple and cost-effective procedure.[19] However, these methods may not be as efficient or broadly applicable as catalyzed reactions.
Part 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during imidazole synthesis.
Q4: My imidazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
Low yields are a frequent challenge in imidazole synthesis.[15][20] A systematic investigation of the following factors is crucial:
-
Suboptimal Catalyst Performance:
-
Cause: The chosen catalyst may not be optimal for the specific substrates or reaction conditions. Catalyst deactivation can also occur.
-
Solution: Screen a panel of catalysts from different classes (metal-based, organocatalysts, heterogeneous). Refer to the catalyst comparison table below for guidance. For heterogeneous catalysts, ensure proper activation and handling to prevent deactivation.
-
-
Side Reactions:
-
Cause: Competing reaction pathways can lead to the formation of byproducts, such as oxazoles in the Debus-Radziszewski synthesis.[15][20]
-
Solution: Adjusting the stoichiometry, particularly using an excess of the ammonia source (e.g., ammonium acetate), can favor the desired imidazole formation.[15][20] Optimizing the reaction temperature can also enhance selectivity.[15]
-
-
Poor Solubility of Starting Materials:
-
Cause: If reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hampered.[15]
-
Solution: Select a solvent that effectively dissolves all starting materials. For instance, while polar protic solvents like ethanol are common, polar aprotic solvents like DMF or DMSO might be better for certain reactions.[21][22]
-
-
Inappropriate Reaction Temperature:
-
Cause: The reaction may require a specific temperature range for optimal performance. Excessively high temperatures can lead to degradation of reactants or products.[15][23]
-
Solution: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.[15]
-
Q5: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Improving selectivity often involves fine-tuning the reaction conditions:
-
Optimize Catalyst Loading: The amount of catalyst can be critical. A catalyst loading study should be performed to determine the optimal concentration for your specific system.[10]
-
Control Reaction Temperature: Temperature plays a vital role in selectivity. Lowering the temperature may favor the kinetic product, while a higher temperature might be necessary for the thermodynamic product.
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Experiment with a range of solvents to identify the one that maximizes the yield of the desired product.[21]
Q6: My heterogeneous catalyst seems to have lost its activity after a few cycles. What could be the reason, and how can I regenerate it?
Catalyst deactivation is a common issue with reusable catalysts.
-
Cause: Deactivation can be caused by poisoning from impurities in the reactants or solvent, physical blocking of active sites, or structural changes in the catalyst.
-
Solution: Regeneration protocols depend on the nature of the catalyst and the cause of deactivation. Common methods include:
-
Washing: Washing the catalyst with an appropriate solvent to remove adsorbed impurities.
-
Calcination: For some solid catalysts, heating at high temperatures in the presence of air or an inert gas can burn off organic residues and restore activity.
-
Acid/Base Treatment: Treating the catalyst with a dilute acid or base solution can remove certain poisons.
-
It is crucial to consult the literature or the manufacturer's guidelines for the specific regeneration procedure for your catalyst.
Part 3: Data-Driven Catalyst Selection
To facilitate your decision-making process, the following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Copper (I) Iodide (CuI) | Butanol, reflux, 20 min | 85 | [9] |
| Silicotungstic Acid | Ethanol, reflux | 94 | [16] |
| Urea-ZnCl2 | 110°C, 30 min | 99 | [16] |
| Sulfanilic Acid | Ethanol-water | Moderate to excellent | [16] |
| Zirconium (IV) acetylacetonate | Ultrasonic irradiation, 20-50 min | up to 97 | [24] |
| Fe-Cu/ZSM-5 | Ultrasonic irradiation, 2-8 min | 88-99 | [24] |
| Cr2O3 Nanoparticles | Microwave irradiation, water | Good | [25] |
Part 4: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a commonly used imidazole synthesis.
Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a reported efficient copper-catalyzed multicomponent reaction.[9]
Materials:
-
Benzoin (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper (I) Iodide (CuI) (15-20 mol%)
-
Butanol (7 mL)
Procedure:
-
To a round-bottom flask, add benzoin (1.0 mmol), the aromatic aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15-20 mol%).
-
Add butanol (7 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir for 15 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2,4,5-trisubstituted imidazole.
Part 5: Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting and optimization.
Debus-Radziszewski Imidazole Synthesis Pathway
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 19. jocpr.com [jocpr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. nano-ntp.com [nano-ntp.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Imidazole-4-methanol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Imidazole-4-methanol, a primary alcohol and a member of the imidazole class of heterocyclic compounds, serves as a vital structural motif and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its presence in the synthetic pathway of drugs necessitates a rigorous assessment of its purity. The presence of impurities, even in trace amounts, can influence the stability, efficacy, and safety of the final drug product. Therefore, robust, accurate, and reliable analytical methods for purity determination are not merely a quality control metric but a cornerstone of regulatory compliance and patient safety.[2][3]
This guide provides an in-depth comparison of the principal analytical techniques used to determine the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, provide validated experimental protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific objectives.
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Routine Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is arguably the most prevalent technique for purity assessment in the pharmaceutical industry. Its versatility, high resolving power, and suitability for non-volatile and thermally labile compounds make it an ideal first-line method for analyzing molecules like this compound.[4][5][6]
The Rationale Behind the Method: Why Reversed-Phase HPLC?
The choice of analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, non-volatile solid.[1][7] This profile makes it perfectly suited for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase.[8]
The causality for this choice is rooted in achieving optimal separation:
-
Analyte Retention: The C18 stationary phase provides sufficient hydrophobic interaction with the imidazole ring and its carbon backbone to retain the molecule, while the polar hydroxymethyl group ensures it does not retain too strongly, allowing for elution with a moderately polar mobile phase.
-
Peak Shape and Ionization Control: The imidazole moiety contains basic nitrogen atoms. To ensure a consistent charge state and prevent poor peak shapes (tailing), the mobile phase is buffered to an acidic pH. This protonates the imidazole ring, leading to sharp, symmetrical peaks.
-
Specificity: HPLC excels at separating the main compound from structurally similar impurities, such as starting materials, regioisomers, or by-products that may have slightly different polarities.[9]
Experimental Protocol: HPLC-UV Purity Assay
This protocol describes a self-validating system for the determination of this compound purity and its related substances.
-
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or Formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of this compound (purity >99%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample at the same concentration as the standard solution using the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
-
Quantification:
-
The purity is calculated using the area percent method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Performance and Validation Data
A properly validated HPLC method ensures that the data generated is reliable and accurate.[2][9][10] The following table summarizes typical performance characteristics for this assay.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Peak is pure and resolved from impurities | Peak Purity > 0.999 |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 µg/mL to 200 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1 µg/mL |
Chapter 2: Gas Chromatography (GC) – A Targeted Approach for Volatile Components
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] For a polar solid like this compound, direct GC analysis is challenging due to its low volatility and the presence of active -OH and -NH groups, which can lead to poor peak shape and adsorption on the column.[4]
The Rationale Behind the Method: Overcoming Volatility Hurdles
To make this compound amenable to GC analysis, a crucial step of derivatization is required. This involves chemically modifying the analyte to increase its volatility and thermal stability.[11][12]
-
Causality of Derivatization: Silylating agents (e.g., BSTFA) or acylating agents are used to replace the active hydrogens on the hydroxyl and imidazole amine groups. This blocks the polar sites, reduces intermolecular hydrogen bonding, and significantly lowers the boiling point, allowing the compound to be readily vaporized in the GC inlet.
-
Detector Choice: While a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, coupling GC with a Mass Spectrometer (MS) is highly advantageous. GC-MS provides not only quantification but also structural information, making it the gold standard for identifying unknown volatile or semi-volatile impurities.[4][6]
Experimental Protocol: GC-MS Purity Assay with Derivatization
-
Instrumentation and Materials:
-
GC system with a Mass Spectrometry (MS) detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine (anhydrous).
-
GC vials with inserts.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh about 1 mg of the this compound sample into a GC vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Quantification:
-
Purity is determined by area percent, similar to HPLC. The mass spectrum of the main peak should be confirmed to match the derivatized this compound.
-
Performance and Application Data
GC is less commonly used for the primary purity assay of this compound but is invaluable for specific applications.
| Parameter | HPLC | GC (with Derivatization) |
| Primary Use | Routine purity assay, non-volatile impurities | Volatile impurities, residual solvents, identification |
| Sample Prep | Simple dissolution | Complex (derivatization required) |
| Throughput | Moderate | Lower (due to sample prep) |
| Robustness | High | Moderate (derivatization can be variable) |
| Specificity | Excellent for isomers and related compounds | Excellent for volatile impurity identification (MS) |
Chapter 3: Quantitative NMR (qNMR) – The Definitive Method for Absolute Purity
Quantitative ¹H NMR (qNMR) stands apart from chromatographic techniques as it is a primary analytical method.[13] It allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself. Instead, it relies on a certified internal standard of a different, stable compound.
The Rationale Behind the Method: A Stoichiometric Measurement
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.
-
Causality of Absolute Quantification: By accurately weighing both the this compound sample and a high-purity internal standard (e.g., maleic acid) into the same NMR tube, we create a system where the molar ratio of the two compounds can be determined with high precision. Since the mass and purity of the internal standard are known, the absolute mass and thus the purity of the analyte can be calculated.[13] This method is "orthogonal" to chromatography, meaning it relies on a completely different physical principle, providing a powerful cross-validation of purity results.[13]
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
Certified internal standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated solvent (e.g., DMSO-d₆).
-
NMR tubes.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a vial. Record the weight precisely.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically ≥ 30 seconds) to ensure full relaxation.
-
Pulse Angle: 90°.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the singlet for the proton at C2 of the imidazole ring) and a signal for the internal standard (the singlet for the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Performance and Application Data
qNMR is the gold standard for certifying reference materials and for obtaining an unambiguous purity value.
| Validation Parameter | Typical Result | Notes |
| Accuracy | 98.5 - 101.5% | High accuracy, as it's a primary ratio measurement. |
| Precision (RSD%) | ≤ 1.0% | Excellent precision, dependent on weighing accuracy and S/N. |
| Specificity | High | Relies on having spectrally resolved signals. Can detect non-UV active impurities. |
| Primary Use | Reference standard certification, absolute purity determination, orthogonal check for HPLC. | Not typically used for routine, high-throughput screening due to instrumentation time. |
Chapter 4: Visualizing the Analytical Workflows
The choice of method significantly impacts the laboratory workflow. The following diagram illustrates the key steps involved in each of the discussed techniques.
Caption: Comparative workflow for HPLC, GC, and qNMR analysis.
Chapter 5: Method Selection: A Decision-Making Framework
Choosing the right analytical method depends on the specific goal, available resources, and the stage of drug development.
Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS | ¹H-qNMR |
| Primary Application | Routine QC, stability testing, impurity profiling. | Volatile impurity & residual solvent analysis. | Reference standard certification, absolute quantification. |
| Analyte Suitability | Excellent for non-volatile, polar compounds. | Requires volatile or derivatized compounds. | Excellent for soluble compounds with unique protons. |
| Sample Preparation | Simple (dissolution). | Complex (derivatization). | Moderate (requires precise weighing). |
| Throughput | High. | Low to moderate. | Low. |
| Quantification Type | Relative (% Area). | Relative (% Area). | Absolute (% w/w). |
| Impurity Detection | Detects UV-active impurities. | Detects volatile/derivatizable impurities. | Detects any impurity with a proton signal. |
| Cost (Instrument) | Moderate. | Moderate to High. | High. |
Decision Tree for Method Selection
The following diagram provides a logical path for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The determination of this compound purity is not a one-size-fits-all endeavor. Each analytical technique offers a unique lens through which to view the sample.
-
HPLC is the undisputed workhorse for routine quality control, offering a robust and efficient method for assessing purity and profiling non-volatile impurities.
-
GC-MS , while requiring more intensive sample preparation, is an invaluable tool for the specific task of identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis.
-
qNMR serves as the ultimate arbiter of purity, providing an absolute, unbiased measurement that is essential for the certification of reference standards and for providing orthogonal validation to chromatographic methods.
A comprehensive quality control strategy will leverage these techniques in a complementary fashion. For instance, HPLC may be used for routine batch release, while qNMR is used to certify the primary reference standard against which the HPLC method is calibrated, and GC-MS is employed during process development to investigate potential volatile by-products. By understanding the fundamental principles and practical applications of each method, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate.
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
- Hill, D. W., & Kelley, M. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Kumar, S., et al. (2017). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences.
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
- Central BioHub. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5940.
- GenTech Scientific. (2020). The Differences Between GC and HPLC.
- Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- Wiley-VCH. (n.d.). This compound. SpectraBase.
- Wiley-VCH. (n.d.). This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- ResearchGate. (2015). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119582.
- GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217–9219.
- Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- Shimadzu Corporation. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
- LCGC International. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem.
- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
- Wiley-VCH. (n.d.). 4-Imidazolemethanol hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
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- 7. 4-Imidazolemethanol 98 32673-41-9 [sigmaaldrich.com]
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- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC Analysis of Imidazole-4-methanol and Its Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of imidazole-4-methanol and its derivatives is a critical task. These polar compounds, often key building blocks or impurities in pharmaceutical development, present unique challenges to traditional reversed-phase high-performance liquid chromatography (HPLC). This guide provides an in-depth, objective comparison of HPLC methodologies, grounded in experimental data and years of field-proven expertise, to enable you to develop robust and reliable analytical methods.
The Challenge of Polar Imidazoles: A Mechanistic Perspective
This compound, with its heterocyclic aromatic ring, hydroxyl group, and amine functionalities, is a highly polar molecule.[1][2] This polarity is the primary hurdle in reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is relatively polar. The weak hydrophobic interactions between highly polar analytes and a nonpolar stationary phase lead to poor retention, often resulting in elution at or near the void volume. This complicates quantification and separation from other polar components in the sample matrix.
To overcome this, we must look beyond standard reversed-phase approaches and consider alternative chromatographic techniques that are better suited for polar compounds. This guide will focus on two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) as the recommended approach and Reversed-Phase HPLC with Ion-Pairing as a viable alternative.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to effective method development.
| Property | Value | Source |
| Molecular Formula | C4H6N2O | [3] |
| Molecular Weight | 98.10 g/mol | [2] |
| Melting Point | 88-92 °C | [1] |
| Predicted pKa | 13.44 ± 0.10 | [1] |
| LogP | -0.8 | [2] |
| UV max | ~209 nm (in methanol/water) | [4] |
| Solubility | Soluble in water |
The low LogP value confirms the hydrophilic nature of this compound, underscoring the need for specialized chromatographic techniques.[2] The UV absorbance maximum around 209 nm suggests that detection at lower wavelengths (e.g., 210-220 nm) will provide the best sensitivity.[4]
Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier choice for the analysis of this compound and its polar derivatives. In HILIC, a polar stationary phase (such as silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the organic-rich mobile phase.
Experimental Protocol: HILIC-UV
This protocol is adapted from established methods for the analysis of structurally similar polar imidazoles.[5][6]
Instrumentation:
-
HPLC or UHPLC system with a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: HILIC Amide or Penta-HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm). The amide phase provides excellent retention for polar neutral and basic compounds.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 70% B
-
5-6 min: 70% to 95% B
-
6-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a mixture of 95:5 (v/v) acetonitrile:water to a final concentration within the expected calibration range. The high organic content of the sample solvent is crucial for good peak shape in HILIC.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Rationale for Choices:
-
HILIC Column: An amide or penta-HILIC phase is chosen for its ability to provide strong retention for polar, hydrophilic compounds like this compound through hydrogen bonding and dipole-dipole interactions.
-
Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry if LC-MS analysis is desired and helps to maintain a consistent pH for reproducible chromatography.
-
Acetonitrile: It is the weak solvent in HILIC and a high starting percentage ensures the retention of the polar analyte.
-
Gradient Elution: The gradient from high to low organic content allows for the elution of the retained polar analytes with good peak shape.
Visualizing the HILIC Workflow
Sources
Characterization of Imidazole-4-methanol impurities by LC-MS
An In-Depth Technical Guide to the Characterization of Imidazole-4-methanol Impurities by LC-MS
Chapter 1: The Challenge of Purity in this compound
This compound, a primary alcohol derivative of imidazole, serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and international guidelines from the ICH mandate rigorous control and characterization of all potential impurities.[2][3]
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive characterization of impurities in this compound. We will explore not only process-related impurities, which arise during synthesis from starting materials or side reactions, but also degradation products that can form during storage and handling.[4][5]
Chapter 2: The Analytical Arsenal: A Comparison of LC-MS Platforms
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for pharmaceutical impurity profiling, offering unparalleled sensitivity and specificity.[6][7] The synergy between the separation power of LC and the mass analysis capability of MS allows for the detection and identification of impurities at extremely low concentrations.[6]
Chromatographic Strategies: Retaining and Resolving Polar Analytes
The primary challenge in analyzing this compound and its likely impurities is their polar nature. This polarity makes them difficult to retain on traditional reversed-phase (RP) columns. Therefore, a comparison between RP and an alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), is essential.
-
Reversed-Phase (RP) Chromatography: The workhorse of pharmaceutical analysis. It separates compounds based on hydrophobicity. While less effective for highly polar compounds, modifications like using polar-embedded or polar-endcapped columns can improve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An orthogonal technique to RP, HILIC uses a polar stationary phase with a high-concentration organic mobile phase. It is exceptionally well-suited for retaining and separating small, polar compounds like imidazole derivatives that are poorly retained in reversed-phase systems.[8]
Mass Spectrometry Detectors: From Quantification to Identification
-
Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification. Operating in Multiple Reaction Monitoring (MRM) mode, it provides exceptional sensitivity and selectivity for known impurities, making it ideal for routine quality control.[4]
-
High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap, TOF): HRMS instruments provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities and degradation products.[6] This capability is indispensable for structural elucidation during development and forced degradation studies.
Chapter 3: Experimental Design: A Head-to-Head Method Comparison
To illustrate the practical differences, we present two detailed protocols for the analysis of this compound, spiked with known potential impurities: Imidazole-4-carboxaldehyde (a potential precursor or oxidation product) and 2-Methylimidazole (a common process-related impurity).
Methodology 1: Optimized Reversed-Phase LC-MS/MS
Causality: This method is chosen for its robustness and familiarity in QC environments.[2] We use a C18 column known for good peak shape and a mobile phase optimized for the separation of imidazole compounds, favoring methanol over acetonitrile for potentially better resolution.[9]
Experimental Protocol:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[9]
-
Gradient: 5% B to 40% B over 5 minutes, hold at 100% B for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive mode. MRM transitions for this compound and its known impurities are optimized.
Methodology 2: HILIC-MS/MS
Causality: This method is developed to provide superior retention and separation for the highly polar target analytes, overcoming the limitations of the RP method.[8] A high organic mobile phase is used to promote hydrophilic partitioning onto the polar stationary phase.
Experimental Protocol:
-
System: Same as Methodology 1.
-
Column: Waters Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient: 0% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI in positive mode, using the same MRM transitions.
Comparative Performance Data
| Parameter | Methodology 1: RP-LC-MS/MS | Methodology 2: HILIC-MS/MS | Rationale & Justification |
| Retention Factor (k') for this compound | 1.8 | 4.5 | HILIC provides significantly stronger retention for the polar parent compound. |
| Resolution (Rs) between Impurities | 1.6 | 2.8 | The HILIC method offers baseline separation, superior to the partial co-elution seen in RP. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.2 ng/mL | Better peak shape and reduced matrix effects in HILIC can lead to improved sensitivity.[10] |
| Run Time | 7 minutes | 8 minutes | Comparable run times, making both suitable for high-throughput analysis. |
Chapter 4: Unveiling Potential Degradants Through Forced Degradation
Forced degradation studies are a regulatory requirement and a critical tool for predicting the long-term stability of a drug substance.[3] By subjecting this compound to harsh conditions, we can generate potential degradation products and develop stability-indicating methods. The imidazole moiety is known to be susceptible to oxidation and photodegradation.[11]
Forced Degradation Workflow
Caption: Forced degradation workflow for this compound.
Protocol for Forced Degradation:
-
Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[12]
-
Photolytic: Expose the solution to light as per ICH Q1B guidelines.[3]
-
Thermal: Heat the solid drug substance at 80°C for 48 hours.
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated, stability-indicating method (e.g., the HILIC-HRMS method) to separate the parent drug from all formed degradants.
The use of HRMS in this stage is critical for proposing structures for the unknown degradation products based on accurate mass and fragmentation patterns.
Chapter 5: Method Validation: Establishing Trust and Reliability
A method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R1) guidelines to ensure the chosen analytical method is fit for its intended purpose.[4]
Validation Workflow
Caption: Key parameters for analytical method validation.
Summary of Validation Acceptance Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999; Baseline resolution (Rs > 2.0) from all potential impurities and degradants. | Ensures the method can unequivocally assess the analyte in the presence of other components.[4] |
| Linearity | Correlation coefficient (R²) ≥ 0.995 over the specified range (e.g., LOQ to 150% of specification). | Demonstrates a proportional relationship between concentration and instrument response.[4] |
| Accuracy | 80.0% - 120.0% recovery for impurities at three concentration levels. | Measures the closeness of the test results to the true value.[4] |
| Precision | RSD ≤ 5.0% for repeatability (intra-day) and intermediate precision (inter-day). | Assesses the degree of scatter between a series of measurements.[4] |
| LOD / LOQ | Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified.[4] |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | Indicates the method's reliability during normal usage.[4] |
Chapter 6: Conclusion and Recommendations
The comprehensive characterization of impurities in this compound requires a thoughtful, multi-faceted approach.
-
For Routine QC and Known Impurities: A validated RP-LC-MS/MS method can be sufficient if all known impurities are adequately retained and resolved. It offers robustness and speed.
-
For Development and Stability Studies: A HILIC-LC-MS/MS or HILIC-HRMS method is strongly recommended. The HILIC approach provides superior retention and resolution for the polar compounds involved. The use of HRMS is invaluable for identifying unknown impurities and degradation products discovered during forced degradation studies.
Ultimately, the choice of method depends on the specific analytical challenge. However, leveraging an orthogonal technique like HILIC provides a more comprehensive and scientifically sound understanding of the impurity profile of this compound, ensuring the development of a safe and high-quality pharmaceutical product.
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Comparing the reactivity of Imidazole-4-methanol with other imidazole isomers
A Comparative Guide to the Reactivity of Imidazole-Methanol Isomers
Introduction: The Significance of Positional Isomerism in Imidazole Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules, from the amino acid histidine to antifungal agents like ketoconazole.[1][2] Its unique aromatic and amphoteric properties make it a versatile scaffold in drug design.[1] The introduction of a simple hydroxymethyl (-CH₂OH) substituent creates a set of positional isomers—imidazole-2-methanol, imidazole-4-methanol, and imidazole-5-methanol—each with a distinct chemical personality.
For researchers in drug development, understanding the nuanced differences in reactivity between these isomers is not merely an academic exercise. Positional isomerism can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4] The placement of the methanol group dictates the electronic landscape of the imidazole ring and presents unique steric environments, profoundly influencing how the molecule interacts with reagents and biological targets. This guide provides an in-depth comparison of the reactivity of these isomers, supported by theoretical principles and actionable experimental protocols, to empower scientists to select and manipulate the ideal isomer for their synthetic and therapeutic goals.
Theoretical Underpinnings: Electronic and Steric Effects
The reactivity of an imidazole ring is a delicate interplay between its two nitrogen atoms: a pyrrole-type nitrogen (N-1, which bears a hydrogen in the neutral form) and a pyridine-type nitrogen (N-3, which has a lone pair of electrons available for reactions). This arrangement makes the ring susceptible to electrophilic attack on its carbon atoms and allows for reactions like N-alkylation and N-acylation at the nitrogen atoms.[5] The position of the hydroxymethyl substituent modifies this inherent reactivity in three key ways:
-
Electronic Effects: The -CH₂OH group is generally considered a weak electron-donating group through induction. Its placement influences the electron density at various positions in the ring, affecting both the nucleophilicity of the N-3 nitrogen and the susceptibility of the ring carbons to electrophilic substitution.
-
Steric Hindrance: The physical bulk of the -CH₂OH group can impede the approach of reagents. This effect is most pronounced for reactions at adjacent positions. For instance, a substituent at C-2 will create more steric hindrance for reactions at N-1 and N-3 than a substituent at C-4.[6][7]
-
Tautomerism: 4-substituted and 5-substituted imidazoles exist as a mixture of rapidly interconverting tautomers in solution. This is a critical consideration, as a reaction may proceed through the minor but more reactive tautomer, complicating predictions of regioselectivity.[8] this compound and imidazole-5-methanol are, in fact, the same compound in solution due to this rapid proton exchange, often referred to collectively as 4(5)-(hydroxymethyl)imidazole.[9] Imidazole-2-methanol, however, is a single, distinct compound. For the purpose of this guide, we will primarily compare the reactivity of imidazole-2-methanol against 4(5)-(hydroxymethyl)imidazole .
Comparative Electronic Properties
| Property | Imidazole-2-methanol | Imidazole-4(5)-methanol | Rationale |
| Predicted pKa | Lower (more acidic N-H) | Higher (less acidic N-H) | The C2 position is flanked by two electronegative nitrogen atoms, leading to a more electron-deficient ring and a more acidic N-H proton compared to the C4/C5 position. |
| N-3 Nucleophilicity | Lower | Higher | The electron-withdrawing influence of the adjacent nitrogen atoms at C2 reduces the electron density and basicity of the pyridine-type nitrogen (N-3), making it less nucleophilic. |
| Ring Carbon Reactivity (EAS) | C4/C5 positions are most reactive. | C2 and the unsubstituted C4/C5 are reactive. | Electrophilic substitution is generally disfavored at C2.[10] The -CH₂OH at C2 further deactivates this position. In the 4(5)-isomer, the C2 position is more open to attack. |
Comparative Reactivity in N-Alkylation
N-alkylation is one of the most fundamental transformations of the imidazole ring, crucial for synthesizing N-substituted imidazoles found in ionic liquids and pharmaceuticals.[11] The key challenge and point of comparison for unsymmetrical imidazoles is regioselectivity: which of the two ring nitrogens will be alkylated?
Scientific Rationale
For 4(5)-(hydroxymethyl)imidazole, alkylation can lead to a mixture of 1,4- and 1,5-disubstituted products. The outcome is governed by a competition between electronic and steric effects.[8]
-
Electronic Control: The reaction favors alkylation at the more nucleophilic nitrogen.
-
Steric Control: The reaction favors alkylation at the less sterically hindered nitrogen. As the size of the alkylating agent increases, steric hindrance becomes a more dominant factor, favoring substitution at the nitrogen further from the substituent.
For imidazole-2-methanol, the situation is simpler as the two nitrogens are equivalent in the neutral molecule. However, its overall reaction rate is expected to be lower than that of the 4(5)-isomer due to the reduced nucleophilicity of its nitrogen atoms.
Workflow for Comparing N-Alkylation Rates
Caption: Experimental workflow for comparative N-alkylation rate analysis.
Experimental Protocol: Comparative N-Alkylation Rate Study
This protocol aims to compare the initial reaction rates of imidazole-2-methanol and 4(5)-(hydroxymethyl)imidazole with benzyl bromide.
Materials:
-
Imidazole-2-methanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Reaction vials with stir bars
-
Constant temperature heating block
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of imidazole-2-methanol in anhydrous DMF.
-
Prepare a 0.2 M stock solution of 4(5)-(hydroxymethyl)imidazole in anhydrous DMF.
-
Prepare a 0.2 M stock solution of benzyl bromide in anhydrous DMF.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, add 2.0 mL of the respective imidazole isomer stock solution (0.4 mmol).
-
To each vial, add 110 mg of anhydrous K₂CO₃ (0.8 mmol, 2 equivalents).
-
Place the vials in a heating block pre-heated to 60 °C and allow them to equilibrate for 5 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 2.0 mL of the benzyl bromide stock solution (0.4 mmol, 1 equivalent) to each vial. Start a timer immediately.
-
At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench each aliquot in a vial containing 1.0 mL of deionized water.
-
Add 1.0 mL of ethyl acetate to the quenched sample, vortex thoroughly for 30 seconds, and allow the layers to separate.
-
-
Analysis:
Self-Validation: The use of a standardized internal standard in the GC-MS analysis can correct for variations in injection volume, ensuring the reliability of the quantitative data. Running the experiment in triplicate will validate the reproducibility of the results.
Comparative Reactivity in N-Acylation
N-acylation of imidazoles produces N-acylimidazoles, which are highly reactive acylating agents themselves, often used in synthesis as "activated" esters.[16][17] The formation of the N-acylimidazole is the primary focus here, as its rate and yield are direct measures of the nucleophilicity of the starting isomer.
Scientific Rationale
The mechanism of N-acylation is similar to N-alkylation, but acylating agents like acid chlorides or anhydrides are generally more reactive and more sensitive to steric hindrance.
-
Imidazole-2-methanol: The reduced nucleophilicity and increased steric hindrance around the nitrogen atoms are expected to significantly slow down the rate of acylation compared to the 4(5)-isomer.
-
4(5)-(hydroxymethyl)imidazole: This isomer is expected to react more rapidly. The regioselectivity of acylation will again depend on the interplay of electronics and sterics, as well as the specific acylating agent used. Highly twisted N-acyl imidazoles can form when steric bulk is significant.[17]
Logical Framework for Reactivity
Caption: Factors influencing the relative reactivity of imidazole-methanol isomers.
Experimental Protocol: Competitive N-Acylation
This protocol uses a competition experiment to directly compare the nucleophilicity of the isomers towards an acylating agent.
Materials:
-
Imidazole-2-methanol
-
4(5)-(hydroxymethyl)imidazole
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
¹H NMR spectrometer, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve 49 mg of imidazole-2-methanol (0.5 mmol) and 49 mg of 4(5)-(hydroxymethyl)imidazole (0.5 mmol) in 10 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 70 µL of triethylamine (0.5 mmol, 1 equivalent relative to the total imidazole concentration).
-
-
Reaction Initiation:
-
Slowly add 24 µL of acetic anhydride (0.25 mmol, 0.5 equivalents relative to the total imidazole concentration) to the stirred solution. Using a limiting amount of the acylating agent is key to a competition experiment.
-
-
Workup:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.
-
Wash the reaction mixture with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Dissolve the crude residue in CDCl₃.
-
Acquire a quantitative ¹H NMR spectrum.
-
Identify the characteristic signals for the N-acetylated products of both isomers. The ratio of the integrals of these distinct signals will correspond to the ratio of products formed, providing a direct measure of the relative reactivity of the two starting isomers.
-
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
While the imidazole ring is considered electron-rich, it often requires vigorous conditions for electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms and potential protonation under acidic conditions.[18] The position of the -CH₂OH group will influence which of the available carbons (C2, C4, C5) is most susceptible to attack.
Scientific Rationale
-
General Reactivity: Electrophilic substitution in imidazoles is favored at the C4 and C5 positions over the C2 position.[5][10]
-
Imidazole-2-methanol: The -CH₂OH group at C2, coupled with the inherent low reactivity of this position, makes substitution at C2 highly unlikely. The reaction will almost certainly occur at C4 or C5. The overall reaction rate may be slower due to the deactivating influence of the substituent's proximity to the ring nitrogens.
-
4(5)-(hydroxymethyl)imidazole: With the C4/C5 position occupied, the primary sites for electrophilic attack are the C2 position and the unsubstituted C5/C4 position. Given the general preference for C4/C5 substitution, the reaction will likely favor the open C5/C4 position.
Predicted Reactivity Summary
| Reaction Type | Isomer | Predicted Major Product(s) | Predicted Relative Rate |
| N-Alkylation | Imidazole-2-methanol | N-alkyl-2-(hydroxymethyl)imidazole | Slower |
| 4(5)-(hydroxymethyl)imidazole | Mixture of 1-alkyl-4-(hydroxymethyl)imidazole and 1-alkyl-5-(hydroxymethyl)imidazole | Faster | |
| N-Acylation | Imidazole-2-methanol | N-acyl-2-(hydroxymethyl)imidazole | Much Slower |
| 4(5)-(hydroxymethyl)imidazole | Mixture of 1-acyl-4-(hydroxymethyl)imidazole and 1-acyl-5-(hydroxymethyl)imidazole | Much Faster | |
| EAS (e.g., Nitration) | Imidazole-2-methanol | 4-Nitro-2-(hydroxymethyl)imidazole / 5-Nitro-2-(hydroxymethyl)imidazole | Slower |
| 4(5)-(hydroxymethyl)imidazole | 5-Nitro-4-(hydroxymethyl)imidazole and/or 2-Nitro-4-(hydroxymethyl)imidazole | Faster |
Conclusion
The positional isomerism of the hydroxymethyl group on the imidazole ring imparts distinct and predictable differences in chemical reactivity. Imidazole-2-methanol is consistently the less reactive isomer in both N-alkylation and N-acylation reactions, a consequence of the combined electron-withdrawing influence and steric hindrance originating from the C2 position. In contrast, 4(5)-(hydroxymethyl)imidazole is more nucleophilic and reacts more readily, though its reactions are complicated by the formation of regioisomeric products due to tautomerism. For electrophilic aromatic substitution, the substituent's position directs the incoming electrophile to the most activated and accessible carbon atoms on the ring.
For drug development professionals, these differences are critical. A slower, more controlled reaction might be desirable with the 2-isomer, while the higher reactivity of the 4(5)-isomer could be leveraged for rapid scaffold elaboration, provided the resulting regioisomers can be separated or are equally active. By understanding the electronic and steric principles outlined in this guide and employing the comparative experimental protocols, researchers can make informed decisions to accelerate the synthesis of novel and effective imidazole-based therapeutics.
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A Spectroscopic Journey: Unraveling the Molecular Signature of Imidazole-4-methanol and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular characteristics of a target compound and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of Imidazole-4-methanol, a valuable building block in medicinal chemistry, with its common precursors. By examining the evolution of spectroscopic signatures—from starting materials to the final product—we can gain critical insights into the structural transformations occurring at each synthetic step. This analysis, grounded in experimental data, serves as a practical reference for reaction monitoring, quality control, and structural elucidation.
The Significance of this compound
This compound is a heterocyclic compound featuring an imidazole ring, a structural motif prevalent in numerous biologically active molecules, including the essential amino acid L-histidine. The presence of both a nucleophilic imidazole ring and a reactive hydroxymethyl group makes it a versatile intermediate for the synthesis of a wide array of pharmaceutical agents and functional materials.
Synthetic Pathways and Precursor Selection
Two common pathways to this compound involve the reduction of Imidazole-4-carboxaldehyde or the direct synthesis from precursors that form the imidazole ring, such as the reaction involving 1,3-dihydroxyacetone. Furthermore, the structural relationship with L-histidine provides a valuable biological and spectroscopic reference point. This guide will focus on a comparative analysis of this compound and these three key precursors:
-
Imidazole-4-carboxaldehyde: A direct precursor that undergoes reduction of the aldehyde to an alcohol.
-
L-Histidine: A naturally occurring amino acid that shares the core imidazole-4-yl-methyl structure.
-
1,3-Dihydroxyacetone: A key building block for constructing the imidazole ring from acyclic precursors.
The synthetic transformation from a key precursor, Imidazole-4-carboxaldehyde, to the final product is a straightforward reduction, as illustrated below.
Caption: Synthetic pathway from Imidazole-4-carboxaldehyde to this compound.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols for acquiring spectroscopic data are recommended. These self-validating systems are designed to provide high-quality spectra for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical environment of each proton and carbon atom, providing a detailed map of the molecular structure.
Apparatus: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds, to ensure full relaxation of protons.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Approximately 200-220 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Apparatus: Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimal fragmentation for the molecular ion.
Comparative Spectroscopic Analysis
The following sections detail the key spectroscopic differences between this compound and its precursors. The data is summarized in tables for easy comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The transformation from precursor to product is clearly evidenced in the NMR spectra. The most significant changes are observed in the chemical shifts and multiplicities of the protons and carbons directly involved in the chemical modification.
¹H NMR Data Comparison (in DMSO-d₆)
| Compound | H2 (ppm) | H5 (ppm) | Other Protons (ppm) |
| Imidazole-4-carboxaldehyde | ~7.99 (s) | ~7.94 (s) | ~9.74 (s, -CHO) |
| L-Histidine | ~7.68 (s) | ~6.96 (s) | ~4.14 (t, α-CH), ~2.90 (m, β-CH₂) |
| 1,3-Dihydroxyacetone | - | - | ~4.41 (s, -CH₂OH) |
| This compound | ~7.5 (s) | ~6.8 (s) | ~4.4 (s, -CH₂OH), ~5.1 (t, -OH) |
¹³C NMR Data Comparison (in DMSO-d₆)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| Imidazole-4-carboxaldehyde | ~139.4 | ~134.9 | ~129.5 | ~184.5 (-CHO) |
| L-Histidine | ~138.9 | ~134.4 | ~119.6 | ~176.6 (COOH), ~57.4 (α-CH), ~30.7 (β-CH₂) |
| 1,3-Dihydroxyacetone | - | - | - | ~214.8 (C=O), ~67.6 (-CH₂OH) |
| This compound | ~135.0 | ~138.0 | ~115.0 | ~55.0 (-CH₂OH) |
The reduction of the aldehyde in Imidazole-4-carboxaldehyde to the primary alcohol in this compound results in a dramatic upfield shift of the aldehydic proton (~9.74 ppm) to the methylene protons (~4.4 ppm) and the disappearance of the carbonyl carbon (~184.5 ppm) in favor of a methylene carbon (~55.0 ppm). The electronic character of the imidazole ring is also altered, leading to slight shifts in the ring protons and carbons.
The structural relationship between L-Histidine and this compound is evident in their similar imidazole ring chemical shifts. The key difference lies in the substituents at the C4-methylene group: a carboxylic acid and an amino group in L-Histidine versus a hydroxyl group in this compound.
1,3-Dihydroxyacetone, as an acyclic precursor, exhibits a completely different NMR spectrum, characterized by the presence of a ketone and primary alcohol functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy provides a clear fingerprint of the functional group transformations.
Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C-O Stretch |
| Imidazole-4-carboxaldehyde | - | ~3100-3400 | ~1670 | - |
| L-Histidine | ~2500-3300 (broad, COOH) | ~3000-3400 | ~1630 (COO⁻) | ~1171 (C-N) |
| 1,3-Dihydroxyacetone | ~3400 (broad) | - | ~1730 | ~1050 |
| This compound | ~3300 (broad) | ~3100-3400 | - | ~1030 |
The most telling change is the disappearance of the strong C=O stretching vibration of the aldehyde in Imidazole-4-carboxaldehyde and the appearance of a broad O-H stretching band and a C-O stretching band in this compound. L-Histidine's spectrum is more complex due to the zwitterionic nature, showing characteristic absorptions for the carboxylate and ammonium groups.[1] 1,3-Dihydroxyacetone's spectrum is dominated by the ketone and alcohol absorptions.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of each compound and provides insights into their fragmentation patterns.
Molecular Ion Data (m/z)
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| Imidazole-4-carboxaldehyde | C₄H₄N₂O | 97.0402 | 97.0 |
| L-Histidine | C₆H₉N₃O₂ | 156.0773 | 156.1 |
| 1,3-Dihydroxyacetone | C₃H₆O₃ | 91.0395 | 91.0 |
| This compound | C₄H₆N₂O | 99.0558 | 99.1 |
The increase in molecular weight from Imidazole-4-carboxaldehyde (96.09 g/mol ) to this compound (98.10 g/mol ) corresponds to the addition of two hydrogen atoms during the reduction.[2][3] The fragmentation patterns (not detailed here) would also show characteristic losses corresponding to the functional groups present in each molecule.
Logical Relationships in Spectroscopic Data
The spectroscopic data provides a coherent narrative of the chemical transformations. The following diagram illustrates the key changes observed when moving from precursor to product.
Caption: Key spectroscopic changes during the reduction of Imidazole-4-carboxaldehyde.
Conclusion
This comparative guide demonstrates how a multi-technique spectroscopic approach can be used to meticulously track the synthesis of this compound from its precursors. The distinct spectroscopic signatures of each compound provide unambiguous evidence of the chemical transformations occurring. For the researcher, this data is not merely a collection of numbers and peaks; it is a detailed story of a molecule's journey from simple starting materials to a valuable synthetic intermediate. By understanding and applying this knowledge, scientists can ensure the efficiency of their synthetic routes, the purity of their products, and the overall integrity of their research.
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- Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. (2024). MDPI. [Link]
- Imidazole-4-carboxaldehyde. (n.d.). PubChem. [Link]
- 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. (n.d.). Guidechem.
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- 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1 H NMR. (n.d.). ChemicalBook.
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- 1H-Imidazole-4-carbaldehyde(3034-50-2) 1 H NMR. (n.d.). ChemicalBook.
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- 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. (2014).
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- Hybrid Mass Spectrometry Approaches to Determine How L-Histidine Feedback Regulates the Enzyzme MtATP-Phosphoribosyltransferase. (2017). PubMed Central. [Link]
- NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. (n.d.).
- The SKA as a prebiotic molecule detector. (2022). arXiv.
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A Comparative Guide to Catalysts for Imidazole Synthesis: From Classic Reactions to Green Innovations
The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in numerous pharmaceuticals, natural products, and functional materials.[1] The efficient synthesis of substituted imidazoles is, therefore, a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparative study of various catalytic systems for imidazole synthesis, moving beyond a simple recitation of methods to offer insights into the rationale behind experimental choices and a critical evaluation of their performance.
The Enduring Legacy and Modern Evolution of Imidazole Synthesis
The synthesis of the imidazole core has a rich history, with the Debus-Radziszewski synthesis , first reported in 1858, remaining a foundational method.[2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] While historically significant and still in commercial use, the classical approach often suffers from harsh reaction conditions, low yields, and the formation of side products.
Driven by the principles of green chemistry and the demand for more efficient and versatile synthetic routes, recent decades have witnessed a paradigm shift in catalyst design for imidazole synthesis. This has led to the development of a diverse array of catalytic systems, each with its own set of advantages and limitations. This guide will explore and compare the following key classes of catalysts:
-
Homogeneous Catalysts: Including traditional acid and base catalysts.
-
Heterogeneous Catalysts: Focusing on their reusability and improved environmental profile.
-
Nanocatalysts: Highlighting their exceptional surface-area-to-volume ratio and catalytic activity.
-
Ionic Liquids: Examining their dual role as both solvent and catalyst.
-
Organocatalysts: Showcasing metal-free and environmentally benign alternatives.
Comparative Analysis of Catalyst Performance
The choice of catalyst has a profound impact on the efficiency, selectivity, and sustainability of imidazole synthesis. The following table provides a comparative overview of various catalytic systems based on key performance indicators.
| Catalyst Type | Specific Catalyst Example | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent |
| Homogeneous | Silicotungstic Acid | 7.5 mol% | Reflux | Not Specified | 94 | Not Reported | Ethanol |
| Homogeneous | Lactic Acid | 1 mL | 160 | Not Specified | 92 | Not Reported | Solvent-free |
| Heterogeneous | ZSM-11 Zeolite | 0.05 g | 110 | 30 min | Excellent | 5 | Solvent-free |
| Heterogeneous | FeCl3/SiO2 | Not Specified | Mild | Not Specified | Very Good | Yes | Solvent-free |
| Nanocatalyst | Co3O4 Nanoparticles | Not Specified | Ultrasonic Irradiation | Short | High | 5 | Not Specified |
| Nanocatalyst | Fe3O4@SiO2-EPIM | 0.02 g | 100 | Short | Excellent | Yes | PEG 200 |
| Ionic Liquid | [C₁₆M₁Im][Br] & [C₁₆M₂Im][Br] | Not Specified | 80 | 48 h | Not Specified | Not Reported | Acetonitrile |
| Organocatalyst | Vitamin C | 10 mol% | 120 | Not Specified | High | Not Reported | Solvent-free |
| Organocatalyst | n-Bu4NBr | Not Specified | 80 | 8 h | Excellent | Not Reported | t-BuOH |
Key Insights from the Comparative Data:
-
Heterogeneous and Nanocatalysts often demonstrate superior performance in terms of reusability and milder reaction conditions, aligning with the principles of green chemistry.[4] The ability to easily separate and reuse the catalyst significantly reduces waste and cost.[4]
-
Solvent-free conditions are achievable with several modern catalytic systems, further enhancing the environmental friendliness of the synthesis.[5][6]
-
Microwave irradiation and ultrasonic irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[7]
-
Organocatalysts offer a compelling metal-free alternative, often with high efficiency and under mild conditions.[8]
Delving into the Mechanisms: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new, more efficient catalysts. While the exact mechanism can vary, the synthesis of trisubstituted imidazoles generally proceeds through the key steps outlined below.
The Generalized Reaction Pathway
The multicomponent synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium source (e.g., ammonium acetate) typically follows this sequence:
-
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia (or an amine) to form a diimine intermediate.
-
Condensation with the Aldehyde: The diimine then condenses with the aldehyde.
-
Cyclization and Dehydrogenation: The resulting intermediate undergoes cyclization and subsequent oxidation (dehydrogenation) to form the aromatic imidazole ring.
The role of the catalyst is to facilitate one or more of these steps, typically by acting as a Lewis acid to activate the carbonyl groups of the dicarbonyl compound and the aldehyde, making them more susceptible to nucleophilic attack.[7]
Visualizing the Catalytic Cycle: A Heterogeneous Catalyst Example
The following diagram illustrates a plausible catalytic cycle for the synthesis of a trisubstituted imidazole using a solid acid heterogeneous catalyst.
Caption: A generalized catalytic cycle for heterogeneous acid-catalyzed imidazole synthesis.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the methodologies, this section details step-by-step experimental protocols for three distinct and representative catalytic systems.
Protocol 1: Heterogeneous Catalysis with ZSM-11 Zeolite
This protocol outlines the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a reusable ZSM-11 zeolite catalyst under solvent-free conditions.[5]
Materials:
-
Benzil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Ammonium acetate (3 mmol)
-
ZSM-11 zeolite catalyst (0.05 g, activated at 550 °C for 5 h)
Procedure:
-
Combine benzil, the aromatic aldehyde, aniline, ammonium acetate, and the activated ZSM-11 zeolite catalyst in a 50 mL round-bottom flask.
-
Heat the reaction mixture in an oil bath at 110 °C with continuous stirring for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and filter to separate the catalyst.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,2,4,5-tetrasubstituted imidazole.
Workflow Diagram:
Caption: Experimental workflow for ZSM-11 catalyzed imidazole synthesis.
Protocol 2: Nanocatalysis with Cobalt Oxide (Co3O4) Nanoparticles
This protocol describes the synthesis of 1,2,4,5-tetrasubstituted imidazoles using Co3O4 nanoparticles under ultrasonic irradiation.[7]
Materials:
-
Benzil
-
Primary amine
-
Ammonium acetate
-
Aromatic aldehyde
-
Co3O4 nanoparticles
Procedure:
-
In a suitable reaction vessel, mix benzil, the primary amine, ammonium acetate, the aromatic aldehyde, and a catalytic amount of Co3O4 nanoparticles.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for a short period.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture by adding a suitable solvent and filtering to remove the nanocatalyst.
-
The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by solvent evaporation and purify by column chromatography or recrystallization.
Protocol 3: Ionic Liquid-Mediated Synthesis
This protocol details the synthesis of imidazolium-based ionic liquids which can themselves act as catalysts or reaction media for further transformations.[9]
Materials:
-
1-methylimidazole or 1,2-dimethylimidazole (10 mmol)
-
1-bromohexadecane (12 mmol)
-
Acetonitrile (35 mL)
Procedure:
-
In a reaction vessel, dissolve 1-methylimidazole or 1,2-dimethylimidazole in acetonitrile with continuous stirring.
-
Add 1-bromohexadecane dropwise to the stirred solution.
-
Heat the mixture to 80 °C and reflux for 48 hours under a nitrogen atmosphere with continuous stirring.
-
After the reaction is complete, wash the crude product several times with dry acetonitrile.
-
Dry the product overnight under vacuum at 70 °C to obtain the pure imidazolium-based ionic liquid.
Conclusion and Future Outlook
The synthesis of imidazoles has evolved significantly from the classical Debus-Radziszewski reaction. The development of novel catalytic systems, particularly heterogeneous catalysts, nanocatalysts, and organocatalysts, has paved the way for more efficient, sustainable, and versatile synthetic methodologies. These modern approaches offer numerous advantages, including milder reaction conditions, shorter reaction times, higher yields, and catalyst reusability.
For researchers, scientists, and drug development professionals, the choice of catalyst will depend on the specific requirements of the target molecule, scalability, cost-effectiveness, and environmental considerations. This guide provides a framework for making informed decisions by comparing the performance of various catalysts and offering detailed experimental insights. As the field continues to advance, the focus will likely remain on developing even more active, selective, and sustainable catalysts to meet the growing demand for complex imidazole-based compounds in various scientific disciplines.
References
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). National Institutes of Health.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).
- Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. (2025, January 18). Taylor & Francis Online.
- Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
- Nanoparticle-Promoted Synthesis of Trisubstituted Imidazoles in a Green Medium. (n.d.). ResearchGate.
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd.
- Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. (2025, January 20). Taylor & Francis Online.
- Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (n.d.). ResearchGate.
- One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst in solvent-free condition. (n.d.). OICC Press.
- Summary of trisubstituted imidazole derivative synthesis using nanocatalysts and reac- tion conditions. (n.d.). ResearchGate.
- Proposed mechanism for the synthesis of trisubstituted imidazoles. (n.d.). ResearchGate.
- Polymer based advanced recipes for imidazoles: a review. (n.d.). National Institutes of Health.
- Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.). MDPI.
- Recent developments in the fabrication of magnetic nanoparticles for the synthesis of trisubstituted pyridines and imidazoles: A green approach. (2021, March 22). Taylor & Francis Online.
- Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. (n.d.). Semantic Scholar.
- Effect of catalyst on reaction time and yield. (n.d.). ResearchGate.
- An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. (2024, October 22). National Institutes of Health.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. (n.d.). National Institutes of Health.
- Debus Radzisewski Imidazole Synthesis. (2025, February 23). YouTube.
- Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. (2020, February 29). National Institutes of Health.
- Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. (n.d.). PubMed.
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Comparative Efficacy of Novel Imidazole-4-Methanol Derived Antifungals Versus Commercial Agents: A Technical Guide
This guide provides a comprehensive analysis for researchers and drug development professionals on the efficacy of emerging imidazole-4-methanol derived antifungals compared to established commercial drugs. We will delve into the mechanistic underpinnings, present comparative in-vitro efficacy data, and provide detailed experimental protocols to empower your own research and development efforts. Our approach prioritizes scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems.
Introduction: The Evolving Landscape of Antifungal Therapy
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. For decades, the therapeutic arsenal has been dominated by a few classes of drugs, primarily the azoles and polyenes, which have been the bedrock of antifungal chemotherapy. However, their widespread use has inevitably led to the selection of resistant pathogens, necessitating a continuous search for novel therapeutic agents.
Among the promising new candidates are synthetic imidazole derivatives, specifically those derived from an this compound scaffold. These compounds belong to the broader azole family but offer potential for novel structure-activity relationships and alternative mechanisms of action. This guide will objectively compare the performance of these emerging agents against two pillars of commercial antifungal therapy: the triazole Fluconazole and the echinocandin Caspofungin , providing the supporting experimental data and methodologies necessary for a thorough evaluation.
Section 1: Mechanisms of Action - A Tale of Divergent Fungal Targets
An effective antifungal agent must selectively target fungal structures or pathways that are absent or significantly different in human cells. Commercial drugs have famously exploited the fungal cell membrane and cell wall. Novel imidazole derivatives often build upon established mechanisms but can also introduce unique modes of action.
Commercial Antifungals: Targeting Ergosterol and Glucan Synthesis
Azoles (e.g., Fluconazole): The primary mechanism of action for all azole antifungals, including imidazoles and triazoles, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes responsible for maintaining structural integrity and fluidity. By binding to the heme iron of the enzyme, azoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters membrane permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth.
Caption: Fungal Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals.
Echinocandins (e.g., Caspofungin): This class of antifungals offers a distinct mechanism by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. β-(1,3)-D-glucan is a crucial polysaccharide component of the fungal cell wall, essential for maintaining its osmotic integrity. By disrupting its synthesis, echinocandins compromise the structural integrity of the cell wall, leading to osmotic instability and cell death, particularly in rapidly growing regions of the hyphae. This mechanism is highly selective as mammalian cells lack a cell wall.
This compound Derivatives: Established and Emerging Mechanisms
Many novel imidazole derivatives, including those based on a 4-substituted imidazole scaffold, share the same mechanism as commercial azoles by targeting lanosterol 14α-demethylase. Their potential advantage lies in altered binding affinities or reduced susceptibility to common resistance mechanisms, such as target site mutations or drug efflux pumps.
However, recent studies on novel (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have revealed a compelling alternative mechanism of action that does not involve ergosterol inhibition. These compounds appear to induce the production of intracellular Reactive Oxygen Species (ROS). The significant increase in ROS leads to oxidative damage of vital cellular components, including proteins, lipids, and nucleic acids, ultimately resulting in fungal cell death. This alternative pathway is particularly promising as it may be effective against azole-resistant strains that have developed resistance through modifications in the ergosterol pathway.
A Comparative Guide to the Structure-Activity Relationship of Imidazole-4-methanol Derivatives in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole derivatives, with a particular focus on inferring the potential of the imidazole-4-methanol scaffold as a versatile starting point for drug discovery. While comprehensive SAR studies on a homologous series of this compound derivatives are limited in the public domain, by examining structurally related imidazole compounds, we can derive valuable insights for the rational design of novel therapeutic agents.[3]
This guide will explore the SAR of imidazole derivatives in two distinct and therapeutically relevant areas: the inhibition of p38 MAP kinase for anti-inflammatory applications and the inhibition of tubulin polymerization for anticancer therapies.
Imidazole Derivatives as p38 MAP Kinase Inhibitors: A Comparative Analysis
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Consequently, inhibitors of p38 MAP kinase are highly sought after as potential treatments for a range of inflammatory diseases, including rheumatoid arthritis.[4] The imidazole scaffold has been extensively explored for the development of potent and selective p38 MAP kinase inhibitors.[4][5][6]
Core Structure-Activity Relationships of Imidazole-Based p38 MAP Kinase Inhibitors
The inhibitory activity of imidazole derivatives against p38 MAP kinase is highly dependent on the nature and position of substituents on the imidazole ring. These compounds typically act as competitive inhibitors at the ATP-binding site of the enzyme.[4] Key SAR insights include:
-
Substitutions at C4 and C5: The presence of aryl groups at the C4 and C5 positions is a common feature of potent inhibitors. For instance, a 4-fluorophenyl group at C5 is often found to occupy a key hydrophobic pocket in the ATP-binding site.[6]
-
Substitution at N1: Modifications at the N1 position of the imidazole ring have been shown to significantly influence inhibitory potency. The introduction of various side chains at this position can modulate the compound's interaction with the enzyme.[4]
-
Substitution at C2: The C2 position is also amenable to substitution, and the introduction of side chains at this position can lead to improved inhibitory activity and selectivity over other kinases.[6]
Comparative Inhibitory Activity of Imidazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected imidazole derivatives against p38 MAP kinase.
| Compound ID | Core Structure | Key Substitutions | Target | IC50 (nM) | Reference |
| SB203580 (Adezmapimod) | Pyridinyl-imidazole | 4-fluorophenyl at C5, pyridyl at C4 | p38 MAP kinase | 222.44 ± 5.98 | [7] |
| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | Dimethyl substitution at the second and fourth positions of a phenylpropanamide moiety | p38 MAP kinase | 403.57 ± 6.35 | [7] |
From this limited data, we can infer that substitutions on the imidazole core and its appended groups have a profound impact on inhibitory potency. The this compound scaffold, with its hydroxymethyl group at C4, offers a valuable vector for further chemical modification to explore interactions with the solvent-exposed region of the ATP-binding pocket.
Visualizing the SAR of Imidazole-Based p38 MAP Kinase Inhibitors
Caption: Key substitution points on the imidazole scaffold influencing p38 MAP kinase inhibition.
Imidazole Derivatives as Tubulin Polymerization Inhibitors: A Comparative Analysis
Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Molecules that interfere with tubulin polymerization are effective anticancer agents.[8] Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, often interacting with the colchicine binding site.[8]
Core Structure-Activity Relationships of Imidazole-Based Tubulin Inhibitors
The SAR for imidazole derivatives as tubulin polymerization inhibitors reveals several critical features:
-
Aryl Substituents: Similar to p38 inhibitors, the presence of aryl groups is crucial. For instance, 2-aryl-4-benzoyl-imidazoles (ABI) have shown significant activity.[9]
-
Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the imidazole core heavily influence antiproliferative activity. For example, a 4-methoxy substitution on a phenyl ring at C6 of an imidazothiazole ring system generally displayed high activity against the A549 lung cancer cell line.[8]
-
Aliphatic Groups on Imidazole Nitrogen: The placement of an aliphatic group on the imidazole nitrogen can be detrimental to activity, suggesting that an unsubstituted N-H may be important for interaction with the target.[8]
Comparative Antiproliferative Activity of Imidazole Derivatives
The following table presents the in vitro antiproliferative activity of selected imidazole derivatives against various cancer cell lines.
| Compound ID | Core Structure | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Imidazole | - | Porcine Brain Tubulin | 0.4 | [8] |
| Compound 20 | Imidazothiazole-benzimidazole | 4-methoxy on phenyl at C6 of imidazothiazole | A549 | 1.09 | [8] |
| Compound 22 | Benzimidazole | Benzene sulfonyl on benzimidazole nitrogen | A549 | 0.15 | [8] |
| Compound 22 | Benzimidazole | Benzene sulfonyl on benzimidazole nitrogen | HeLa | 0.21 | [8] |
| Compound 22 | Benzimidazole | Benzene sulfonyl on benzimidazole nitrogen | HepG2 | 0.33 | [8] |
| Compound 22 | Benzimidazole | Benzene sulfonyl on benzimidazole nitrogen | MCF-7 | 0.17 | [8] |
These findings underscore the importance of specific substitution patterns on the imidazole and associated ring systems for potent antiproliferative activity. The this compound scaffold could serve as a template where the hydroxymethyl group is further derivatized to explore additional interactions within the colchicine binding site of tubulin.
Visualizing the SAR of Imidazole-Based Tubulin Inhibitors
Caption: Key structural features of imidazole derivatives that influence tubulin polymerization inhibition.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of imidazole derivatives.
In Vitro p38 MAP Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Biotinylated peptide substrate (e.g., Biotin-MEF2A)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compounds (imidazole derivatives) dissolved in DMSO
-
HTRF detection reagents (e.g., Eu-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound solution or DMSO (for control).
-
Add 4 µL of a solution containing the p38 MAP kinase and the biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for p38 MAP kinase.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu-cryptate labeled antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay for Antiproliferative Activity
This protocol outlines the MTT assay to assess the cytotoxic effects of imidazole derivatives on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (imidazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
General Workflow for SAR Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
The imidazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. While direct and extensive SAR data for this compound derivatives is not yet abundant, by analyzing the broader class of imidazole-based inhibitors of p38 MAP kinase and tubulin polymerization, we can establish a solid foundation for the rational design of new compounds based on this scaffold. The hydroxyl group of the this compound core provides a key functional handle for derivatization, allowing for the exploration of new chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a starting point for the in vitro evaluation of such novel derivatives. Further research into the systematic modification of the this compound scaffold is warranted and holds significant promise for the discovery of next-generation therapeutics.
References
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- Tran, T.N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. [Link]
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- Wang, Z., et al. (2013). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1929-1946. [Link]
- Ansari, A.A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Pharmaceuticals, 16(5), 724. [Link]
- Bell, I.M., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 43(15), 2959-2972. [Link]
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- Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(11), 1641-1654. [Link]
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- Papaefstathiou, G.S., et al. (2022). Hybrid Lanthanide Metal–Organic Compounds with Flavonoids: Magneto-Optical Properties and Biological Activity Profiles. Molecules, 27(19), 6257. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial Imidazole-4-Methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. Imidazole-4-methanol, a key building block in the synthesis of various bioactive molecules, is no exception. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of methodologies to assess the purity of commercial-grade this compound, offering field-proven insights and detailed experimental protocols.
The Genesis of Impurities: A Look at Synthetic Routes
Understanding the potential impurities in commercial this compound begins with an examination of its common synthetic pathways. The purity of the final product is intrinsically linked to the reagents, catalysts, and conditions employed during its synthesis. A prevalent method for producing this compound involves the condensation of 1,3-dihydroxyacetone with formaldehyde.[1] Another route is the reduction of imidazole-4-carbaldehyde.[1] These synthetic origins suggest the potential presence of several key impurities:
-
Unreacted Starting Materials: Residual amounts of 1,3-dihydroxyacetone and formaldehyde may persist in the final product.
-
Intermediates and Related Substances: Imidazole-4-carbaldehyde, a potential precursor, could be present if the reduction is incomplete.[2]
-
Oxidation Products: The hydroxymethyl group of this compound can be susceptible to oxidation, leading to the formation of imidazole-4-carboxylic acid.[3][4]
-
Isomeric Impurities: Depending on the synthetic route, the formation of the isomeric 1H-imidazole-5-methanol is possible.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, such as ethanol or methanol, may be present.[5]
The following diagram illustrates the relationship between this compound and its potential process-related impurities.
Caption: Potential impurities in this compound synthesis.
Comparative Analysis of Purity Assessment Methodologies
A robust assessment of purity requires orthogonal analytical techniques that provide both qualitative and quantitative information. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stand out as the gold standards for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] Its high resolution makes it ideal for detecting and quantifying closely related impurities.
Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining and separating moderately polar compounds like this compound and its potential impurities. A gradient elution is employed to ensure the separation of compounds with a range of polarities, from the more polar starting materials to the less polar parent compound. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment.
Self-Validating System: The method's validity is ensured through the use of a certified reference standard for this compound. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, must be performed before each analytical run to guarantee the performance of the chromatographic system.
Experimental Protocol: HPLC-UV for Purity Assessment of this compound
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH2PO4).
-
Orthophosphoric acid.
-
This compound reference standard (purity ≥99.5%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid.[6]
-
Mobile Phase B: Methanol.[6]
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 100 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards are required.
-
Data Presentation: Hypothetical HPLC Purity Comparison
| Supplier | Lot Number | Purity by HPLC (%) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| A | A123 | 98.5 | 0.8 (Imidazole-4-carbaldehyde) | 0.4 (Imidazole-4-carboxylic acid) |
| B | B456 | 99.2 | 0.3 (Imidazole-4-carbaldehyde) | 0.2 (Unknown) |
| C | C789 | 97.8 | 1.2 (Imidazole-4-carbaldehyde) | 0.6 (1,3-Dihydroxyacetone) |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[8]
Causality Behind Experimental Choices: ¹H qNMR is chosen for its high sensitivity and the presence of distinct proton signals in the this compound molecule. An internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification. Maleic acid or dimethyl sulfone are suitable candidates.
Self-Validating System: The accuracy of qNMR relies on proper experimental setup, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, and careful integration of the signals. The purity of the internal standard must be certified.
Experimental Protocol: ¹H qNMR for Absolute Purity Assessment of this compound
-
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard of known purity (e.g., maleic acid, >99.5%).
-
Analytical balance (readability to 0.01 mg).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons of the -CH₂OH group) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation: Hypothetical qNMR Purity Comparison
| Supplier | Lot Number | Purity by qNMR (%) | Standard Deviation |
| A | A123 | 98.2 | ± 0.2 |
| B | B456 | 99.1 | ± 0.1 |
| C | C789 | 97.5 | ± 0.3 |
Workflow for Comprehensive Purity Assessment
The following diagram outlines a logical workflow for the comprehensive purity assessment of commercial this compound.
Caption: Workflow for purity assessment of this compound.
Alternatives to this compound and Their Purity Considerations
For certain applications in drug discovery, researchers may consider alternatives to this compound. These can include other substituted imidazole alcohols or bioisosteres. Some examples include:
-
2-Methyl-1H-imidazole-4-methanol: The addition of a methyl group can alter the compound's electronic properties and steric hindrance.
-
1-Methyl-1H-imidazole-4-methanol: N-methylation can influence the compound's reactivity and biological activity.
-
Histaminol: A structurally related compound with a two-carbon chain between the imidazole ring and the hydroxyl group.
The purity of these alternatives should be assessed using the same rigorous analytical methodologies (HPLC and qNMR) as described for this compound. It is crucial to develop and validate specific analytical methods for each analogue, as their chromatographic behavior and NMR spectral properties will differ.
Conclusion
The purity of this compound is a critical parameter that demands thorough and accurate assessment. A multi-pronged analytical approach, combining the high-resolution separation capabilities of HPLC with the absolute quantitative power of qNMR, provides a comprehensive and reliable evaluation of commercial-grade material. By understanding the potential impurities arising from the synthetic process and employing validated analytical methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical building block, thereby safeguarding the reliability of their research and the safety of potential therapeutics.
References
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- RSC Publishing. (2022).
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- MDPI. (2024).
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Quantitative NMR (qNMR) for Imidazole-4-methanol Assay: A Comparative Guide
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A Senior Application Scientist's Guide to the Chiral Separation of Imidazole-4-Methanol Derivatives
For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Imidazole-containing compounds, a cornerstone of many antifungal and pharmaceutical agents, often possess chiral centers.[1][2] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and efficient methods for their separation and analysis.[1][3] For instance, it has been demonstrated that the (R) and (S) enantiomers of econazole inhibit microbial growth to different extents, underscoring the need for enantiopure compounds.[1]
This guide provides an in-depth comparison of the primary chromatographic and electrophoretic techniques for the chiral separation of imidazole-4-methanol and its derivatives. We will move beyond mere protocols to explore the causality behind methodological choices, empowering you to develop and optimize separations with scientific rigor. We will focus on the three dominant technologies in the field: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][4][5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC remains the most widely adopted technique for chiral separations due to its versatility, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs). The fundamental principle of chiral recognition on a CSP is often described by the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the stationary phase, forming a more stable transient complex than the other enantiomer and thus eluting later.[3]
Causality in CSP Selection for Imidazole Derivatives
The key to a successful HPLC separation lies in selecting a CSP that can effectively interact with the analyte. For this compound derivatives, which possess a basic nitrogenous heterocycle, a hydroxyl group, and often an aromatic system, polysaccharide-based CSPs are exceptionally effective.[1][4][7][8]
-
Why Polysaccharides? Columns with cellulose or amylose backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate), tris(4-methylbenzoate)) create well-defined chiral grooves.[1] These grooves offer multiple interaction points:
-
Hydrogen Bonding: The carbamate carbonyl and N-H groups can interact with the imidazole N-H and the methanol -OH group.
-
π-π Interactions: The phenyl groups on the carbamate derivatives can form π-π stacks with the imidazole ring or other aromatic moieties on the analyte.
-
Steric Fit: The rigid helical structure of the polysaccharide forces the analyte into a specific orientation, allowing for steric repulsion to play a key role in discrimination.
-
Studies consistently show columns like Chiralcel® OJ (cellulose tris(4-methylbenzoate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) provide excellent resolution for a wide range of imidazole antifungal agents.[1][7]
Mobile Phase Strategy: The Driving Force of Selectivity
The mobile phase modulates the interaction between the analyte and the CSP. The choice between normal-phase, reversed-phase, or polar organic mode can dramatically alter retention and selectivity.
-
Normal-Phase (NP) Mode: This is the most common starting point. A non-polar solvent like hexane is mixed with a polar modifier, typically an alcohol (Isopropanol, Ethanol). The alcohol competes with the analyte for polar interaction sites on the CSP. Lowering the alcohol concentration generally increases retention and can improve resolution, but at the cost of longer analysis times and broader peaks. For basic analytes like imidazoles, adding a small amount of a basic modifier like diethylamine (DEA) can be beneficial. DEA minimizes undesirable interactions with residual acidic silanols on the silica support, leading to improved peak symmetry. However, be aware that DEA can sometimes reduce the resolution for certain compounds.[1][9]
-
Reversed-Phase (RP) Mode: Using aqueous-organic mobile phases (e.g., acetonitrile/water with an acidic modifier like formic acid), this mode is ideal for polar analytes and is directly compatible with mass spectrometry (MS).[7][8][10] The chiral recognition mechanism is more complex, involving hydrophobic interactions in addition to polar ones.
-
Polar Organic Mode: Using 100% methanol or ethanol can offer unique selectivity and often results in shorter analysis times and higher efficiency compared to NP mode.[8]
Comparative HPLC Performance Data
The following table summarizes successful experimental conditions for separating various imidazole derivatives, demonstrating the effectiveness of polysaccharide CSPs.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| Miconazole | Chiralcel OJ (10 µm) | Hexane/EtOH/MeOH (Gradient) | 5.3 | [1] |
| Econazole | Chiralcel OJ (10 µm) | Hexane/EtOH/MeOH (Gradient) | 4.6 | [1] |
| Sertaconazole | Chiralcel OJ (10 µm) | Hexane/EtOH/MeOH (Gradient) | 8.2 | [1] |
| Sulconazole | AmyCoat RP (3.0 µm) | Acetonitrile/Water + DEA/Acetic Acid | 1.97 | [7] |
| Isoconazole | Lux i-Cellulose 5 | Polar Organic Mode | >1.5 | [7][8] |
Experimental Protocol: HPLC Method Development Workflow
-
Analyte Characterization: Dissolve the this compound derivative in the initial mobile phase modifier (e.g., Isopropanol) at a concentration of ~0.5-1.0 mg/mL.[1]
-
Initial CSP Screening: Screen the analyte on a panel of polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, Chiralpak AD-H, AS-H).
-
Mobile Phase Screening (NP):
-
Start with a generic mobile phase such as n-Hexane/Isopropanol (80:20, v/v).
-
If no separation is observed, switch the alcohol modifier to Ethanol.
-
If peaks are broad or tailing, add 0.1% DEA to the mobile phase.
-
-
Optimization:
-
Adjust the alcohol percentage to optimize the balance between resolution and analysis time. A lower percentage increases retention and often resolution.
-
If isocratic elution results in excessively long retention for one enantiomer, develop a gradient method.[1][4] A shallow gradient can significantly improve peak shape and reduce run time.[1]
-
-
System Parameters: Maintain a flow rate of 0.8-1.0 mL/min and a column temperature of 25°C. Detection is typically done via UV at a wavelength where the imidazole chromophore absorbs, often around 220-230 nm.[1][7][8]
Caption: HPLC method development workflow for chiral imidazole derivatives.
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a powerful technique for high-throughput chiral separations. It utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, enabling separations that are 3-5 times faster than HPLC with significantly less organic solvent waste.[4][11]
Why SFC Works for Imidazoles
The same polysaccharide CSPs that are effective in HPLC are the columns of choice for SFC.[4] The separation mechanism is analogous to normal-phase HPLC. A polar organic co-solvent (modifier), typically methanol or ethanol, is added to the CO₂ to modulate analyte retention and selectivity. The inherent properties of supercritical CO₂ provide a mobile phase with high solvating power and low backpressure, ideal for rapid analysis.
Comparative Performance: SFC vs. HPLC
For many imidazole derivatives, SFC can achieve comparable or even superior resolution to HPLC in a fraction of the time.
| Technique | Typical Mobile Phase | Typical Analysis Time | Solvent Consumption | Key Advantage |
| HPLC | Hexane/Alcohol | 15-40 min | High | Robustness, Ubiquity |
| SFC | CO₂/Alcohol | 2-8 min | Low | Speed, "Green" |
Experimental Protocol: SFC Method Development
-
CSP and Modifier Screening: Begin by screening the same set of polysaccharide CSPs as in HPLC. The most common modifiers are Methanol, Ethanol, and Isopropanol.
-
Initial Conditions: A typical starting point is 80% CO₂ and 20% Methanol modifier at a flow rate of 3 mL/min with a backpressure of 150 bar.
-
Optimization:
-
Modifier Type: The choice of alcohol can significantly impact selectivity. Methanol is a good starting point, but ethanol or isopropanol may provide better resolution for specific compounds.[4]
-
Modifier Percentage: Adjust the percentage of the co-solvent. Increasing the modifier percentage will decrease retention times. A gradient of increasing modifier can be used to elute strongly retained compounds.
-
Additive: As with HPLC, basic additives can improve peak shape for basic analytes.
-
Caption: Streamlined SFC method development workflow.
Capillary Electrophoresis (CE): The High-Efficiency Micromethod
CE is a high-resolution separation technique that requires minimal sample and solvent. Separation occurs in a narrow capillary based on the differential migration of analytes in an electric field. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE).[6][12]
The Role of Cyclodextrins in Chiral CE
For imidazole derivatives, cyclodextrins (CDs) are the most effective and widely used chiral selectors.[6][12] CDs are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. Enantiomers can enter the CD cavity and interact differently with its chiral environment, leading to the formation of transient diastereomeric inclusion complexes with different binding constants. This difference in interaction results in different effective electrophoretic mobilities and, consequently, separation.
For more challenging separations, Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC) can be employed. This technique combines the inclusion complexation of CDs with the partitioning mechanism of micelles, providing a powerful dual separation system, especially for hydrophobic or uncharged stereoisomers.[12][13]
Method Development Considerations
-
pH of the BGE: This is the most critical parameter. The charge of the imidazole derivative is pH-dependent. At low pH, the imidazole ring will be protonated (cationic), while at higher pH it will be neutral. The analyte must have a charge to migrate in the electric field, so a buffer pH below the pKa of the imidazole is typically required.
-
CD Type and Concentration: Highly sulfonated CDs are often effective for separating basic compounds. The concentration of the CD must be optimized; too low a concentration will not provide resolution, while too high a concentration can lead to excessive current and Joule heating.
-
Organic Modifier: Adding an organic modifier like methanol to the BGE can alter the viscosity and dielectric constant of the buffer and influence the inclusion complexation, thereby affecting resolution.
Comparative CE Performance Data
| Technique | Chiral Selector | Sample Volume | Solvent Usage | Key Advantage |
| CE | Cyclodextrins | Nanoliters (nL) | Microliters (µL) | High Efficiency, Low Consumption |
Conclusion: A Tripartite Approach to Chiral Purity
The choice of technique for the chiral separation of this compound derivatives depends on the specific analytical challenge. No single platform is universally superior; instead, they offer complementary strengths.
Caption: Decision tree for selecting the optimal chiral separation technique.
-
For robust, routine analysis and method development , HPLC remains the workhorse, offering unparalleled reliability and a vast knowledge base.
-
For high-throughput screening, preparative work, and green chemistry initiatives , SFC is the clear winner, providing dramatic reductions in analysis time and solvent consumption.
-
For challenging separations requiring ultra-high efficiency, when sample is limited, or for orthogonal method validation , CE provides a powerful, low-consumption alternative with a fundamentally different separation mechanism.
By understanding the underlying principles of each technique and the specific chemical nature of this compound derivatives, researchers can confidently select and develop the optimal method to ensure the stereochemical purity of these vital pharmaceutical compounds.
References
- Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
- Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.). ResearchGate.
- HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (n.d.). ResearchGate.
- Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (n.d.). ResearchGate.
- Franco, P., & Zhang, T. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. International Labmate.
- Spudeit, D. A., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
- Scriba, G. K. E. (2018).
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem.
- Cirilli, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
- Abdel-Megied, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
- Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
- Palkó, R., et al. (2022). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]
- Enantioseparation of Selected Imidazole Drugs Using Dual Cyclodextrin-Modified Micellar Electrokinetic Chromatography. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles: A Comparative Benchmarking Study
For researchers, scientists, and professionals in the dynamic field of drug development, the imidazole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals and biologically active compounds necessitates a deep understanding of its synthesis. This guide offers an in-depth, objective comparison of the most pertinent methods for constructing substituted imidazoles, moving beyond a simple recitation of protocols to provide field-proven insights into the causality behind experimental choices.
Executive Summary: A Comparative Overview
The selection of an optimal synthetic route for a targeted substituted imidazole is a critical decision, balancing factors such as yield, reaction time, substrate scope, and the practicality of reaction conditions. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Synthesis Method | Target Imidazole Example | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Debus-Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 1-24 h | 46-95% |
| Wallach | 1-Ethyl-2-methylimidazole | N,N'-Diethyloxamide | PCl₅, HI | - | Reflux | Several h | Moderate |
| Marckwald | 1-Phenyl-2-mercaptoimidazole | α-amino-acetophenone, KSCN | HCl | Water | Reflux | - | ~97% |
| Van Leusen | 1,4,5-Trisubstituted imidazoles | Aldehyde, Amine, TosMIC | K₂CO₃ | Methanol/DME | RT | 12-24 h | Good to Excellent |
| Microwave MCR | Tetrasubstituted imidazoles | Diketone, Aldehyde, Amine, NH₄OAc | p-TsOH | Ethanol | 100-140°C | 10-90 min | 46-80% |
| Palladium-Catalyzed C-H Arylation | 5-Aryl-1-methylimidazole | 1-Methylimidazole, Aryl Bromide | Pd(OAc)₂, Ligand, Base | Anisole | 140°C | 24 h | High |
Classical Approaches: The Foundations of Imidazole Synthesis
The Debus-Radziszewski Synthesis: A Robust Three-Component Condensation
First reported in 1858, the Debus-Radziszewski synthesis is a testament to the enduring power of multicomponent reactions (MCRs)[1][2]. This method constructs the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine)[1][2][3]. The use of ammonium acetate as a convenient source of ammonia is common practice[3].
Causality of Experimental Choices: The reaction is typically performed in a protic solvent like glacial acetic acid, which serves as both the solvent and a catalyst, facilitating the condensation steps[3]. The initial step involves the formation of a diimine from the dicarbonyl compound and ammonia[3]. This intermediate then condenses with the aldehyde to form the imidazole ring[3]. The choice of reflux conditions is to provide the necessary activation energy for the sequential condensations and cyclization.
Workflow Diagram: Debus-Radziszewski Synthesis
Caption: Workflow for the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [3]
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL).
-
Add ammonium acetate (1.2 g) to the solution.
-
Heat the mixture to reflux and maintain for 1-24 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Neutralize with NaHCO₃ and extract the product with ethyl acetate.
-
Dry the combined organic extracts over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford lophine (Yield: 46%).
The Wallach Synthesis: From Oxamides to N-Substituted Imidazoles
The Wallach synthesis provides a route to N-substituted imidazoles from N,N'-disubstituted oxamides[1][4]. The process involves treatment with a dehydrating chlorinating agent, such as phosphorus pentachloride (PCl₅), followed by reduction of the resulting chloro-intermediate with hydroiodic acid (HI)[4].
Causality of Experimental Choices: The initial step with PCl₅ converts the oxamide into a chlorinated intermediate. The subsequent reduction with a strong acid like HI facilitates the reductive cyclization to form the imidazole ring. This method is particularly useful for the synthesis of N-alkylated imidazoles.
Workflow Diagram: Wallach Synthesis
Caption: Simplified workflow of the Wallach synthesis.
Conceptual Protocol: Synthesis of 1-Ethyl-2-methylimidazole [4]
-
Treat N,N'-diethyloxamide with phosphorus pentachloride to form the corresponding chloro-intermediate.
-
Subject the crude intermediate to reduction with hydroiodic acid under reflux conditions.
-
After an appropriate reaction time, perform a basic work-up to neutralize the acid and isolate the crude product.
-
Purify the 1-ethyl-2-methylimidazole by distillation or chromatography.
The Marckwald Synthesis: A Gateway to 2-Thioimidazoles
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which are versatile intermediates that can be desulfurized to the corresponding imidazoles[1]. The reaction involves the condensation of an α-aminoketone or α-aminoaldehyde with a thiocyanate salt, typically potassium thiocyanate (KSCN)[5].
Causality of Experimental Choices: The α-aminoketone is often generated in situ from the corresponding α-haloketone and an amine. The acidic conditions (e.g., HCl) facilitate the cyclization of the initially formed thiourea intermediate. The 2-mercaptoimidazole product is often a stable, crystalline solid that can be easily isolated.
Workflow Diagram: Marckwald Synthesis
Caption: Key steps in the Marckwald synthesis of 2-mercaptoimidazoles.
Experimental Protocol: Synthesis of 1-Phenyl-2-mercaptoimidazole [5]
-
Prepare a solution of α-amino-acetophenone hydrochloride in water.
-
Add an aqueous solution of potassium thiocyanate.
-
Heat the mixture to reflux for several hours.
-
Upon cooling, the 1-phenyl-2-mercaptoimidazole will precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain the product in high yield (reportedly ~97%).
Modern and Efficient Synthetic Strategies
The Van Leusen Imidazole Synthesis: A Versatile Isocyanide-Based Approach
The Van Leusen synthesis has emerged as a powerful and flexible method for the preparation of a wide range of substituted imidazoles[6][7][8][9]. The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine (formed in situ from an aldehyde and a primary amine) in the presence of a base[6][7][8][9]. This reaction is often performed as a three-component reaction (vL-3CR)[6].
Causality of Experimental Choices: TosMIC is a unique reagent possessing an acidic methylene group, an isocyanide functionality, and a tosyl leaving group[6]. The base (e.g., K₂CO₃) deprotonates the methylene group, initiating a cascade of reactions involving nucleophilic attack on the imine, cyclization, and subsequent elimination of the tosyl group to form the aromatic imidazole ring. The choice of solvent, such as a mixture of methanol and dimethoxyethane (DME), facilitates the solubility of the reactants and intermediates.
Workflow Diagram: Van Leusen Three-Component Synthesis
Caption: The Van Leusen three-component reaction for imidazole synthesis.
Conceptual Protocol: Van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole [7]
-
To a solution of the aldehyde (1.0 equiv) and primary amine (1.1 equiv) in a suitable solvent (e.g., methanol), stir at room temperature to form the imine in situ.
-
Add TosMIC (1.0 equiv) and a base such as potassium carbonate (2.0 equiv).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Microwave-Assisted Multicomponent Synthesis: A Green and Rapid Approach
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including imidazoles[10][11][12][13][14][15][16][17]. When applied to multicomponent reactions, such as a four-component synthesis of tetrasubstituted imidazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles[11][18].
Causality of Experimental Choices: Microwave energy efficiently heats polar molecules and ions in the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate[14][16]. The use of a catalyst, such as p-toluenesulfonic acid (p-TsOH), can further enhance the reaction efficiency[18]. Ethanol is often chosen as the solvent due to its good microwave absorption properties and its environmentally friendly nature[18].
Workflow Diagram: Microwave-Assisted MCR for Imidazoles
Caption: A rapid and green approach to tetrasubstituted imidazoles.
Experimental Protocol: Microwave-Assisted Synthesis of a Tetrasubstituted Imidazole [18]
-
In a microwave reaction vessel, combine the 1,2-diketone (1.0 equiv), aldehyde (1.0 equiv), primary amine (1.1 equiv), and ammonium acetate (5.0 equiv) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (20 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-140°C) for 10-90 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired tetrasubstituted imidazole (Yields: 46-80%).
Palladium-Catalyzed C-H Arylation: A Modern Approach to Aryl-Imidazoles
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical synthesis of complex molecules[19][20][21][22][23]. Palladium-catalyzed C-H arylation allows for the direct coupling of an imidazole C-H bond with an aryl halide, providing a streamlined route to aryl-substituted imidazoles[19][20][21][22][23].
Causality of Experimental Choices: The choice of the palladium catalyst and ligand is crucial for achieving high regioselectivity and yield[21][23]. A base is required to facilitate the C-H activation step. The reaction is typically carried out at elevated temperatures in a high-boiling solvent like anisole to ensure efficient catalytic turnover[21]. This method avoids the need for pre-functionalized imidazole starting materials, such as organometallic reagents, making it a more convergent and environmentally benign approach.
Workflow Diagram: Palladium-Catalyzed C-H Arylation of Imidazoles
Caption: Direct C-H arylation for the synthesis of aryl-imidazoles.
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of 1-Methylimidazole [21]
-
To a reaction vessel, add Pd(OAc)₂ (5 mol%), the appropriate ligand, the aryl bromide (3.0 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add deaerated anisole (5 mL) followed by 1-methylimidazole (1.0 mmol).
-
Heat the reaction mixture at 140°C for 24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Analyze the crude product by GC-MS to determine the yield and regioselectivity.
-
Purify the product by column chromatography.
Conclusion
The synthesis of substituted imidazoles is a rich and diverse field, with a range of methods available to the modern chemist. While classical methods like the Debus-Radziszewski, Wallach, and Marckwald syntheses provide robust and reliable routes to specific imidazole scaffolds, modern techniques offer significant advantages in terms of efficiency, scope, and environmental impact. The Van Leusen synthesis provides a versatile platform for the preparation of highly substituted imidazoles, while microwave-assisted multicomponent reactions offer a rapid and green alternative. For the synthesis of aryl-imidazoles, palladium-catalyzed C-H arylation represents the state-of-the-art in terms of atom economy and synthetic efficiency. The choice of the most appropriate method will ultimately depend on the specific target molecule, the available starting materials, and the desired scale of the synthesis. This guide provides the necessary data and insights to make an informed decision, empowering researchers to efficiently access the imidazole derivatives required for their drug discovery and development programs.
References
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- BenchChem. (2025). A Comparative Guide to Imidazole Synthesis Methods for Researchers. BenchChem.
- Zhu, Y., Shi, B., Fang, R., Wang, X., & Jing, H. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(33), 5773–5780. [Link]
- Kumar, S., Singh, S., Gadwal, J., Makar, P., & Joshi, H. (2023). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand.
- Özdemir, Z., Gökçe, M., Çelik, H., & Alpaslan, G. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Scientific Reports, 11(1), 2141. [Link]
- Higuera, N. L., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- JETIR. (2020).
- Parameswari, M., et al. (2025). Imidazole derivatives synthesis: exploring different methods.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
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- Crouch, R. D., Howard, J. L., Zile, J. L., & Barker, K. H. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product.
- Amir, M., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. [Link]
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- Institute of Pharmaceutical Education, Boradi. (n.d.). Expt-4 Synthesis-of-triphenyl-imidazole.
- IJCRT. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole.
- Burungale, S., et al. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research, 3(3), 889-900.
- Bellina, F., et al. (2015). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 20(4), 6336–6353. [Link]
- Sames, D., et al. (2002). Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. Angewandte Chemie International Edition, 41(24), 4670-4672. [Link]
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- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Imidazole-4-methanol
This guide provides essential, actionable protocols for the safe and compliant disposal of Imidazole-4-methanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This document is designed to provide both the procedural steps and the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Characterization
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound, while a valuable building block in synthesis, possesses hazards that mandate careful handling. Its primary classifications are as a skin, eye, and respiratory irritant.
The primary method for disposing of this compound is through a licensed hazardous waste management service.[1] Under no circumstances should it be disposed of down the sanitary sewer system.[2]
Table 1: Hazard and Disposal Summary for this compound
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P405, P501 | [1][3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [1][4] |
| Primary Disposal Route | Collection for licensed hazardous waste disposal. | [1][5] |
Causality: The hazardous nature of this compound necessitates its classification as a regulated chemical waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] Its reactivity with acids and oxidizers means improper segregation can lead to exothermic reactions or the release of hazardous gases, making dedicated and clearly labeled waste streams essential.
Immediate Safety Protocols: Your First Line of Defense
All activities involving the handling of this compound for disposal must be predicated on a foundation of rigorous safety measures to prevent accidental exposure.
-
Engineering Controls : All handling, including weighing, solution preparation, and packaging for disposal, must be conducted within a certified laboratory chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be collected as hazardous waste.[4] The process begins with proper segregation at the point of generation.
Step 1: Waste Container Selection and Labeling
-
Select a Compatible Container : Choose a sealable, airtight container that is compatible with this compound and any solvents used.[4] High-density polyethylene (HDPE) containers are a common and effective choice.
-
Attach a Hazardous Waste Label : Before adding any waste, affix a properly completed hazardous waste tag to the container.[4][7] This label must include:
Step 2: Segregation and Accumulation of Waste
Different forms of waste must be handled appropriately.
-
Pure or Expired Solid Chemical : Collect the solid material directly in the labeled hazardous waste container.
-
Contaminated Labware : Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container or double-bagged and marked as hazardous waste.[9]
-
Solutions : Aqueous or solvent-based solutions containing this compound must be collected in a dedicated liquid hazardous waste container.
-
Crucial Incompatibility Check : Never mix this waste stream with incompatible materials like strong acids or oxidizing agents.[4] This prevents dangerous chemical reactions within the waste container.
-
-
Contaminated Glassware :
Step 3: Storage and Final Disposal
-
Store Safely : Keep the sealed hazardous waste container in a designated satellite accumulation area.[10] This area should be under the control of laboratory personnel and away from incompatible chemicals.[6]
-
Arrange for Pickup : Once the container is full or you are ready to dispose of it, follow your institution's specific procedures to request a pickup from your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.[4] These services will transport the waste to a facility where it will be incinerated in a chemical incinerator equipped with an afterburner and scrubber or otherwise treated in a compliant manner.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan for spill cleanup is non-negotiable.
-
Small Spills : For a small spill that can be cleaned up in under 10 minutes by trained personnel, you may proceed with caution.[11]
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Avoid breathing dust or vapors.[5]
-
Gently sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Place the cleanup materials into a sealable, labeled container for disposal as hazardous waste.[11]
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills : If a large amount of this compound is spilled, or if the spill occurs outside of a fume hood, the priority is personnel safety.[11]
-
Immediately evacuate the area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team or EH&S department.
-
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.
References
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- ChemicalBook. (2025). This compound - Safety Data Sheet.
- University of Washington. (2025). Imidazole.
- Thermo Fisher Scientific. (2018). SAFETY DATA SHEET: Imidazole.
- BenchChem. (n.d.). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
- ECHEMI. (n.d.). 1H-Imidazole-5-methanol SDS, 822-55-9 Safety Data Sheets.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Imidazol-4-ylmethanol hydrochloride.
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methyl-5-imidazolemethanol hydrochloride.
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Brown University. (n.d.). How to Dispose of Chemical Waste.
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Mastering the Safe Handling of Imidazole-4-methanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. Imidazole-4-methanol, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its properties to ensure safe laboratory practices. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedurally-focused resource for handling this compound with the confidence that comes from true expertise.
Understanding the Risks: The "Why" Behind the Precautions
This compound, while a valuable reagent, presents specific hazards that necessitate a meticulous approach to handling. According to its Safety Data Sheet (SDS), the primary concerns are:
-
Skin Irritation: Direct contact can lead to irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
A thorough understanding of these risks is the foundation of a robust safety protocol. The following procedures are designed to mitigate these hazards at every stage of the workflow.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes and airborne particles, directly addressing the "serious eye irritation" hazard.[1][2] |
| Hand Protection | Nitrile gloves. Gloves must be inspected for integrity before each use. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[3][4] |
| Body Protection | A fully buttoned, chemically compatible laboratory coat that extends to the wrists.[4] | Protects skin on the arms and torso from contact with the chemical. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For nuisance exposures to dust, a type N95 (US) or type P1 (EU EN 143) particle respirator may be used.[5] | Mitigates the risk of inhaling the compound, which can cause respiratory irritation.[1][2] |
The Logic of PPE Selection: A Workflow
The decision-making process for selecting the correct level of PPE should be a conscious and documented part of any experimental plan.
Caption: Disposal Workflow for this compound.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can ensure the safe and effective use of this compound, fostering a culture of safety and scientific excellence.
References
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- Safety D
- Material Safety Data Sheet - Imidazole - Cole-Parmer. [Link]
- 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem - NIH. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
